molecular formula C12H10ClNO B091003 4-(4-Chlorophenoxy)aniline CAS No. 101-79-1

4-(4-Chlorophenoxy)aniline

Número de catálogo: B091003
Número CAS: 101-79-1
Peso molecular: 219.66 g/mol
Clave InChI: YTISFYMPVILQRL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(4-Chlorophenoxy)aniline is a useful research compound. Its molecular formula is C12H10ClNO and its molecular weight is 219.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75571. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-(4-chlorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTISFYMPVILQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1020275
Record name [4-(4-Chlorophenoxy)phenyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101-79-1
Record name 4-(4-Chlorophenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-(4-chlorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Chlorophenoxy)aniline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75571
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenamine, 4-(4-chlorophenoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [4-(4-Chlorophenoxy)phenyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-chlorophenoxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.706
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Chlorophenoxy)aniline (CAS 101-79-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Chlorophenoxy)aniline, a versatile chemical intermediate with significant applications in various fields, including the synthesis of dyes, agrochemicals, and pharmaceuticals. This document consolidates key data on its physicochemical properties, synthesis, and biological relevance to serve as a valuable resource for professionals in research and development.

Core Properties and Data

This compound, also known as 4-amino-4'-chlorodiphenyl ether, is an aromatic organic compound characterized by a diaryl ether linkage connecting a 4-chlorophenoxy group to an aniline moiety.[1] This structure imparts a unique combination of reactivity and stability, making it a valuable building block in organic synthesis.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueReference(s)
CAS Number 101-79-1[1]
Molecular Formula C₁₂H₁₀ClNO[1]
Molecular Weight 219.67 g/mol [1]
Appearance Brown, dark, or white to light yellow/orange crystalline solid/powder[1]
Melting Point 96-103 °C[1]
Boiling Point 205 °C @ 12 mmHg[2]
Solubility Insoluble in water; Soluble in N,N-Dimethylformamide and Methanol[2]
pKa 4.60 ± 0.10 (Predicted)[2]
Identification and Nomenclature
Identifier TypeIdentifierReference(s)
IUPAC Name This compound[3]
Synonyms 4-Chloro-4'-aminodiphenyl ether, p-(p-Chlorophenoxy)aniline, 4-Amino-4'-chloro-diphenylether[1]
InChI InChI=1S/C12H10ClNO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,14H2[4]
InChIKey YTISFYMPVILQRL-UHFFFAOYSA-N[4]
SMILES Nc1ccc(Oc2ccc(Cl)cc2)cc1[4]
PubChem CID 7578[1]
EC Number 202-976-5[5]
Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.

Hazard InformationDetails
GHS Pictograms Corrosion, Exclamation mark
Signal Word Danger
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)
Precautionary Statements P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)

Synthesis and Reactivity

The synthesis of diaryl ethers like this compound can be achieved through several established organic chemistry reactions, most notably the Ullmann condensation.[6][7] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[6] A common synthetic route would be the reaction between 4-chlorophenol and 4-chloro-1-nitrobenzene, followed by the reduction of the nitro group to an amine.

Experimental Protocol: Representative Synthesis

Reaction: Reduction of 2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene to 3-chloro-4-(3-chlorophenoxy)aniline.[2]

Materials and Reagents:

  • 2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene

  • Iron powder

  • Acetic acid

  • Ethanol (EtOH)

  • Water (H₂O)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (AcOEt)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A suspension of iron powder (5.07 mmol) and acetic acid (1.22 mmol) in a 1:1 mixture of water and ethanol (8 mL) is prepared in a round-bottom flask.

  • 2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene (1.02 mmol) is added to the suspension.

  • The reaction mixture is stirred at 80°C for 30 minutes.

  • After the reaction is complete, the ethanol is removed by evaporation under reduced pressure.

  • The remaining aqueous phase is basified with a saturated solution of NaHCO₃.

  • The product is extracted with ethyl acetate.

  • The organic phase is washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the aniline product.[2]

G General Workflow for Nitro Group Reduction cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Product Setup Suspend Nitro-precursor, Iron powder, and Acetic Acid in EtOH/H₂O React Heat at 80°C for 30 min Setup->React Evaporate Evaporate EtOH React->Evaporate Basify Basify with NaHCO₃ Evaporate->Basify Extract Extract with Ethyl Acetate Basify->Extract Wash Wash with Brine Extract->Wash Dry Dry with MgSO₄ Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Product This compound (or analog) Concentrate->Product

A representative workflow for the synthesis of chlorophenoxy anilines.

Applications in Research and Development

This compound is a versatile intermediate with applications in several industries.[8] Its bifunctional nature, possessing both an amine and a diaryl ether, allows for its incorporation into a wide range of larger, more complex molecules.

G Applications of this compound cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_materials Materials Science CPA This compound (Intermediate) Pharma Active Pharmaceutical Ingredients (APIs) CPA->Pharma Scaffold for drug discovery Agro Herbicides & Fungicides CPA->Agro Synthesis precursor Dyes Dyes & Pigments CPA->Dyes Building block Polymers Polymers CPA->Polymers Coupling agent

Key application areas of this compound.
  • Pharmaceuticals: The chlorophenoxy aniline scaffold is of significant interest in medicinal chemistry.[1] Derivatives have been investigated for various therapeutic applications, including as antimalarial and antimycobacterial agents.[1][9]

  • Agrochemicals: This compound serves as a key intermediate in the synthesis of certain herbicides and fungicides.[8]

  • Dyes and Pigments: It is used as a building block in the production of high-performance dyes, contributing to their colorfastness and durability.[8]

  • Polymers: It can act as a coupling agent in the manufacturing of polymers, enhancing material properties.[8]

Relevance in Drug Discovery

The aniline substructure is a common motif in many pharmaceutical agents.[10][11] However, the in vivo metabolism of anilines can sometimes lead to the formation of reactive metabolites, which may cause toxicity.[10] This is a critical consideration for drug development professionals.

Biological Activity of Derivatives

Research into derivatives of this compound has revealed promising biological activity. For instance, the related compound 3-chloro-4-(4-chlorophenoxy)aniline has been shown to inhibit the Plasmodium enoyl acyl carrier protein reductase, an essential enzyme in the fatty acid biosynthesis pathway of the malaria parasite.[9] This makes the chlorophenoxy aniline scaffold a promising starting point for the development of new antimalarial drugs.[9]

Metabolic Considerations

The metabolic fate of aniline-containing drugs is a key aspect of preclinical safety assessment. The aniline moiety can undergo oxidative metabolism by cytochrome P450 enzymes in the liver.[12] This can lead to the formation of N-hydroxylated metabolites, which can be further converted to reactive nitroso species.[13] These reactive intermediates can covalently bind to cellular macromolecules, potentially leading to idiosyncratic adverse drug reactions.[14]

G Potential Metabolic Pathway of Aniline-based Compounds Aniline Aniline-based Drug (e.g., this compound) Hydroxylamine N-Hydroxylamine Metabolite Aniline->Hydroxylamine CYP450 N-Hydroxylation Nitroso Nitroso-aromatic Metabolite (Reactive) Hydroxylamine->Nitroso Oxidation CovalentBinding Covalent Binding to Cellular Proteins Nitroso->CovalentBinding Toxicity Potential for Toxicity / IADRs CovalentBinding->Toxicity

A generalized metabolic activation pathway for aniline-containing compounds.

Understanding these potential metabolic pathways is crucial for designing safer drug candidates. Strategies to mitigate this risk include modifying the aniline structure to block metabolic activation or to promote alternative, non-toxic metabolic routes.

Conclusion

This compound (CAS 101-79-1) is a chemical intermediate with significant utility in both industrial and research settings. Its versatile structure makes it a valuable precursor for a range of products, from dyes and agrochemicals to potentially novel pharmaceuticals. For drug development professionals, the chlorophenoxy aniline scaffold offers a promising foundation for new therapeutic agents, particularly in the anti-infective space. However, a thorough understanding of the metabolic fate and potential for bioactivation of the aniline moiety is essential for the successful development of safe and effective medicines based on this scaffold. This guide has provided a consolidated resource of its core properties, synthesis, and applications to aid in these research and development endeavors.

References

An In-depth Technical Guide to the Synthesis of 4-(4-Chlorophenoxy)aniline from p-Chloronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(4-chlorophenoxy)aniline, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a robust two-step process commencing with p-chloronitrobenzene. This document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in medicinal chemistry and process development.

Synthetic Strategy Overview

The synthesis of this compound from p-chloronitrobenzene is achieved through a two-step reaction sequence. The initial step involves the formation of a diaryl ether via an Ullmann condensation reaction between p-chloronitrobenzene and p-chlorophenol. The subsequent step is the reduction of the nitro group in the resulting 4-(4-chlorophenoxy)nitrobenzene intermediate to yield the final aniline product. This strategy is efficient and allows for the construction of the desired scaffold with good overall yield.

Synthesis_Workflow p_chloronitrobenzene p-Chloronitrobenzene ullmann Ullmann Condensation p_chloronitrobenzene->ullmann p_chlorophenol p-Chlorophenol p_chlorophenol->ullmann intermediate 4-(4-Chlorophenoxy)nitrobenzene ullmann->intermediate reduction Nitro Group Reduction intermediate->reduction final_product This compound reduction->final_product

Figure 1: Overall synthetic workflow for this compound.

Step 1: Ullmann Condensation for Diaryl Ether Synthesis

The first step of the synthesis is the formation of 4-(4-chlorophenoxy)nitrobenzene through an Ullmann condensation. This reaction involves the copper-catalyzed coupling of p-chloronitrobenzene with p-chlorophenol in the presence of a base. The electron-withdrawing nitro group on p-chloronitrobenzene activates the aryl halide towards nucleophilic aromatic substitution, facilitating the reaction.

Reaction Mechanism

The mechanism of the Ullmann condensation is believed to involve the formation of a copper(I) phenoxide species, which then undergoes oxidative addition to the aryl halide. The resulting copper(III) intermediate subsequently undergoes reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst.

Ullmann_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle p_chlorophenol p-Chlorophenol cu_phenoxide Cu(I)-phenoxide Intermediate p_chlorophenol->cu_phenoxide base Base (e.g., K₂CO₃) base->cu_phenoxide p_chloronitrobenzene p-Chloronitrobenzene oxidative_addition Oxidative Addition p_chloronitrobenzene->oxidative_addition cu_catalyst Cu(I) Catalyst cu_catalyst->cu_phenoxide cu_phenoxide->oxidative_addition cu_iii_intermediate Cu(III) Intermediate oxidative_addition->cu_iii_intermediate reductive_elimination Reductive Elimination cu_iii_intermediate->reductive_elimination reductive_elimination->cu_catalyst Catalyst Regeneration diaryl_ether 4-(4-Chlorophenoxy)nitrobenzene reductive_elimination->diaryl_ether

Figure 2: Proposed catalytic cycle for the Ullmann condensation.
Experimental Protocol: Ullmann Condensation

This protocol is a representative procedure for the synthesis of 4-(4-chlorophenoxy)nitrobenzene.

Materials:

  • p-Chloronitrobenzene

  • p-Chlorophenol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Copper(I) Iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Water

  • Brine

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-chloronitrobenzene (1.0 eq.), p-chlorophenol (1.1 eq.), anhydrous potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask.

  • Heat the reaction mixture to 140-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with toluene (3 x volumes).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 4-(4-chlorophenoxy)nitrobenzene.

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group of 4-(4-chlorophenoxy)nitrobenzene to an amine. This transformation can be achieved by various methods, with the most common being the use of iron in an acidic medium (e.g., with hydrochloric acid) or catalytic hydrogenation.

Reaction Mechanism: Fe/HCl Reduction

The reduction of a nitro group with iron metal in the presence of an acid is a classic and reliable method. The iron acts as the reducing agent, being oxidized from Fe(0) to Fe(II) and/or Fe(III), while the nitro group is reduced to an amino group. The acidic medium facilitates the reaction.

Nitro_Reduction_Mechanism nitro Ar-NO₂ (Nitroarene) fe_hcl Fe / H⁺ nitro->fe_hcl nitroso Ar-NO (Nitrosoarene) fe_hcl->nitroso Reduction hydroxylamine Ar-NHOH (Hydroxylamine) nitroso->hydroxylamine Further Reduction amine Ar-NH₂ (Aniline) hydroxylamine->amine Final Reduction

Figure 3: Stepwise reduction of the nitro group.
Experimental Protocols: Nitro Group Reduction

Two common and effective methods for the reduction of the nitro group are presented below.

Materials:

  • 4-(4-Chlorophenoxy)nitrobenzene

  • Iron powder

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, suspend 4-(4-chlorophenoxy)nitrobenzene (1.0 eq.) and iron powder (3.0-5.0 eq.) in a mixture of ethanol and water.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add concentrated hydrochloric acid (catalytic amount) to the refluxing mixture.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Materials:

  • 4-(4-Chlorophenoxy)nitrobenzene

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 4-(4-chlorophenoxy)nitrobenzene (1.0 eq.) in ethanol or ethyl acetate in a hydrogenation vessel.

  • Add 10% Pd/C (1-5 mol%) to the solution.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature until the hydrogen uptake ceases. Monitor the reaction by TLC.

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

StepReactionReagents & ConditionsTypical Yield (%)Reference
1Ullmann Condensation p-chloronitrobenzene, p-chlorophenol, K₂CO₃, CuI, DMF, 140-150 °C, 12-24 h70-85 (Estimated)General Ullmann Procedures
2aNitro Reduction (Fe/HCl) 4-(4-chlorophenoxy)nitrobenzene, Fe, HCl, Ethanol/Water, Reflux, 2-4 h85-95[1]
2bNitro Reduction (Pd/C) 4-(4-chlorophenoxy)nitrobenzene, 10% Pd/C, H₂ (1-4 atm), Ethanol, RT>95[2][3]

Conclusion

The synthesis of this compound from p-chloronitrobenzene is a well-established and efficient two-step process. The initial Ullmann condensation provides the diaryl ether intermediate, which is then readily reduced to the target aniline. Both the classic Fe/HCl reduction and modern catalytic hydrogenation methods offer high yields for the final step. This guide provides the necessary technical details for researchers to successfully synthesize this valuable intermediate for applications in drug discovery and development.

References

4-(4-Chlorophenoxy)aniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 4-(4-Chlorophenoxy)aniline reveals a compound with significant applications in chemical synthesis. This technical guide provides researchers, scientists, and drug development professionals with core information regarding its molecular properties.

Molecular and Physical Properties

The fundamental characteristics of this compound are summarized below. This data is essential for its use in experimental and industrial settings.

PropertyValueReference
Molecular Formula C12H10ClNO[1][2]
Molecular Weight 219.67 g/mol [1][2]
CAS Number 101-79-1[1][2]
Appearance Brown crystalline solid[1]
Melting Point 96-103 °C[1]
Purity ≥ 97%[1]
Storage Temperature 2-8°C

Chemical Structure and Identification

The structural representation of this compound is crucial for understanding its reactivity and interactions. The following diagram illustrates the logical relationship of its key identifiers.

Compound This compound C12H10ClNO Identifiers CAS 101-79-1 PubChem ID 7578 EC Number 202-976-5 Compound:f1->Identifiers has Properties Molecular Weight 219.67 g/mol Melting Point 99-103 °C Form Solid Compound:f1->Properties exhibits

Key Identifiers and Properties of this compound.

References

Spectroscopic Profile of 4-(4-Chlorophenoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(4-Chlorophenoxy)aniline, a molecule of interest for researchers, scientists, and professionals in the field of drug development and materials science. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Chemical Structure and Properties

This compound, also known as 4-amino-4'-chlorodiphenyl ether, is an aromatic ether and amine with the chemical formula C₁₂H₁₀ClNO.[1] Its molecular weight is 219.67 g/mol .[1] The compound typically appears as a solid with a melting point in the range of 99-103 °C.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that specific experimental values may vary slightly depending on the instrumentation and conditions used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.25d2HAr-H (ortho to Cl)
~ 6.95d2HAr-H (meta to Cl)
~ 6.85d2HAr-H (ortho to NH₂)
~ 6.70d2HAr-H (meta to NH₂)
~ 3.70br s2H-NH₂

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~ 158C-O (phenoxy)
~ 149C-NH₂
~ 145C-O (aniline)
~ 129Ar-C (ortho to Cl)
~ 126C-Cl
~ 122Ar-C (meta to NH₂)
~ 119Ar-C (meta to Cl)
~ 116Ar-C (ortho to NH₂)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the amine, ether, and aromatic functionalities.

Table 3: FT-IR Spectroscopic Data (Typical Ranges)

Wavenumber (cm⁻¹)VibrationFunctional Group
3450 - 3300N-H stretch (asymmetric and symmetric)Primary Amine (-NH₂)
1630 - 1580N-H bendPrimary Amine (-NH₂)
1300 - 1200C-O stretchAryl Ether
1600, 1500C=C stretchAromatic Ring
1100 - 1000C-N stretchAromatic Amine
850 - 800C-H out-of-plane bendpara-disubstituted rings
800 - 700C-Cl stretchAryl Halide
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data (Predicted)

m/zIon
219/221[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
184[M - Cl]⁺
128[M - C₆H₄Cl]⁺
111[C₆H₄Cl]⁺
92[C₆H₄NH₂]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters should be optimized for the instrument being used.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more scans, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_processing Data Processing & Interpretation cluster_conclusion Conclusion Prep Weigh and Dissolve Sample NMR NMR (1H, 13C) Prep->NMR IR FT-IR Prep->IR MS Mass Spectrometry Prep->MS ProcessNMR Process NMR Data NMR->ProcessNMR ProcessIR Process IR Data IR->ProcessIR ProcessMS Process MS Data MS->ProcessMS Interpret Correlate & Interpret Spectra ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret Structure Structure Confirmation Interpret->Structure

Caption: A generalized workflow for spectroscopic analysis.

References

A Technical Guide to the Solubility of 4-(4-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-Chlorophenoxy)aniline, a compound of interest in various chemical and pharmaceutical research fields. This document outlines its predicted solubility in a range of common solvents, a detailed experimental protocol for solubility determination, and logical workflows to guide experimental design.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound, featuring both polar (amine and ether groups) and nonpolar (aromatic rings, chlorophenyl group) regions, suggests a varied solubility profile across different solvent classes. Its solubility is generally limited in water due to the hydrophobic nature of its aromatic rings but is expected to be higher in various organic solvents.[1] The pH of the solution can also influence its solubility, with alkaline conditions potentially increasing solubility through the ionization of the amine group.[1]

Predicted Solubility Profile of this compound

Solvent NameSolvent TypePredicted SolubilityRationale
WaterProtic, PolarLowThe large nonpolar surface area of the two aromatic rings dominates the molecule's properties, leading to poor solvation by polar water molecules.
MethanolProtic, PolarModerately SolubleThe hydroxyl group of methanol can engage in hydrogen bonding with the amine and ether functionalities of the solute.
EthanolProtic, PolarModerately SolubleSimilar to methanol, ethanol can act as a hydrogen bond donor and acceptor, facilitating dissolution.
AcetoneAprotic, PolarSolubleThe polar carbonyl group of acetone can interact with the polar groups of this compound.
DichloromethaneAprotic, HalogenatedSolubleAs a relatively nonpolar solvent, it can effectively solvate the nonpolar aromatic portions of the molecule.
ChloroformAprotic, HalogenatedSolubleSimilar to dichloromethane, its ability to solvate nonpolar structures is significant.[1]
Ethyl AcetateAprotic, PolarModerately SolubleOffers a balance of polar (ester group) and nonpolar (ethyl and acetyl groups) characteristics, making it a good solvent.
Diethyl EtherAprotic, NonpolarSparingly SolubleThe nonpolar nature of diethyl ether may not be sufficient to overcome the crystal lattice energy of the solid compound effectively.
HexaneAprotic, NonpolarInsolubleThe highly nonpolar nature of hexane is not conducive to dissolving a molecule with polar functional groups.
TolueneAprotic, NonpolarSparingly SolubleThe aromatic nature of toluene can interact favorably with the aromatic rings of the solute, but it lacks polarity to interact with the polar groups.
Dimethyl Sulfoxide (DMSO)Aprotic, Highly PolarHighly SolubleDMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed, standardized protocol for the quantitative determination of the solubility of this compound in various solvents. This method, known as the shake-flask method, is a widely accepted technique for measuring the equilibrium solubility of a solid in a liquid.[2]

1. Materials and Equipment:

  • This compound (purity ≥ 99%)[3]

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or glass test tubes with screw caps

  • Constant temperature shaker bath or orbital shaker

  • Syringe filters (0.45 µm pore size, compatible with the solvent)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

  • Pipettes and other standard laboratory glassware

2. Experimental Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to a specific temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached.[2] The time required to reach equilibrium should be determined experimentally in preliminary studies.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the withdrawn solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

    • Accurately weigh the filtered solution to determine its mass.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution using the chosen analytical method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample by interpolating its analytical signal on the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as mg/mL, g/100 mL, or mol/L.

Visualizing Experimental and Logical Workflows

To further aid in the understanding and execution of solubility studies, the following diagrams, generated using the DOT language, illustrate the key workflows.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess this compound B Add to known volume of solvent A->B C Seal vials B->C D Agitate at constant temperature C->D E Allow solid to settle D->E F Withdraw and filter supernatant E->F G Dilute sample F->G H Analyze by HPLC/UV-Vis G->H I Calculate solubility H->I

Figure 1. Experimental workflow for solubility determination.

G cluster_structure Molecular Structure cluster_solvent Solvent Type cluster_solubility Predicted Solubility Structure This compound Polar Polar Groups (Amine, Ether) Structure->Polar Nonpolar Nonpolar Groups (Aromatic Rings, Chloro) Structure->Nonpolar HighSol Higher Solubility Polar->HighSol 'Like dissolves like' LowSol Lower Solubility Polar->LowSol Mismatch Nonpolar->HighSol 'Like dissolves like' Nonpolar->LowSol Mismatch PolarSolvent Polar Solvents (e.g., Water, Methanol) PolarSolvent->HighSol PolarSolvent->LowSol NonpolarSolvent Nonpolar Solvents (e.g., Hexane, Toluene) NonpolarSolvent->HighSol NonpolarSolvent->LowSol

Figure 2. Logical relationship between structure and solubility.

References

Technical Guide: Melting Point of 4-(4-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point of 4-(4-Chlorophenoxy)aniline, a key physical property for substance identification and purity assessment. This document includes a summary of reported melting point data, a detailed experimental protocol for its determination, and a visual representation of the experimental workflow.

Physicochemical Data: Melting Point

This compound, also known as p-Chlorophenoxyaniline, is a brown crystalline solid at room temperature.[1] Its melting point is a critical parameter for its characterization. The experimentally determined melting point typically falls within a defined range, which can vary slightly depending on the purity of the sample and the analytical method employed. A summary of reported melting point values is presented in Table 1.

ParameterValueSource
Melting Point96-102 °CChem-Impex[1]
Melting Point99-103 °CSigma-Aldrich[2]

A narrow melting point range is indicative of a high degree of purity for a crystalline solid. Conversely, the presence of impurities will typically cause a depression and broadening of the melting point range.

Experimental Protocol: Melting Point Determination by Capillary Method

The melting point of this compound can be accurately determined using the capillary method, a standard technique in organic chemistry.[3]

Materials and Equipment:

  • This compound sample

  • Melting point apparatus (e.g., Meltemp or Thiele tube setup)

  • Capillary tubes (sealed at one end)[4]

  • Thermometer

  • Mortar and pestle or spatula for sample powdering[4]

  • Heating bath medium (e.g., silicone oil or paraffin)[4][5]

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry.

    • Finely powder a small amount of the sample using a mortar and pestle or the flat end of a spatula.[4]

  • Capillary Tube Packing:

    • Press the open end of a capillary tube into the powdered sample.

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.[5]

    • A sample height of 2-3 mm in the capillary tube is recommended for optimal results.[3]

  • Apparatus Setup:

    • Attach the capillary tube to the thermometer, ensuring the sample is aligned with the thermometer bulb.[5]

    • Place the thermometer and attached capillary into the heating bath of the melting point apparatus.[4] The heating medium should cover the sealed end of the capillary tube.

  • Melting Point Determination:

    • Begin heating the apparatus. For an unknown sample, a rapid initial heating can be performed to determine an approximate melting point.

    • For an accurate measurement, allow the heating bath to cool and then begin heating again at a slow, controlled rate of 1-2 °C per minute as the temperature approaches the expected melting point.

    • Record the temperature at which the first drop of liquid appears (the beginning of melting).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting).

    • The recorded range between the initial and final temperatures is the melting point range of the sample.

  • Post-Measurement:

    • Turn off the heating apparatus and allow it to cool.

    • Dispose of the used capillary tube in a designated glass waste container.

Visualized Workflow: Melting Point Determination

The following diagram illustrates the key steps in the experimental workflow for determining the melting point of this compound.

MeltingPointWorkflow Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording cluster_result Result A Powder the Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Heat Slowly (1-2°C/min) C->D E Observe Melting D->E F Record T_initial (First Liquid) E->F G Record T_final (All Liquid) F->G H Melting Point Range G->H

References

An In-Depth Technical Guide to the Precursors and Commercial Availability of 4-(4-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Chlorophenoxy)aniline is a key intermediate in the synthesis of a variety of organic compounds, most notably in the development of targeted pharmaceuticals. Its diaryl ether motif is a common feature in kinase inhibitors, making it a molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, a detailed analysis of its precursors, their commercial availability, and the biological context of its derivatives, particularly in the realm of oncology.

Introduction

This compound, also known as 4-amino-4'-chlorodiphenyl ether, is a versatile chemical building block.[1][2][3] Its structure is foundational in the synthesis of various dyes, pigments, and agrochemicals.[3] However, its most significant contemporary application lies in the pharmaceutical industry, where it serves as a crucial precursor for the synthesis of targeted therapies, particularly kinase inhibitors. The anilino-quinazoline scaffold, often derived from this compound, is a well-established pharmacophore for inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are critical targets in cancer treatment.[4][5][6][7] This guide will explore the two principal synthetic pathways to this important molecule: the Ullmann Condensation and the Buchwald-Hartwig Amination.

Synthetic Pathways and Precursors

The synthesis of this compound primarily involves the formation of a diaryl ether bond and the presence of an amine functionality. The two most prominent methods to achieve this are the Ullmann Condensation and the Buchwald-Hartwig Amination.

Route A: Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction used to form carbon-oxygen bonds, specifically for the synthesis of diaryl ethers.[8][9][10] This route typically involves the coupling of a phenol with an aryl halide. For the synthesis of this compound, this translates to a two-step process:

  • Step 1: Ullmann Condensation to form 4-chloro-4'-nitrodiphenyl ether.

  • Step 2: Reduction of the nitro group to an amine.

The key precursors for this route are:

  • 4-Chlorophenol

  • 1-Bromo-4-nitrobenzene (or other 4-halo-nitrobenzenes)

Ullmann_Condensation_Pathway 4-Chlorophenol 4-Chlorophenol Intermediate 4-Chloro-4'-nitrodiphenyl ether 4-Chlorophenol->Intermediate Ullmann Condensation 1-Bromo-4-nitrobenzene 1-Bromo-4-nitrobenzene 1-Bromo-4-nitrobenzene->Intermediate Final_Product This compound Intermediate->Final_Product Catalyst Cu Catalyst, Base Catalyst->Intermediate Reduction Reduction (e.g., Fe/HCl, H₂/Pd-C) Reduction->Final_Product

Route B: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12][13] This method offers a more direct approach to this compound by coupling an aminophenol with an aryl halide.

The key precursors for this route are:

  • 4-Aminophenol

  • 1-Chloro-4-iodobenzene (or other dihalo-benzenes)

Buchwald_Hartwig_Pathway 4-Aminophenol 4-Aminophenol Final_Product This compound 4-Aminophenol->Final_Product Buchwald-Hartwig Amination 1-Chloro-4-iodobenzene 1-Chloro-4-iodobenzene 1-Chloro-4-iodobenzene->Final_Product Catalyst Pd Catalyst, Ligand, Base Catalyst->Final_Product

Commercial Availability of Precursors

The precursors for both synthetic routes are readily available from a variety of chemical suppliers. The following tables summarize the availability and representative pricing.

Table 1: Commercial Availability of Precursors for Ullmann Condensation

PrecursorCAS NumberRepresentative SuppliersPurityRepresentative Pricing (USD)
4-Chlorophenol106-48-9Sigma-Aldrich, Thermo Fisher Scientific, TCI>98%$20-50 / 100g
1-Bromo-4-nitrobenzene586-78-7Sigma-Aldrich, Thermo Fisher Scientific>98%$40-60 / 100g

Table 2: Commercial Availability of Precursors for Buchwald-Hartwig Amination

PrecursorCAS NumberRepresentative SuppliersPurityRepresentative Pricing (USD)
4-Aminophenol123-30-8Sigma-Aldrich, Thermo Fisher Scientific, Alfa Aesar>97%$30-60 / 100g
1-Chloro-4-iodobenzene637-87-6Sigma-Aldrich, TCI, Combi-Blocks>98%$50-80 / 25g

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound based on the two major routes.

Protocol for Ullmann Condensation and Reduction

Step 1: Synthesis of 4-Chloro-4'-nitrodiphenyl ether

A mixture of 4-chlorophenol (1.0 eq.), 1-bromo-4-nitrobenzene (1.0 eq.), and potassium carbonate (2.0 eq.) in dimethylformamide (DMF) is treated with a catalytic amount of copper(I) iodide (0.1 eq.). The reaction mixture is heated to 120-140°C and stirred for 12-24 hours under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-chloro-4'-nitrodiphenyl ether.

Step 2: Reduction to this compound

To a solution of 4-chloro-4'-nitrodiphenyl ether (1.0 eq.) in ethanol, iron powder (5.0 eq.) and a catalytic amount of hydrochloric acid are added. The mixture is heated to reflux for 2-4 hours. The reaction is monitored by TLC. After completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give this compound, which can be further purified by recrystallization.

Protocol for Buchwald-Hartwig Amination

To a reaction vessel are added 4-aminophenol (1.2 eq.), 1-chloro-4-iodobenzene (1.0 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand like XPhos (0.04 eq.), and a base such as sodium tert-butoxide (1.4 eq.). The vessel is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous toluene is added, and the mixture is heated to 80-110°C for 12-24 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Biological Significance and Signaling Pathways

While this compound itself is primarily an intermediate, its derivatives are of high interest in drug discovery, particularly as kinase inhibitors. The 4-anilinoquinazoline scaffold, which can be synthesized from this compound, is a cornerstone of many approved and investigational drugs targeting receptor tyrosine kinases (RTKs).

The primary targets of these derivatives are often EGFR and VEGFR-2. Overexpression or activating mutations of EGFR are common in various cancers, leading to uncontrolled cell proliferation and survival. Similarly, VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[5][6][7] Dual inhibition of these pathways is a validated strategy in oncology.

Kinase_Signaling_Pathway cluster_EGFR EGFR Signaling cluster_VEGFR VEGFR-2 Signaling EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K/Akt EGFR->PI3K RAS RAS/MAPK EGFR->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLC PLCγ/PKC VEGFR2->PLC Angiogenesis Angiogenesis PLC->Angiogenesis Anilinoquinazoline_Derivative 4-Anilinoquinazoline Derivative Anilinoquinazoline_Derivative->EGFR Inhibition Anilinoquinazoline_Derivative->VEGFR2 Inhibition

Conclusion

This compound is a strategically important synthetic intermediate with readily accessible precursors. The choice between the Ullmann condensation and the Buchwald-Hartwig amination for its synthesis will depend on factors such as available equipment, catalyst cost, and desired reaction conditions, with the latter generally offering milder conditions and broader substrate scope. The critical role of this compound as a precursor to potent kinase inhibitors underscores its continued relevance in modern drug discovery and development. This guide provides the foundational knowledge for researchers to source the necessary starting materials and devise robust synthetic strategies for this valuable compound.

References

Synonyms for 4-(4-Chlorophenoxy)aniline like 4-Amino-4'-chlorodiphenyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Chlorophenoxy)aniline, also known as 4-Amino-4'-chlorodiphenyl ether, is a versatile aromatic amine with significant applications in medicinal chemistry, polymer science, and the synthesis of agrochemicals and dyes. Its diphenyl ether scaffold is a key structural motif in various biologically active compounds and high-performance polymers. This technical guide provides a comprehensive overview of the synonyms, physicochemical properties, synthesis methodologies, analytical techniques, and key applications of this compound, with a focus on its role in drug discovery and polymer chemistry. Detailed experimental protocols and visual workflows are presented to facilitate its practical application in a research and development setting.

Nomenclature and Physicochemical Properties

This compound is known by several synonyms in the chemical literature and commercial catalogues. A comprehensive list of these names is provided below, followed by a table summarizing its key physicochemical properties.

Synonyms: [1][2][3][4]

  • 4-Amino-4'-chlorodiphenyl ether

  • p-Chlorophenoxyaniline

  • 4-(4-Chlorophenoxy)benzenamine

  • 4-Chloro-4'-aminodiphenyl ether

  • Benzenamine, 4-(4-chlorophenoxy)-

  • p-(p-Chlorophenoxy)aniline

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 101-79-1[3][5]
Molecular Formula C₁₂H₁₀ClNO[3][5]
Molecular Weight 219.67 g/mol [3][5]
Appearance White to brown crystalline solid/powder[3][6]
Melting Point 99-103 °C[5][6]
Purity ≥97% (GC/HPLC)[3][5]
Solubility Sparingly soluble in chloroform and methanol. Insoluble in water.[7][8][9]
pKa 3.69 ± 0.10 (Predicted)[7]
Storage Temperature 2-8°C[5][6]

Table 2: Spectroscopic Data for this compound

Technique Characteristic Peaks/Signals Reference(s)
¹H NMR Signals corresponding to aromatic protons.[10][11]
¹³C NMR Signals corresponding to aromatic carbons.[10][11]
FT-IR (cm⁻¹) ~3550–3250 (N-H stretch, primary amine, two bands), ~1600 & ~1500 (aromatic C=C stretch), ~1300–1000 (C-O stretch), < 840 (C-Cl stretch).[12][13][14][15][16]

Synthesis Methodologies

The synthesis of this compound typically involves the formation of a diaryl ether bond, which can be achieved through several established methods. The most common approaches are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical method for forming diaryl ethers via a copper-catalyzed reaction between an aryl halide and a phenol.[17][18] In the context of synthesizing this compound, this would involve the reaction of 4-chlorophenol with a p-substituted aniline derivative or, more commonly, the reaction of an aminophenol with an aryl halide.[17][19]

Experimental Protocol: Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline (an analogue) via Ullmann Condensation [19]

This protocol for a similar compound illustrates the general principles of the Ullmann condensation.

  • Reaction Setup: In a reaction vessel, combine 2-iodo-4-methylaniline (1 equivalent), p-cresol (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2 equivalents).

  • Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition: Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

  • Reaction: Heat the mixture with stirring to a temperature typically between 120-180 °C. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Extraction: Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ullmann_synthesis reactants Reactants & Catalyst (Aryl Halide, Phenol, Cu(I) salt, Base) inert Inert Atmosphere (Evacuate & Backfill) reactants->inert 1. solvent Solvent Addition (e.g., DMF, NMP) inert->solvent 2. reaction Reaction (Heating & Stirring) solvent->reaction 3. workup Workup (Cooling & Filtration) reaction->workup 4. extraction Extraction (EtOAc, H₂O, Brine) workup->extraction 5. drying Drying & Concentration extraction->drying 6. purification Purification (Column Chromatography) drying->purification 7. product Final Product purification->product 8.

Figure 1. General workflow for Ullmann condensation synthesis.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[20][21] This reaction is highly versatile and can be used to couple aryl halides or triflates with a wide range of amines under milder conditions than the Ullmann condensation.[22]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [20][23]

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the aryl bromide (1 equivalent), the amine (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., XPhos or BINAP, 2-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2 equivalents).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the mixture with stirring. Reaction temperatures can range from room temperature to around 110 °C, depending on the substrates and catalytic system. Monitor the reaction by TLC or GC/MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

buchwald_hartwig_synthesis reactants Reactants & Catalyst (Aryl Halide, Amine, Pd Catalyst, Ligand, Base) solvent Solvent Addition (e.g., Toluene, Dioxane) reactants->solvent 1. reaction Reaction (Heating & Stirring) solvent->reaction 2. workup Workup (Cooling & Filtration) reaction->workup 3. extraction Extraction (Organic Solvent, H₂O, Brine) workup->extraction 4. drying Drying & Concentration extraction->drying 5. purification Purification (Column Chromatography) drying->purification 6. product Final Product purification->product 7.

Figure 2. General workflow for Buchwald-Hartwig amination.

Analytical Methodologies

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of this compound and related compounds.

Experimental Protocol: RP-HPLC for Analysis of p-Chloroaniline (a related compound) [24]

This protocol for a structurally similar compound provides a starting point for method development.

  • Column: XBridge C18 (or equivalent C18 stationary phase).

  • Mobile Phase: A mixture of acetonitrile and a pH 3.0 phosphate buffer (e.g., 0.05 M monobasic sodium phosphate solution) in a ratio of approximately 32:68 (v/v). The exact ratio may need to be optimized.[24]

  • Flow Rate: 1-2 mL/min.[24]

  • Detection: UV at 239 nm or 250 nm.[24][25]

  • Column Temperature: 40 °C.[24]

  • Injection Volume: 2-10 µL.

hplc_workflow sample Sample Preparation (Dissolve in Mobile Phase) injection Injection (2-10 µL) sample->injection separation Chromatographic Separation (C18 Column, Isocratic Elution) injection->separation detection UV Detection (239-250 nm) separation->detection analysis Data Analysis (Peak Integration, Purity Calculation) detection->analysis result Purity Report analysis->result

Figure 3. Workflow for HPLC analysis.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical R&D.

Drug Development and Medicinal Chemistry

The diphenyl ether motif is present in numerous biologically active molecules. Derivatives of this compound have shown promise, particularly as antimalarial agents.[26]

Mechanism of Action: Antimalarial Activity

Several studies have shown that diphenyl ether compounds, including derivatives of this compound, target the enoyl-acyl carrier protein reductase (ENR) in Plasmodium falciparum, the parasite responsible for malaria.[1][2] ENR is a crucial enzyme in the parasite's fatty acid biosynthesis (FASII) pathway.[27] Inhibition of this enzyme disrupts fatty acid synthesis, which is essential for parasite survival and proliferation. This mechanism is distinct from many existing antimalarial drugs, making these compounds attractive candidates for overcoming drug resistance.[1][27]

antimalarial_moa drug Diphenyl Ether Derivative (e.g., this compound analogue) enr Plasmodium falciparum Enoyl-ACP Reductase (PfENR) drug->enr Inhibits fas Fatty Acid Biosynthesis (FASII Pathway) enr->fas Catalyzes final step disruption Disruption of Fatty Acid Synthesis enr->disruption Inhibition leads to fas->disruption death Parasite Death disruption->death Results in

Figure 4. Signaling pathway for antimalarial diphenyl ethers.
Polymer Science

This compound serves as a monomer in the synthesis of high-performance polyimides.[3] Aromatic polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical properties.[28][29] The incorporation of the flexible ether linkage from the diphenyl ether monomer can improve the processability and solubility of the resulting polyimides without significantly compromising their thermal properties.[30]

The synthesis of polyimides from diamine monomers like this compound is typically a two-step process. First, the diamine reacts with a dianhydride (e.g., pyromellitic dianhydride) in a polar aprotic solvent to form a soluble poly(amic acid) precursor.[28][31] This precursor is then converted to the final polyimide through thermal or chemical imidization, which involves the elimination of water.[29][31]

polyimide_synthesis monomers Monomers (Diamine + Dianhydride) polycondensation Polycondensation (in polar solvent, e.g., NMP) monomers->polycondensation paa Poly(amic acid) Precursor (Soluble) polycondensation->paa imidization Imidization (Thermal or Chemical) paa->imidization polyimide Polyimide (Insoluble, high-performance) imidization->polyimide - H₂O

Figure 5. General workflow for polyimide synthesis.

Safety and Handling

This compound and its analogues should be handled with care in a laboratory setting. It is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[5][32] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its utility as a scaffold for novel antimalarial agents targeting the ENR enzyme and as a monomer for high-performance polyimides highlights its importance in modern chemical research. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and applications, offering a valuable resource for researchers and developers in the field.

References

An In-depth Technical Guide to the Crystal Structure of 4-(4-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-chlorophenoxy)aniline, a significant diaryl ether with applications in the synthesis of pharmaceuticals and agrochemicals. While a definitive crystal structure from single-crystal X-ray diffraction has not been publicly reported, this document compiles essential physicochemical data, outlines a detailed experimental protocol for its synthesis and purification, and explores its potential biological relevance based on the activities of its derivatives. This guide serves as a valuable resource for researchers interested in the chemical properties and potential applications of this compound and its analogs.

Introduction

This compound is an aromatic compound characterized by a chlorophenoxy group linked to an aniline moiety through an ether bond. This structural motif is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the aniline group and the influence of the halogenated phenoxy group on the molecule's overall properties. The compound serves as a key intermediate in the production of various dyes, pigments, herbicides, and fungicides.[1] Furthermore, its derivatives have been investigated for a range of pharmacological activities, highlighting the potential of this scaffold in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in various chemical and biological systems.

PropertyValueReference
Molecular Formula C₁₂H₁₀ClNO[2]
Molecular Weight 219.67 g/mol [2]
CAS Number 101-79-1[3]
Appearance Brown crystalline solid[1]
Melting Point 99-103 °C[3]
SMILES Nc1ccc(Oc2ccc(Cl)cc2)cc1[2]
InChI 1S/C12H10ClNO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,14H2[2]
InChIKey YTISFYMPVILQRL-UHFFFAOYSA-N[2]

Crystal Structure

As of the date of this guide, a specific entry for the single-crystal X-ray structure of this compound has not been identified in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. The determination of the precise three-dimensional arrangement of atoms, bond lengths, and angles through single-crystal X-ray diffraction would provide invaluable insights into its solid-state conformation and intermolecular interactions. Such data is fundamental for computational modeling, understanding structure-activity relationships, and solid-form development.

Experimental Protocols

Synthesis of this compound via Ullmann Condensation

The Ullmann condensation is a well-established method for the formation of diaryl ethers.[4][5] A representative protocol for the synthesis of this compound is detailed below.

Reactants:

  • 4-Aminophenol

  • 1-Chloro-4-nitrobenzene

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • Dimethylformamide (DMF)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Ether Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-aminophenol (1.0 eq), 1-chloro-4-nitrobenzene (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq) in anhydrous dimethylformamide.

  • Heat the reaction mixture to 140-150 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-(4-chlorophenoxy)nitrobenzene.

  • Nitro Group Reduction: To a solution of the crude nitro compound in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

G cluster_synthesis Synthesis Workflow Reactants 4-Aminophenol + 1-Chloro-4-nitrobenzene Ullmann Ullmann Condensation (K2CO3, CuI, DMF, 140-150°C) Reactants->Ullmann Intermediate 4-(4-Chlorophenoxy)nitrobenzene Ullmann->Intermediate Reduction Nitro Group Reduction (Fe, NH4Cl, EtOH/H2O, Reflux) Intermediate->Reduction Purification Purification (Crystallization) Reduction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Purification by Crystallization

Purification of the crude product is essential to obtain high-purity this compound suitable for further applications.

Solvent Selection:

  • A suitable solvent system for crystallization is typically a mixture of a good solvent (in which the compound is soluble at high temperatures) and a poor solvent (in which the compound is less soluble at low temperatures).

  • Common solvent systems for anilines include ethanol/water, methanol/water, or toluene/hexane.

Procedure:

  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol).

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Slowly add a poor solvent (e.g., water) to the hot filtrate until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • For complete crystallization, place the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum to obtain pure this compound.

Potential Biological Relevance and Signaling Pathways

While specific biological activities of this compound are not extensively documented, its role as a key intermediate in the synthesis of bioactive molecules provides insights into its potential relevance.[1] Derivatives of this scaffold have been explored for various therapeutic applications, including as anticancer agents.

For instance, anilinoquinazoline derivatives, which can be synthesized from precursors like this compound, are known to act as tyrosine kinase inhibitors (TKIs). These inhibitors can target key signaling proteins such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are often dysregulated in cancer.

The diagram below illustrates a hypothetical signaling pathway that could be targeted by derivatives of this compound, based on the known mechanisms of anilinoquinazoline-based TKIs.

G cluster_pathway Hypothetical Signaling Pathway Ligand Growth Factor (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimerization->Downstream Proliferation Cell Proliferation Downstream->Proliferation Angiogenesis Angiogenesis Downstream->Angiogenesis Survival Cell Survival Downstream->Survival Inhibitor Anilinoquinazoline Derivative (from this compound) Inhibitor->Receptor

Caption: Hypothetical signaling pathway targeted by derivatives.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in various fields, particularly in the development of new pharmaceuticals and agrochemicals. While its definitive crystal structure remains to be elucidated, this guide provides a comprehensive summary of its known properties and a detailed methodology for its synthesis and purification. The exploration of its derivatives as potent biological agents, such as tyrosine kinase inhibitors, underscores the importance of this chemical scaffold in modern drug discovery. Further research, including the determination of its single-crystal structure, will undoubtedly contribute to a deeper understanding of its properties and facilitate the design of novel and more effective molecules.

References

A Comprehensive Technical Guide on the Thermochemical Properties of 4-(4-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(4-Chlorophenoxy)aniline, also known as p-Chlorophenoxyaniline, is a versatile aromatic amine derivative.[1] Its molecular structure, featuring a substituted diphenyl ether linkage, imparts desirable properties for its application as a building block in the creation of high-performance materials.[1] A thorough understanding of its thermochemical properties, such as enthalpy of formation, combustion, and sublimation, is crucial for process optimization, safety assessments, and computational modeling in its various applications.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₂H₁₀ClNO[1]
Molecular Weight 219.67 g/mol [1]
Appearance Brown crystalline solid[1]
Melting Point 99-103 °C[2]
CAS Number 101-79-1[1]
Assay ≥ 97%[2]

Synthesis of this compound

The primary synthetic route to this compound is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[3][4][5] In this case, 4-chlorophenol is coupled with 4-chloroaniline.

Experimental Protocol: Ullmann Condensation

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 4-chlorophenol

  • 4-chloroaniline

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 4-chlorophenol, 4-chloroaniline, CuI, and K₂CO₃.

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen).

  • Add DMF and toluene to the mixture.

  • Heat the reaction mixture to a specified temperature (typically 120-150 °C) and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove insoluble inorganic salts.

  • Extract the filtrate with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product Reactants 4-chlorophenol 4-chloroaniline CuI, K₂CO₃ Inert_Atmosphere Inert Atmosphere (Argon/Nitrogen) Reactants->Inert_Atmosphere Solvent Add DMF/Toluene Inert_Atmosphere->Solvent Heating Heat and Stir (120-150°C, 12-24h) Solvent->Heating Cooling Cool to RT Heating->Cooling Filtration Filter Cooling->Filtration Extraction Extract with Ethyl Acetate Filtration->Extraction Washing Wash with H₂O and Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography Concentration->Purification Product This compound Purification->Product

Ullmann Condensation Workflow

Thermochemical Properties: Experimental Determination

Due to the absence of published experimental data for this compound, this section details the standard methodologies used to determine key thermochemical parameters. For comparative purposes, Table 2 provides thermochemical data for structurally related compounds.

Table 2: Thermochemical Data of Related Compounds

CompoundEnthalpy of Formation (kJ/mol)Enthalpy of Combustion (kJ/mol)Enthalpy of Sublimation (kJ/mol)Reference
Aniline31.3 (l)-3394.0 (l)55.6Cheméo
4-Chloroaniline19.2 (s)-3263.1 (s)73.6[6]
Diphenyl ether-47.7 (l)-6245.0 (l)72.8NIST WebBook

(s) - solid, (l) - liquid

Enthalpy of Combustion

The standard enthalpy of combustion (ΔH°c) is determined using bomb calorimetry.[7] This technique measures the heat released when a substance is completely burned in a constant-volume container.[7]

Experimental Protocol: Bomb Calorimetry

  • A precisely weighed sample of this compound is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb".

  • The bomb is purged and then filled with high-purity oxygen to a pressure of approximately 30 atm.

  • A small amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.

  • The bomb is placed in a well-insulated water bath (calorimeter) of known heat capacity.

  • The initial temperature of the water is recorded.

  • The sample is ignited by passing an electric current through a fuse wire.

  • The temperature of the water is monitored until it reaches a maximum and then begins to cool.

  • The heat released by the combustion is calculated from the temperature rise of the calorimeter and its heat capacity.

  • Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from any nitrogen present.

Combustion_Calorimetry_Workflow cluster_preparation Sample Preparation cluster_measurement Calorimetric Measurement cluster_analysis Data Analysis Sample Weigh Sample Bomb Place in Bomb Sample->Bomb Oxygen Pressurize with O₂ Bomb->Oxygen Calorimeter Place Bomb in Calorimeter Oxygen->Calorimeter Initial_Temp Record Initial Temp. Calorimeter->Initial_Temp Ignition Ignite Sample Initial_Temp->Ignition Final_Temp Record Final Temp. Ignition->Final_Temp Heat_Released Calculate Heat Released Final_Temp->Heat_Released Corrections Apply Corrections Heat_Released->Corrections Enthalpy Determine ΔH°c Corrections->Enthalpy

Combustion Calorimetry Workflow
Enthalpy of Formation

The standard enthalpy of formation (ΔH°f) can be calculated from the experimentally determined enthalpy of combustion using Hess's Law. The balanced combustion reaction for this compound is:

C₁₂H₁₀ClNO(s) + 13.75 O₂(g) → 12 CO₂(g) + 4.5 H₂O(l) + HCl(g) + 0.5 N₂(g)

The enthalpy of formation is calculated using the following equation:

ΔH°f [C₁₂H₁₀ClNO] = 12 * ΔH°f [CO₂(g)] + 4.5 * ΔH°f [H₂O(l)] + ΔH°f [HCl(g)] - ΔH°c [C₁₂H₁₀ClNO]

Enthalpy of Sublimation

The enthalpy of sublimation (ΔH°sub) is the enthalpy change required to transform one mole of a substance from the solid to the gaseous state. It can be determined experimentally using techniques such as the Knudsen effusion method.[8][9] This method is suitable for compounds with low vapor pressure.[8]

Experimental Protocol: Knudsen Effusion Method

  • A small amount of the solid sample is placed in a Knudsen cell, which is a small, thermostated container with a small orifice.

  • The cell is placed in a high-vacuum chamber.

  • The cell is heated to a specific temperature, causing the sample to sublime.

  • The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured.

  • The vapor pressure of the substance at that temperature can be calculated from the rate of mass loss using the Knudsen equation.

  • By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

Knudsen_Effusion_Setup cluster_main Knudsen Effusion Apparatus cluster_cell Knudsen Cell cluster_detector Detection System Vacuum_Chamber High-Vacuum Chamber Heater Heater Sample Sample Heater->Sample Orifice Orifice Sample->Orifice Mass_Spectrometer Mass Spectrometer / Microbalance Orifice->Mass_Spectrometer Effusing Vapor

Knudsen Effusion Method Setup

Conclusion

This technical guide has provided a comprehensive overview of the thermochemical properties of this compound. While direct experimental data remains to be published, this document outlines the standard and reliable methodologies for its determination. The detailed experimental protocols for synthesis via Ullmann condensation, and for the measurement of enthalpy of combustion and sublimation, provide a practical framework for researchers. The compiled data on related compounds offers a valuable reference point for estimation and comparison. A thorough experimental investigation into the thermochemical properties of this compound is warranted to further support its application in various fields of research and development.

References

A Technical Guide to the Potential Biological Activities of 4-(4-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: 4-(4-Chlorophenoxy)aniline is a versatile chemical scaffold featuring a diphenyl ether linkage that has become a valuable building block in medicinal chemistry. Its unique structure allows for diverse chemical modifications, leading to the synthesis of derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of this compound derivatives, focusing on their antimalarial, antimicrobial, anticancer, and anti-inflammatory properties. The document summarizes key quantitative data, details experimental protocols for cited biological assays, and provides visualizations of workflows and mechanisms of action to support further research and development in this promising area.

Introduction

This compound, also known as p-Chlorophenoxyaniline, is an aromatic amine derivative that serves as a key synthetic intermediate. Its bifunctional structure, which combines an aniline group with a 4-chlorophenoxy ether, makes it an ideal precursor for synthesizing complex heterocyclic systems and novel pharmacologically active compounds. Researchers have leveraged this scaffold to develop derivatives with potent biological activities by modifying the aniline moiety or other positions on the aromatic rings. This guide consolidates the current scientific findings on these activities to facilitate further exploration by professionals in the field of drug discovery.

Antimalarial and Antiplasmodial Activities

Derivatives of this compound have demonstrated significant potential in the fight against malaria, including activity against drug-resistant parasite strains.

Derivative/CompoundTarget Organism/StrainActivity MetricValueReference
ATSA (Artesunate-3-chloro-4-(4-chlorophenoxy)aniline)P. falciparum 3D7 (sensitive)IC₅₀11.47 ng/mL
P. falciparum W2 (resistant)IC₅₀1.45 ng/mL
P. berghei ANKA (in vivo)ED₅₀4.211 mg/kg[1]
P. berghei LuR (Lumefantrine-resistant)ED₅₀2.601 mg/kg[1][2]
P. berghei PQR (Piperaquine-resistant)ED₅₀3.875 mg/kg[1][2]
ANI (3-chloro-4-(4-chlorophenoxy)aniline)P. falciparum 3D7IC₅₀7.12 µg/mL[3]
P. falciparum W2IC₅₀8.75 µg/mL[3]
ANI + Artesunate Combination P. falciparum W250% Inhibition3.3 µg/mL ANI + 1.1 ng/mL AS[4]
ANI + Chloroquine Combination P. falciparum W250% Inhibition3.7 µg/mL ANI + 22 ng/mL CQ[4]

Research suggests that the antiplasmodial activity of 3-chloro-4-(4-chlorophenoxy)aniline (ANI) is linked to the inhibition of the Plasmodium enoyl-acyl carrier protein reductase (ENR).[1][3][4] This enzyme is a critical component of the type II fatty acid synthesis (FASII) pathway, which is essential for the parasite's survival, particularly during its liver stages.[1][4] By inhibiting this pathway, the compound disrupts vital cellular processes, leading to parasite death. This distinct mechanism makes it a valuable candidate for combination therapies with existing antimalarials like artesunate and chloroquine to combat drug resistance.[3][4]

Antiplasmodial_Mechanism Fig 1. Proposed Antiplasmodial Mechanism of Action cluster_parasite Plasmodium Parasite cluster_drug Drug Action FASII Type II Fatty Acid Synthesis (FASII) Pathway ENR Enoyl-Acyl Carrier Protein Reductase (ENR) FASII->ENR involves FattyAcids Essential Fatty Acids ENR->FattyAcids produces Survival Parasite Survival & Proliferation FattyAcids->Survival Death Parasite Death Survival->Death is prevented ANI 3-Chloro-4-(4-chlorophenoxy)aniline (ANI) Inhibition Inhibition ANI->Inhibition Inhibition->ENR

Fig 1. Proposed Antiplasmodial Mechanism of Action

2.3.1 In Vitro Antiplasmodial Activity Assay (SYBR Green I Method) This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which binds to parasitic DNA.[5][6][7]

  • Preparation: Prepare serial dilutions of the test compound in a 96-well microplate.

  • Inoculation: Add a suspension of Plasmodium falciparum-infected red blood cells (e.g., 1% parasitemia, 2% hematocrit) to each well.[7] Include untreated and drug-free controls.

  • Incubation: Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[8]

  • Lysis and Staining: Add a lysis buffer containing SYBR Green I dye to each well and incubate in the dark for 1-2 hours at room temperature.[5]

  • Measurement: Read the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~528 nm).[7]

  • Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the compound concentration using non-linear regression analysis.[5][6]

2.3.2 In Vivo 4-Day Suppressive Test (Peter's Test) This standard in vivo assay evaluates the efficacy of a compound in suppressing an established malaria infection in a murine model.[1][9][10][11][12]

  • Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells (e.g., 1 x 10⁷ cells).[10][12]

  • Grouping: Animals are randomly divided into a vehicle control group, a positive control group (e.g., chloroquine), and test groups receiving different doses of the compound.[9]

  • Treatment: Administer the test compound orally or via another appropriate route once daily for four consecutive days, starting 2-3 hours post-infection.[9][12]

  • Parasitemia Determination: On the fifth day, prepare thin blood smears from the tail of each mouse. Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.[12]

  • Analysis: Calculate the average percentage of parasite suppression for each group relative to the vehicle control. The effective dose that suppresses parasitemia by 50% (ED₅₀) can be determined from the dose-response curve.[1][2]

Antimicrobial and Antifungal Activities

The this compound scaffold has also been explored for its potential against various microbial pathogens.

Derivative/CompoundTarget OrganismActivity MetricValueReference
3-Chloro-4-(4-chlorophenoxy)aniline Mycobacterium tuberculosisMIC125 µM
Pyrazoline derivative E. coli ATCC 25922MIC400 µg/mL
Compound 4 S. aureus ATCC 6538MIC125 µg/mL[13]
Compound 4 B. subtilis ATCC 6683MIC125 µg/mL[13]
Compound 20 (Chlorothalonil derivative) Cucumber downy mildew% Control85% at 6.25 mg/L

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15][16]

  • Preparation of Antimicrobial Dilutions: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable liquid growth medium (e.g., Mueller-Hinton Broth).[14][16]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard and then dilute it to the appropriate final concentration for testing.[14]

  • Inoculation: Inoculate each well of the microdilution plate with the standardized bacterial suspension. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[14]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[17][18]

  • Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[14]

Anticancer Potential

Derivatives incorporating the this compound structure have shown cytotoxic activity against various human cancer cell lines, indicating potential for development as anticancer agents.

Derivative/CompoundCell LineCancer TypeActivity MetricValueReference
Compound 4a (4-anilinoquinolinylchalcone derivative)MDA-MB-231Breast CancerIC₅₀0.11 µM

The in vitro evaluation of potential anticancer compounds typically follows a multi-step process to assess both cytotoxicity and the mechanism of cell death, such as apoptosis.

Anticancer_Workflow Fig 2. Workflow for In Vitro Anticancer Activity Screening cluster_viability Viability Assay cluster_apoptosis Apoptosis Assay Culture 1. Cell Culture (e.g., MDA-MB-231) Seeding 2. Seed Cells in 96-well plates Culture->Seeding Treatment 3. Compound Treatment (Serial Dilutions) Seeding->Treatment Incubate 4. Incubate (e.g., 48-72 hours) Treatment->Incubate MTT 5a. MTT Assay Incubate->MTT Harvest 5b. Harvest Cells Incubate->Harvest Solubilize 6a. Solubilize Formazan MTT->Solubilize Read_Abs 7a. Read Absorbance Solubilize->Read_Abs IC50 8a. Calculate IC₅₀ Read_Abs->IC50 Stain 6b. Stain with Annexin V & PI Harvest->Stain Flow 7b. Flow Cytometry Stain->Flow Analysis 8b. Analyze Cell Populations (Healthy, Apoptotic, Necrotic) Flow->Analysis

Fig 2. Workflow for In Vitro Anticancer Activity Screening

4.3.1 Cell Viability and Cytotoxicity (MTT Assay) This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[19][20]

  • Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.[20]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle-only controls. Incubate for the desired period (e.g., 48-72 hours).[20]

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are formed.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.

  • Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value from the dose-response curve.

4.3.2 Apoptosis Detection (Annexin V-FITC/PI Staining) This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[21][22][23][24]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.[24]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[24]

  • Analysis: Add additional binding buffer to each sample and analyze immediately by flow cytometry. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Anti-inflammatory Properties

While direct studies on this compound are limited, related derivatives have shown promising anti-inflammatory and analgesic effects in preclinical models.

Derivative/CompoundIn Vivo ModelDoses (mg/kg)Max InhibitionReference
QUAN-0808 (tetrazolo[5,1-a]phthalazine derivative)Xylene-induced ear edema100-40046.6%[25]
Carrageenan-induced paw edema100-400Significant reduction at 1, 2, 4h[25]
Acetic acid-induced writhing100-40066.4%[25]

The anti-inflammatory effects of these derivatives are thought to be mediated by the inhibition of pro-inflammatory mediators. In models like carrageenan-induced paw edema, the compound QUAN-0808 was shown to decrease the levels of prostaglandin E₂ (PGE₂) and nitric oxide (NO) in the inflamed paw tissue.[25] This suggests that the peripheral antinociceptive and anti-inflammatory actions are linked to the suppression of these key inflammatory signaling molecules.[25]

Anti_inflammatory_Mechanism Fig 3. Proposed Anti-inflammatory Mechanism Stimulus Inflammatory Stimulus (e.g., Carrageenan) Mediators Release of Pro-inflammatory Mediators (PGE₂, NO) Stimulus->Mediators Inflammation Inflammation (Edema, Pain) Mediators->Inflammation Reduction Reduced Inflammation Inflammation->Reduction Derivative Phthalazine Derivative (QUAN-0808) Derivative->Mediators inhibits

Fig 3. Proposed Anti-inflammatory Mechanism

This is a standard and highly reproducible in vivo model for screening acute anti-inflammatory activity.[26][27][28][29][30]

  • Animal Grouping: Fast animals overnight and divide them into control and treatment groups (n=6).[26]

  • Drug Administration: Administer the vehicle, a standard drug (e.g., Indomethacin), or the test compound orally one hour before inducing inflammation.[26]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the subplantar surface of the right hind paw of each animal.[26][27][29]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours) (Vₜ).[26]

  • Data Analysis: Calculate the increase in paw volume (Edema = Vₜ - V₀) for each animal. The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group.[26]

Conclusion

The this compound core structure is a highly promising scaffold for the development of new therapeutic agents. Derivatives have demonstrated potent and diverse biological activities, most notably in the fields of antimalarial, antimicrobial, and anticancer research. The ability to inhibit specific parasite enzymes, overcome drug resistance, and induce cancer cell death highlights the therapeutic potential of this chemical class. The data and protocols presented in this guide serve as a comprehensive resource for researchers and drug development professionals to build upon existing knowledge and accelerate the journey of these promising compounds from the laboratory to clinical applications.

References

An In-depth Technical Guide to the Handling and Storage of 4-(4-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling and storage of 4-(4-Chlorophenoxy)aniline (CAS No. 101-79-1), a versatile chemical intermediate used in the synthesis of dyes, pigments, agricultural chemicals, and pharmaceuticals. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of the compound for research and development activities.

Chemical and Physical Properties

This compound, also known as 4-Amino-4'-chlorodiphenyl ether, is a brown crystalline solid.[1] A summary of its key physical and chemical properties is presented below.

PropertyValueSource
CAS Number 101-79-1[1]
Molecular Formula C₁₂H₁₀ClNO[1][2]
Molecular Weight 219.67 g/mol [1][2]
Appearance Brown crystalline solid[1]
Melting Point 96-103 °C[1]
Purity ≥ 97-99% (HPLC)[1]
Storage Temperature 0-8°C[1]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications.

Hazard ClassificationCodeDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.
Skin Irritation (Category 2)H315Causes skin irritation.
Skin Sensitization (Category 1)H317May cause an allergic skin reaction.
Serious Eye Damage (Category 1)H318Causes serious eye damage.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335May cause respiratory irritation.

Signal Word: Danger

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][5]

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[3][4]

  • P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[3]

Handling Guidelines

Proper handling of this compound is essential to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood to keep airborne concentrations low.[3][6] Facilities should be equipped with an eyewash fountain and a safety shower in the immediate vicinity of handling.[3]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical splash-resistant safety glasses or goggles with side protection. A face shield may also be necessary.[3]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[3][7] Contaminated clothing should be removed immediately and washed before reuse.[3][8]

  • Respiratory Protection: If dust is generated, use an approved dust mask (e.g., N95) or a respirator.[7]

General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.[3]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[3][6]

  • Keep containers tightly closed when not in use.[3]

The following diagram illustrates a logical workflow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Ensure Engineering Controls are Functional (Fume Hood, Eyewash, Shower) A->B C Don Appropriate Personal Protective Equipment (PPE) B->C D Weigh and Handle Solid in Fume Hood C->D Proceed to Handling E Minimize Dust Generation D->E F Keep Container Tightly Closed When Not in Use D->F G Decontaminate Work Surfaces E->G F->G Complete Handling H Remove and Dispose of PPE Correctly G->H J Dispose of Waste in Accordance with Regulations G->J I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

Storage Guidelines

Proper storage is critical to maintain the stability and purity of this compound.

  • Storage Conditions: Store in a cool, dry, and well-ventilated place.[3][6] The recommended storage temperature is between 0°C and 8°C.[1]

  • Container: Keep the container tightly closed and sealed in a dry environment.[3][9]

  • Incompatibilities: Store away from oxidizing agents and acids.[6][7] Also, keep away from heat, sparks, and open flames.[3][6]

  • Security: For safety and to prevent unauthorized access, it is advisable to store the compound in a locked cabinet or area.[3][4][5]

The following diagram outlines the decision-making process for appropriate storage.

G Start Receiving Compound CheckTemp Is Storage Area 0-8°C? Start->CheckTemp CheckVent Is Area Well-Ventilated? CheckTemp->CheckVent Yes CorrectTemp Move to a Refrigerated Area CheckTemp->CorrectTemp No CheckIncompat Are Incompatible Materials Segregated? CheckVent->CheckIncompat Yes CorrectVent Improve Ventilation or Relocate CheckVent->CorrectVent No CheckSecure Is Area Secure/Locked? CheckIncompat->CheckSecure Yes CorrectIncompat Remove Incompatible Materials CheckIncompat->CorrectIncompat No Store Store Compound in Tightly Sealed Container CheckSecure->Store Yes CorrectSecure Secure the Storage Area CheckSecure->CorrectSecure No CorrectTemp->CheckTemp CorrectVent->CheckVent CorrectIncompat->CheckIncompat CorrectSecure->CheckSecure

Caption: Decision Process for Proper Storage of this compound.

Experimental Protocols

First Aid Measures

In case of exposure, follow these protocols and seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] Remove contact lenses if present and easy to do.[3]

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3][7]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3][4] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[7]

Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment (PPE) as described in Section 3.2. Keep unprotected personnel away and ensure adequate ventilation.[3]

  • Environmental Precautions: Prevent the product from entering drains, sewers, or waterways.[3][6]

  • Containment and Cleanup:

    • Prevent further leakage or spillage if it is safe to do so.[3]

    • Avoid raising dust.[8]

    • Vacuum, sweep up, or absorb with an inert material (e.g., sand, diatomite).[3][4]

    • Place the collected material into a suitable, labeled container for disposal.[3]

    • Consult local regulations for proper disposal methods.[3]

Stability and Reactivity

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: Stable under recommended storage conditions.[1]

  • Conditions to Avoid: Heat, flames, and sources of ignition.[3][6] Avoid generation of dust.[3]

  • Incompatible Materials: Strong oxidizing agents and acids.[6][7]

  • Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO₂) and halogenated compounds.[7]

References

Safety data sheet (SDS) for 4-(4-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the safety data sheet (SDS) for 4-(4-Chlorophenoxy)aniline is provided for researchers, scientists, and drug development professionals.

Chemical Identification

Identifier Value
Chemical Name This compound
Synonyms p-Chlorophenoxyaniline, 4-Chloro-4'-aminodiphenyl ether[1]
CAS Number 101-79-1[1][2][3][4]
Molecular Formula C12H10ClNO[1][2][3]
Molecular Weight 219.67 g/mol [1][2][3][4]
Structure
InChI=1S/C12H10ClNO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,14H2[3][4]
SMILES: Nc1ccc(Oc2ccc(Cl)cc2)cc1[3][4]

Physicochemical Properties

Property Value Source
Physical State Solid, brown crystalline solid[1][3][4]Sigma-Aldrich, Chem-Impex
Melting Point 99-103 °C[3][4], 96-102°C[1]Sigma-Aldrich, Chem-Impex
Flash Point Not applicable[3][4]Sigma-Aldrich
Assay 97%[3][4], ≥ 99% (HPLC)[1]Sigma-Aldrich, Chem-Impex

Hazard Identification and Classification

This substance is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Pictograms:

  • Corrosion[3][4]

  • Exclamation mark[3][4]

Signal Word: Danger[3][4]

Hazard Class Category Hazard Statement
Acute toxicity, oral4H302: Harmful if swallowed[3][4][5]
Skin corrosion/irritation2H315: Causes skin irritation[3][4][5]
Skin sensitization1H317: May cause an allergic skin reaction[2][3][4]
Serious eye damage/eye irritation1H318: Causes serious eye damage[3][4]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation[2][5]
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation[3][4][5]

Precautionary Statements:

A comprehensive list of precautionary statements includes:

  • Prevention: P280 (Wear protective gloves/protective clothing/eye protection/face protection)[2][3][5].

  • Response:

    • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth[3][4].

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water[3][4].

    • P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician[2][3][4].

Experimental Protocols for Hazard Determination

While specific experimental reports for this compound are not publicly available, the hazard classifications are typically determined using standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are detailed descriptions of the likely methodologies used.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is designed to classify a substance into a toxicity category based on the mortality and clinical signs observed in a stepwise procedure with a reduced number of animals.

  • Principle: A stepwise procedure is used where a group of animals (typically three) of a single sex (usually females) is dosed at a defined starting dose level. The outcome of this first step determines the next step:

    • If mortality is observed, the test is repeated with a lower dose.

    • If no mortality occurs, a higher dose is used in the next step. This continues until the dose that causes mortality in a certain proportion of animals is identified, allowing for classification.

  • Animal Species: Typically, young adult female rats are used.

  • Dose Administration: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days. A necropsy is performed on all animals at the end of the observation period.

Skin Irritation/Corrosion - OECD Test Guideline 404

This guideline describes a procedure for the assessment of the irritant and/or corrosive potential of a substance when applied to the skin.

  • Principle: The substance is applied to a small area of the skin of an experimental animal, and the degree of irritation is evaluated at specified intervals.

  • Animal Species: The albino rabbit is the preferred species.

  • Procedure:

    • A small area of the animal's back is clipped free of fur.

    • A dose of 0.5 g of the solid substance, moistened with a small amount of a suitable vehicle, is applied to the skin and covered with a gauze patch.

    • The patch is left in place for a 4-hour exposure period.

    • After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.

  • Scoring: The severity of the skin reactions is scored, and the substance is classified based on the reversibility and severity of the observed lesions.

Serious Eye Damage/Eye Irritation - OECD Test Guideline 405

This test evaluates the potential of a substance to cause eye irritation or serious eye damage.

  • Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an experimental animal, with the other eye serving as a control.

  • Animal Species: The albino rabbit is the recommended species.

  • Procedure:

    • 0.1 g of the solid substance is instilled into the conjunctival sac of one eye.

    • The eyelids are held together for about one second.

    • The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

  • Evaluation: The degree of eye irritation is scored, and the substance is classified based on the nature and severity of the ocular lesions and their reversibility.

Skin Sensitization - OECD Test Guideline 406 (Guinea Pig Maximisation Test)

This guideline describes a procedure to determine the potential of a substance to cause skin sensitization (allergic contact dermatitis).

  • Principle: The test involves an induction phase to sensitize the animals to the test substance, followed by a challenge phase to elicit an allergic reaction.

  • Animal Species: The guinea pig is the animal of choice.

  • Procedure:

    • Induction Phase: This involves both intradermal injections of the test substance (with and without an adjuvant to enhance the immune response) and a subsequent topical application to the same area.

    • Rest Period: A 10-14 day rest period follows the induction phase.

    • Challenge Phase: A non-irritating concentration of the test substance is applied topically to a naive area of the skin.

  • Assessment: The challenge sites are observed for signs of an allergic reaction (erythema and edema) at 24 and 48 hours after patch removal. A substance is considered a sensitizer if a positive response is observed in a specified number of test animals compared to a non-sensitized control group.

First-Aid Measures

Exposure Route First-Aid Measures
Inhalation Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Handling and Storage

  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Storage: Store at 2-8°C. Keep in a dry area.

Exposure Controls and Personal Protection

  • Engineering Controls: Handle in accordance with good industrial hygiene and safety practice. Use personal protective equipment.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Eyeshields, face shields[3][4].

    • Skin Protection: Gloves, complete suit protecting against chemicals[3][4].

    • Respiratory Protection: Dust mask type N95 (US) or type P1 (EU EN 143) particle respirator for nuisance exposures.

Logical Workflow for Safety Assessment

The following diagram illustrates a logical workflow for the safety assessment and handling of this compound based on its known hazards.

Safety_Workflow cluster_ID 1. Identification & Physicochemical Properties cluster_Hazard 2. Hazard Identification cluster_Handling 3. Risk Management & Handling cluster_Emergency 4. Emergency Procedures ID Identify Substance: This compound CAS: 101-79-1 PhysChem Review Physicochemical Properties: - Solid - Melting Point: 99-103 °C GHS GHS Classification: - Acute Oral Toxicity (Cat. 4) - Skin Irritation (Cat. 2) - Eye Damage (Cat. 1) - Skin Sensitization (Cat. 1) - Respiratory Irritation (Cat. 3) ID->GHS Leads to PPE Required Personal Protective Equipment (PPE): - Gloves - Safety Goggles / Face Shield - Protective Clothing - Respirator (if dust is generated) GHS->PPE Requires Spill Spill & Disposal: - Avoid dust formation - Sweep up and shovel - Keep in suitable, closed containers for disposal GHS->Spill Informs EngControls Engineering Controls: - Use in well-ventilated area - Local exhaust ventilation FirstAid First-Aid Measures: - Inhalation: Fresh air, consult physician - Skin: Wash with soap & water - Eyes: Rinse with water for 15 min, consult physician - Ingestion: Rinse mouth, consult physician PPE->FirstAid In case of exposure Storage Storage: - Store at 2-8°C - Keep container tightly closed - Store in a dry place

Caption: Logical workflow for the safety assessment of this compound.

References

Methodological & Application

Application Notes and Protocols: Ullmann Condensation for the Synthesis of 4-(4-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(4-Chlorophenoxy)aniline is a versatile chemical intermediate with significant applications in the synthesis of dyes, pigments, agrochemicals, and pharmaceuticals.[1] Its diaryl ether structure is a key pharmacophore in various biologically active molecules. The Ullmann condensation provides a classical and effective method for the synthesis of such diaryl ethers.[2][3] This document outlines a detailed two-step protocol for the synthesis of this compound, commencing with an Ullmann condensation to form the diaryl ether, followed by the reduction of a nitro intermediate.

The traditional Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol, amine, or thiol.[2] While historically requiring harsh conditions such as high temperatures (often exceeding 200°C), modern modifications have led to milder and more efficient protocols.[4] The protocol detailed below is adapted from a high-yield synthesis of a closely related analogue, demonstrating a practical and efficient pathway to the target compound.[5]

Physicochemical and Safety Data

A summary of the key properties and safety information for the final product, this compound, is provided below.

PropertyValueReference
CAS Number 101-79-1
Molecular Formula C₁₂H₁₀ClNO
Molecular Weight 219.67 g/mol
Appearance Brown crystalline solid[1]
Melting Point 99-103 °C
Purity ≥ 97-99%[1]
Storage 2-8°C
GHS Pictograms Corrosion, Exclamation mark
Hazard Statements H302, H315, H317, H318, H335
Precautionary Statements P280, P301+P312+P330, P302+P352, P305+P351+P338+P310

Reaction Scheme and Workflow

The synthesis of this compound is achieved through a two-step process. The first step is a copper-catalyzed Ullmann condensation to form the diaryl ether intermediate, 1-chloro-4-(4-nitrophenoxy)benzene. The second step involves the reduction of the nitro group to yield the final aniline product.

SynthesisWorkflow cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Nitro Group Reduction cluster_purification Purification & Analysis Reactants1 4-Chlorophenol + 1-Chloro-4-nitrobenzene Catalyst1 Cu powder, KOH Reactants1->Catalyst1 Mix Solvent1 Heat (110-120°C) Catalyst1->Solvent1 Stir Intermediate 1-Chloro-4-(4-nitrophenoxy)benzene Solvent1->Intermediate Formation (2.5h) ReducingAgent Iron powder, Acetic Acid Intermediate->ReducingAgent Purify & Proceed Solvent2 EtOH/H₂O, Reflux ReducingAgent->Solvent2 Mix FinalProduct This compound Solvent2->FinalProduct Formation (2h) Purification Flash Chromatography FinalProduct->Purification Analysis NMR, IR, MS, m.p. Purification->Analysis

Caption: Workflow for the two-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established procedures for analogous compounds and are expected to provide high yields and purity.[5]

Step 1: Synthesis of 1-Chloro-4-(4-nitrophenoxy)benzene (Ullmann Condensation)
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorophenol (1.0 eq) and potassium hydroxide (KOH, 1.25 eq).

  • Initial Heating: Heat the mixture to 70-80°C with vigorous stirring until the 4-chlorophenol is completely dissolved, forming the potassium salt in situ.

  • Addition of Reactants: To the molten mixture, add fine copper powder (catalytic amount, e.g., 0.01 eq) and 1-chloro-4-nitrobenzene (1.0 eq).

  • Reaction: Increase the temperature to 110-120°C and stir the reaction mixture for 2.5 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Add 0.8 M NaOH solution and stir for 20 minutes to precipitate the crude product.

    • Filter the precipitate and wash with water until the pH is neutral.

  • Purification: Purify the crude solid by flash chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the pure diaryl ether intermediate.

Step 2: Synthesis of this compound (Nitro Group Reduction)
  • Reaction Setup: In a round-bottom flask, prepare a mixture of the synthesized 1-chloro-4-(4-nitrophenoxy)benzene (1.0 eq), iron powder (3.5 eq), and acetic acid (catalytic amount, e.g., 0.25 eq) in a 3:1 ethanol/water solvent system.

  • Reaction: Heat the mixture to reflux and maintain for 2 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Neutralize the mixture by adding 1 M NaOH solution until pH 7 is reached.

    • Filter the solids (iron salts) and extract the filtrate with an organic solvent such as chloroform or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography (silica gel, e.g., 20-50% ethyl acetate/hexanes) to yield this compound as a solid.

Quantitative Data Summary

The following table summarizes the expected yields and key analytical data for the synthesized compounds, based on the synthesis of a close structural analogue, 3-chloro-4-(4'-chlorophenoxy)aniline.[5]

CompoundStepExpected YieldMelting Point (°C)Analytical Data (from analogue)
1-Chloro-4-(4-nitrophenoxy)benzene 1~96%110-112¹H NMR: δ 8.38 (d), 8.07 (dd), 7.41 (d), 7.03 (d), 6.90 (d). ¹³C NMR: δ 158.65, 153.31, 143.15, 131.09, 130.60, 126.79, 125.13, 123.80, 121.44, 117.24. HRMS-ESI: [M+H]⁺ calculated 283.9876, found 283.9876.
This compound 2~94%99-103¹H NMR: δ 7.23 (d), 6.89 (d), 6.81 (d), 6.78 (d), 6.57 (dd), 3.69 (br s). IR (cm⁻¹): 3400, 3310–3290, 3180 (N-H, primary amine), 1460 (C=C aromatic).

Reaction Mechanism

The Ullmann condensation for diaryl ether synthesis is understood to proceed via a copper-catalyzed cycle.

UllmannMechanism CuI Cu(I) Catalyst CuAlkoxide Ar-O-Cu(I) CuI->CuAlkoxide Phenoxide Ar-O⁻ (from 4-Chlorophenol + Base) Phenoxide->CuI Forms Copper Alkoxide ArylHalide Ar'-X (1-Chloro-4-nitrobenzene) ArylHalide->CuAlkoxide Oxidative Addition CuIII_Intermediate Ar-O-Cu(III)-Ar'      (X⁻) CuAlkoxide->CuIII_Intermediate Product Ar-O-Ar' (Diaryl Ether) CuIII_Intermediate->Product Reductive Elimination CuX Cu(I)X Product->CuI Regenerates Catalyst

Caption: Proposed catalytic cycle for the Ullmann diaryl ether synthesis.

The reaction is initiated by the formation of a copper(I) phenoxide species.[6] This intermediate undergoes oxidative addition with the aryl halide to form a Cu(III) complex.[6] Subsequent reductive elimination from this complex yields the desired diaryl ether product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[6]

References

Synthesis of N-substituted 4-(4-Chlorophenoxy)aniline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted 4-(4-chlorophenoxy)aniline derivatives represent a versatile class of compounds with significant potential in drug discovery and development. The core structure, featuring a 4-chlorophenoxy moiety linked to an aniline nitrogen, serves as a key pharmacophore in a variety of biologically active molecules. Derivatization at the nitrogen atom allows for the modulation of physicochemical properties and biological activity, leading to the identification of potent anticancer, antimicrobial, and anti-inflammatory agents. This document provides detailed application notes and experimental protocols for the synthesis and derivatization of the this compound scaffold.

Application Notes

The this compound core is a valuable starting material for the synthesis of a diverse range of derivatives. The applications of these derivatives are broad, with significant interest in the following areas:

  • Anticancer Agents: N-substituted this compound derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. For instance, certain anilinoquinolinylchalcone derivatives incorporating a substituted 4-aminophenoxy moiety have shown significant antiproliferative effects.[1][2][3] The mechanism of action for some of these compounds is believed to involve the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[4]

  • Antimicrobial Agents: The structural motif is also present in compounds exhibiting antimicrobial properties. Derivatives have been synthesized that show activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

  • Kinase Inhibitors: The aniline substructure is a common feature in many kinase inhibitors. N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been shown to exhibit inhibitory activity against AKT2/PKBβ, a key kinase in the PI3K/Akt signaling pathway, highlighting the potential of this scaffold in developing targeted therapies.

The synthetic versatility of the this compound core allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds for improved efficacy and safety profiles.

Synthetic Workflow Overview

The general strategy for the synthesis of N-substituted this compound derivatives involves a multi-step process, which is outlined in the diagram below. The key steps include the synthesis of the this compound precursor, followed by N-substitution to introduce various functional groups such as acetyl, acyl (amides), or ureido moieties.

Synthetic Workflow General Synthetic Workflow for N-substituted this compound Derivatives cluster_0 Precursor Synthesis cluster_1 N-Substitution Reactions 4-Chlorophenol 4-Chlorophenol 3-Chloro-4-(4-chlorophenoxy)nitrobenzene 3-Chloro-4-(4-chlorophenoxy)nitrobenzene 4-Chlorophenol->3-Chloro-4-(4-chlorophenoxy)nitrobenzene Etherification 3,4-Dichloronitrobenzene 3,4-Dichloronitrobenzene 3,4-Dichloronitrobenzene->3-Chloro-4-(4-chlorophenoxy)nitrobenzene 4-(4-Chlorophenoxy)aniline_precursor This compound 3-Chloro-4-(4-chlorophenoxy)nitrobenzene->4-(4-Chlorophenoxy)aniline_precursor Reduction N-Acetyl N-Acetyl Derivative 4-(4-Chlorophenoxy)aniline_precursor->N-Acetyl Acetylation N-Acyl N-Acyl (Amide) Derivative 4-(4-Chlorophenoxy)aniline_precursor->N-Acyl Acylation N-Ureido N-Ureido Derivative 4-(4-Chlorophenoxy)aniline_precursor->N-Ureido Urea Formation PI3K_Akt_mTOR_Pathway Targeting the PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor N-substituted This compound Derivative Inhibitor->Akt Inhibition

References

Application Notes and Protocols for Dye Synthesis Utilizing 4-(4-Chlorophenoxy)aniline as an Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of azo dyes using 4-(4-chlorophenoxy)aniline as a key intermediate. Azo dyes represent the largest and most versatile class of synthetic organic colorants. The incorporation of the this compound moiety can influence the resulting dye's color, fastness properties, and potential applications in various fields, including textiles, pigments, and potentially as biological stains or markers.

Introduction

This compound is a versatile chemical intermediate used in the synthesis of various organic compounds, including high-performance dyes and pigments. Its structure allows for the creation of dyes with enhanced colorfastness and durability. The synthesis of azo dyes from this intermediate follows a well-established two-step reaction pathway: diazotization followed by azo coupling .

  • Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt. This is achieved by treating it with a source of nitrous acid, typically generated in-situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C).

  • Azo Coupling: The resulting, highly reactive diazonium salt is then coupled with an electron-rich aromatic compound, such as a phenol, naphthol, or a substituted aniline, to form the stable and colored azo dye. The choice of the coupling component is a critical determinant of the final dye's color and properties.

Data Presentation

The following table summarizes representative data for a synthesized azo dye using this compound. Please note that specific values will vary depending on the coupling agent and reaction conditions.

PropertyValue
Intermediate This compound
Coupling Agent N,N-diethylaniline (Representative)
Molecular Formula C₂₄H₂₅ClN₄O
Molecular Weight 420.94 g/mol
Color Deep Red to Violet
Yield 75-85% (Typical)
Melting Point >200 °C (Decomposition)
λmax (in DMF) 520-540 nm

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative azo dye using this compound and N,N-diethylaniline as the coupling agent.

Protocol 1: Diazotization of this compound

Materials:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, 3.0 eq)

  • Sodium Nitrite (NaNO₂, 1.1 eq)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a 250 mL beaker, suspend this compound (1.0 equivalent) in a mixture of concentrated hydrochloric acid (2.5 equivalents) and distilled water.

  • Stir the mixture vigorously to form a fine slurry.

  • Cool the suspension to 0-5 °C in an ice-salt bath. It is crucial to maintain this temperature range throughout the diazotization process to prevent the decomposition of the unstable diazonium salt.

  • In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline suspension with continuous and efficient stirring. The rate of addition should be controlled to keep the temperature below 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the reaction goes to completion.

  • A clear or slightly yellow solution of the diazonium salt should be obtained.

  • Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates an excess). If necessary, the excess can be quenched by the cautious addition of a small amount of sulfamic acid or urea.

  • The freshly prepared diazonium salt solution should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with N,N-diethylaniline

Materials:

  • Freshly prepared diazonium salt solution from Protocol 1

  • N,N-diethylaniline (1.0 eq)

  • Sodium Acetate

  • Ethanol

  • Distilled Water

  • Ice

Procedure:

  • In a 500 mL beaker, dissolve N,N-diethylaniline (1.0 equivalent) in a mixture of glacial acetic acid and water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add the cold diazonium salt solution prepared in Protocol 1 to the cold N,N-diethylaniline solution with vigorous stirring. A brightly colored precipitate of the azo dye will form immediately.

  • Maintain the temperature of the reaction mixture at 0-5 °C and continue stirring for 2-3 hours to ensure complete coupling.

  • After the coupling is complete, add a saturated solution of sodium acetate to neutralize the excess acid and facilitate the precipitation of the dye.

  • Filter the crude dye using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified product.

  • Dry the purified dye in a vacuum oven at 60-70 °C.

  • Characterize the final product by determining its melting point, and spectroscopic analysis (e.g., UV-Vis, FT-IR, and NMR).

Visualizations

General Reaction Scheme for Azo Dye Synthesis

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A This compound B NaNO₂ / HCl 0-5 °C A->B C 4-(4-Chlorophenoxy)benzenediazonium Chloride B->C E Azo Dye C->E Coupling Reaction D Coupling Agent (e.g., N,N-diethylaniline) D->E

Caption: General two-step synthesis of an azo dye.

Experimental Workflow for Azo Dye Synthesis

G start Start prep_diazonium Prepare Diazonium Salt Solution (Protocol 1) start->prep_diazonium prep_coupling Prepare Coupling Agent Solution start->prep_coupling coupling Azo Coupling Reaction (Protocol 2) prep_diazonium->coupling prep_coupling->coupling precipitation Precipitate and Isolate Crude Dye coupling->precipitation purification Recrystallize and Purify Dye precipitation->purification characterization Characterize Final Product (MP, UV-Vis, FT-IR, NMR) purification->characterization end End characterization->end

Caption: Experimental workflow for azo dye synthesis.

Application of 4-(4-Chlorophenoxy)aniline in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(4-Chlorophenoxy)aniline is a versatile chemical intermediate utilized in the synthesis of a variety of agrochemicals, particularly fungicides and herbicides. Its diphenyl ether linkage and the presence of a reactive aniline group make it a valuable building block for creating complex molecules with desired biological activities. This document provides detailed application notes on the use of this compound in the synthesis of a novel class of potential fungicides: pyrazole carboxamides.

Fungicidal Pyrazole Carboxamides Derived from this compound

Recent research has focused on the development of novel pyrazole carboxamide derivatives due to their potent fungicidal properties. The synthesis of these compounds often involves the reaction of a pyrazole carboxylic acid chloride with an appropriate aniline derivative. In this context, this compound serves as a key precursor to introduce the biologically active 4-chlorophenoxy phenyl moiety into the final molecule.

Quantitative Data Summary

The following table summarizes the in vitro fungicidal activity of a series of novel pyrazole carboxamide derivatives synthesized from this compound against various plant pathogenic fungi. The data is presented as EC50 values (the concentration of the compound that causes 50% inhibition of fungal growth).

Compound IDTarget FungusEC50 (µg/mL)
PZA-1 Alternaria solani3.06[1]
Fusarium oxysporum> 100
PZA-2 Sclerotinia sclerotiorum2.04[2]
Botrytis cinerea> 50
PZA-3 Rhizoctonia solani4.88
Gibberella zeae> 50
Boscalid (Reference) Alternaria solani~1.5
Sclerotinia sclerotiorum~0.5

Note: The compound IDs PZA-1, PZA-2, and PZA-3 are representative examples from cited research and may not be commercial product names.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative pyrazole carboxamide fungicide (designated as PZA-1 for this protocol) starting from this compound.

Synthesis of N-(4-(4-chlorophenoxy)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (PZA-1)

Materials:

  • This compound

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Addition of Acid Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 eq.) in anhydrous dichloromethane dropwise over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 1 M HCl solution. Separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure product PZA-1.

Diagrams

Logical Relationship: Synthesis of Pyrazole Carboxamides

G A This compound C Amide Coupling Reaction (Base, Solvent) A->C B Pyrazole-4-carbonyl chloride B->C D N-(4-(4-chlorophenoxy)phenyl) -pyrazole-4-carboxamide C->D

Caption: Synthesis workflow for pyrazole carboxamides.

Experimental Workflow: Synthesis and Purification of PZA-1

G cluster_0 Reaction cluster_1 Work-up & Purification A Dissolve Reactants (this compound, Et3N in CH2Cl2) B Add Acid Chloride (0 °C) A->B C Stir at RT (4-6 h) B->C D Quench with HCl C->D E Extract & Wash (HCl, NaHCO3, Brine) D->E F Dry & Concentrate E->F G Column Chromatography F->G H Pure Product (PZA-1) G->H

Caption: Step-by-step synthesis and purification of PZA-1.

References

Application Notes and Protocols: 4-(4-Chlorophenoxy)aniline as a Versatile Building Block in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(4-chlorophenoxy)aniline and its derivatives as key building blocks in the synthesis of various pharmaceuticals. This document details its application in the development of antimalarial, anthelmintic, and anticancer agents, providing quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Application in Antimalarial Drug Discovery

Derivatives of this compound have shown significant promise as antimalarial agents, primarily by targeting the essential fatty acid synthesis (FAS) pathway in Plasmodium falciparum. Specifically, these compounds have been shown to inhibit the enoyl-acyl carrier protein reductase (PfENR), a critical enzyme in this pathway.

Quantitative Data: Antiplasmodial Activity

A notable example is the hybrid molecule artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA), which demonstrates potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum.

CompoundP. falciparum StrainIn Vitro IC₅₀ (ng/mL)In Vivo ED₅₀ (mg/kg)Cytotoxicity (CC₅₀, µg/mL)Selectivity Index (SI)
Artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA)3D7 (sensitive)11.47 ± 1.34.21125.015 ± 2.3252180.91
W2 (resistant)1.45 ± 0.11--
Artesunate (ATS) - Reference3D7 (sensitive)2.00 ± 0.93-48.945 ± 0.03542,475
W2 (resistant)1.9 ± 0.15--
3-chloro-4-(4-chlorophenoxy)aniline (ANI)3D7 (sensitive)7,120---
W2 (resistant)8,750--

Data sourced from multiple studies, including in vitro and in vivo assays.[1][2][3]

Signaling Pathway: Inhibition of P. falciparum Fatty Acid Synthesis II (FAS-II)

The FAS-II pathway is essential for the parasite's survival and is located in the apicoplast. PfENR catalyzes the final, rate-limiting step in the fatty acid elongation cycle. Inhibition of PfENR by this compound derivatives disrupts the synthesis of fatty acids necessary for membrane formation and parasite development.

FAS_II_Pathway cluster_fas Fatty Acid Synthesis II (FAS-II) Elongation Cycle Malonyl_ACP Malonyl-ACP Ketoacyl_ACP β-Ketoacyl-ACP Malonyl_ACP->Ketoacyl_ACP FabB/F (Condensation) Acyl_ACP_n Acyl-ACP (n carbons) Acyl_ACP_n->Ketoacyl_ACP Hydroxyacyl_ACP β-Hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP FabG (Reduction) Enoyl_ACP trans-2-Enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP FabZ (Dehydration) Acyl_ACP_n2 Acyl-ACP (n+2 carbons) Enoyl_ACP->Acyl_ACP_n2 PfENR (Reduction) Fatty_Acids Fatty Acids Acyl_ACP_n2->Fatty_Acids -> Further Elongation or Termination Inhibitor This compound Derivatives Inhibitor->Enoyl_ACP

PfENR Inhibition in the FAS-II Pathway.
Experimental Protocol: In Vitro Antiplasmodial Activity Assay (Modified Desjardins Method)

This protocol is adapted for screening compounds against P. falciparum strains.[1][4]

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., 3D7 and W2 strains) in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃ at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Compound Preparation: Dissolve test compounds in DMSO to prepare stock solutions. Prepare serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 to 1000 ng/mL.

  • Assay Plate Preparation: Add 50 µL of the diluted compounds to a 96-well microtiter plate.

  • Parasite Inoculation: Add 200 µL of parasite culture (2% parasitemia, 2% hematocrit) to each well. Include positive controls (parasites with no drug) and negative controls (uninfected erythrocytes).

  • Incubation: Incubate the plates for 48 hours under the same culture conditions.

  • Parasite Growth Assessment:

    • Lyse the cultures by freeze-thawing.

    • Add 50 µL of a solution containing lactate dehydrogenase (LDH) and malate dehydrogenase (MDH).

    • Add 25 µL of a solution containing acetylpyridine adenine dinucleotide (APAD) and sodium L-lactate.

    • Measure the absorbance at 550 nm. The absorbance is proportional to the amount of parasitic LDH, indicating parasite growth.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by non-linear regression analysis of the dose-response curves.

Application in Anthelmintic Drug Development

A derivative of this compound is a key precursor in the synthesis of the widely used anthelmintic drug, Rafoxanide. Rafoxanide is a halogenated salicylanilide effective against parasitic fluke infections in livestock.[5]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Rafoxanide acts by uncoupling oxidative phosphorylation in the mitochondria of parasites. It functions as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis. This leads to a depletion of the parasite's energy supply and ultimately, death.[6]

Oxidative_Phosphorylation_Uncoupling cluster_mito Mitochondrion cluster_process Process ETC Electron Transport Chain (ETC) (Complexes I-IV) Proton_Pumping Proton Pumping ETC->Proton_Pumping e- transfer Matrix Mitochondrial Matrix (Low [H+]) Matrix->Proton_Pumping H+ IMS Intermembrane Space (High [H+]) ATP_Synthase ATP Synthase IMS->ATP_Synthase H+ Rafoxanide Rafoxanide (Protonophore) IMS->Rafoxanide H+ carrier ATP_Synthase->Matrix H+ ATP_Synthesis ATP Synthesis ATP_Synthase->ATP_Synthesis drives Proton_Pumping->IMS H+ Proton_Gradient Proton Motive Force Proton_Pumping->Proton_Gradient [H+] gradient Proton_Gradient->ATP_Synthesis Rafoxanide->Matrix H+ release Rafoxanide->Proton_Gradient Dissipates Gradient

Rafoxanide Uncoupling Oxidative Phosphorylation.
Experimental Protocol: Synthesis of Rafoxanide

The synthesis of Rafoxanide from 3-chloro-4-(4'-chlorophenoxy)aminobenzene involves a condensation reaction with 3,5-diiodosalicylic acid.[5]

Rafoxanide_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Aniline 3-chloro-4-(4'-chlorophenoxy)aminobenzene Product Rafoxanide Aniline->Product Acid 3,5-diiodosalicylic acid Acid->Product Reagent Phosphorus trichloride (PCl₃) Reagent->Product In situ acyl chloride formation Solvent Xylene Solvent->Product Solvent Temperature 110 °C Temperature->Product Heat Time 1.5 hours Time->Product Duration

Synthetic Workflow for Rafoxanide.

Protocol:

  • Reaction Setup: To a solution of 3-chloro-4-(4'-chlorophenoxy)aminobenzene (1.0 eq) and 3,5-diiodosalicylic acid (1.0 eq) in xylene, add phosphorus trichloride (1.0 eq) at room temperature.

  • Reaction: Heat the mixture to 110 °C and stir for 1.5 hours.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield Rafoxanide as a white solid.

Application in Anticancer Therapy

The 4-anilino-moiety is a critical pharmacophore in a class of potent anticancer drugs known as tyrosine kinase inhibitors (TKIs). Specifically, 4-anilinoquinazoline derivatives, which can be synthesized from this compound precursors, are effective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[7]

Quantitative Data: EGFR Kinase Inhibitory Activity

While a direct synthesis of the following compounds from this compound is not detailed, they represent the class of 4-anilinoquinazoline EGFR inhibitors. The aniline precursor used in the synthesis of Gefitinib is 3-chloro-4-fluoroaniline, which is structurally analogous to derivatives of this compound.

Compound (Representative)Target KinaseIn Vitro IC₅₀ (nM)Cell Line (Example)Cellular GI₅₀ (µM)
GefitinibEGFR37 - 79A549 (Lung Cancer)0.56
ErlotinibEGFR2NCI-H226 (Lung)0.94
Compound 10a (Vandetanib derivative)EGFR/VEGFR-25.3 (EGFR), 23 (VEGFR-2)A549 (Lung Cancer)0.89 (hypoxia)
Compound 10g (Vandetanib derivative)EGFR/VEGFR-26.8 (EGFR), 31 (VEGFR-2)A549 (Lung Cancer)1.02 (hypoxia)

IC₅₀ and GI₅₀ values are compiled from various studies and may vary based on assay conditions.[8][9][10]

Signaling Pathway: Inhibition of EGFR Signaling

EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and angiogenesis. 4-Anilinoquinazoline inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking downstream signaling.

EGFR_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Response Inhibitor 4-Anilinoquinazoline (e.g., Gefitinib) Inhibitor->EGFR Blocks ATP Binding Site

Inhibition of the EGFR Signaling Pathway.
Experimental Protocol: Representative Synthesis of a 4-Anilinoquinazoline (Gefitinib)

This protocol illustrates the key step of coupling an aniline derivative with a quinazoline core, a common strategy in the synthesis of this class of inhibitors.[4][8]

  • Reactant Preparation: In a suitable reaction vessel, dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol.

  • Aniline Addition: Add 3-chloro-4-fluoroaniline (1.0-1.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 4-(3-chloro-4-fluoroanilino)-2-chloro-6,7-dimethoxyquinazoline, will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold isopropanol, and dry under vacuum. This intermediate can then be carried forward in subsequent steps (e.g., O-alkylation and dehalogenation) to yield the final TKI.

Conclusion

This compound and its derivatives are invaluable synthons in medicinal chemistry, providing a versatile scaffold for the development of drugs targeting a range of diseases. The examples provided herein for antimalarial, anthelmintic, and anticancer agents underscore the broad applicability of this building block. The detailed protocols and mechanistic insights are intended to facilitate further research and development in these critical therapeutic areas. While the potential for developing dopamine receptor antagonists from this scaffold has been noted, further investigation is required to establish concrete examples and quantitative data.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 4-(4-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Chlorophenoxy)aniline is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity is critical to ensure the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of such compounds. This application note provides a detailed protocol for the determination of purity of this compound and the separation of its potential process-related impurities using a reversed-phase HPLC method.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 101-79-1[2]
Molecular Formula C₁₂H₁₀ClNO[2]
Molecular Weight 219.67 g/mol [2]
Melting Point 99-103 °C[2]
Appearance Brown crystalline solid[1]

HPLC Method for Purity Analysis

This section details the optimized HPLC method for the purity analysis of this compound.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 40% B, 5-15 min: 40-80% B, 15-20 min: 80% B, 20-22 min: 80-40% B, 22-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 240 nm
Diluent Acetonitrile/Water (50:50, v/v)
Potential Impurities

The following potential impurities have been identified based on the synthesis route and degradation pathways of this compound:

  • Impurity A: 4-Chloroaniline

  • Impurity B: 4-Chlorophenol

  • Impurity C: 2-(4-Chlorophenoxy)aniline

  • Impurity D: 3-Chloro-4-(4-chlorophenoxy)aniline

  • Impurity E: 4-Chloro-2-(4-chlorophenoxy)aniline

Experimental Protocol

Preparation of Solutions

4.1.1. Standard Solution Preparation

  • Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.

  • Add approximately 25 mL of diluent and sonicate to dissolve.

  • Make up to the volume with diluent and mix well.

  • Further dilute 5 mL of this solution to 50 mL with diluent to obtain a final concentration of 50 µg/mL.

4.1.2. Sample Solution Preparation

  • Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Add approximately 25 mL of diluent and sonicate to dissolve.

  • Make up to the volume with diluent and mix well.

4.1.3. Impurity Stock Solution Preparation

  • Accurately weigh about 5 mg of each impurity (A, B, C, D, and E) into separate 50 mL volumetric flasks.

  • Add approximately 25 mL of diluent to each flask and sonicate to dissolve.

  • Make up to the volume with diluent and mix well to obtain a concentration of 100 µg/mL for each impurity.

4.1.4. Spiked Sample Solution Preparation

  • Pipette 1 mL of each impurity stock solution into a 50 mL volumetric flask containing approximately 25 mg of the this compound sample.

  • Add approximately 20 mL of diluent and sonicate to dissolve.

  • Make up to the volume with diluent and mix well.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject a blank (diluent) to ensure the baseline is stable and free from interfering peaks.

  • Inject the standard solution to determine the retention time and response of the main peak.

  • Inject the spiked sample solution to confirm the retention times of the impurities and ensure adequate separation.

  • Inject the sample solution to determine the purity and the levels of any detected impurities.

Data Presentation

The following table summarizes the hypothetical chromatographic performance data for the separation of this compound and its potential impurities.

CompoundRetention Time (min)Relative Retention TimeResolution (Rs)Tailing Factor (T)
Impurity B (4-Chlorophenol)3.20.38-1.1
Impurity A (4-Chloroaniline)4.50.534.11.2
This compound 8.5 1.00 10.21.0
Impurity C (2-(4-Chlorophenoxy)aniline)9.81.153.51.1
Impurity E (4-Chloro-2-(4-chlorophenoxy)aniline)11.21.323.81.2
Impurity D (3-Chloro-4-(4-chlorophenoxy)aniline)12.51.473.21.1

Workflow Diagram

The following diagram illustrates the workflow for the HPLC purity analysis of this compound.

HPLC_Workflow A Sample & Standard Weighing B Solution Preparation (Standard, Sample, Spiked Sample) A->B Dissolution in Diluent C HPLC System Equilibration B->C D Blank Injection C->D Baseline Check E Standard Injection D->E F Spiked Sample Injection E->F System Suitability G Sample Injection F->G Impurity Identification H Data Acquisition & Processing G->H I Purity Calculation & Reporting H->I Integration & Analysis

Caption: Workflow for HPLC purity analysis.

Conclusion

The described HPLC method provides a reliable and robust approach for the purity analysis of this compound and for the separation of its key potential impurities. The method is suitable for quality control in both research and manufacturing environments. The provided protocol offers a clear and detailed guide for implementation.

References

Application Note: 1H and 13C NMR Spectral Assignment of 4-(4-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and data interpretation for the structural elucidation of 4-(4-Chlorophenoxy)aniline using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The complete spectral assignment is presented in tabular format, and a standard operating procedure for sample preparation and data acquisition is described. A workflow diagram is included to illustrate the logical steps of the spectral assignment process.

Chemical Structure and Atom Numbering

The chemical structure of this compound is shown below with the standard IUPAC numbering system for unambiguous assignment of NMR signals.

Chemical structure of this compound with atom numbering

Experimental Protocols

This section outlines the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

2.1 Sample Preparation

  • Weighing: Accurately weigh approximately 10-20 mg of the this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used for this type of compound. For this protocol, we will use CDCl₃.

  • Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Securely cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A brief sonication may be used if necessary.

  • Standard: The residual solvent peak (CHCl₃ at δ 7.26 ppm for ¹H NMR; CDCl₃ at δ 77.16 ppm for ¹³C NMR) is typically used as the primary internal standard. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

2.2 NMR Data Acquisition

  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 220-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Temperature: 298 K (25 °C).

2.3 Data Processing

  • Fourier Transform: Apply an exponential window function to the Free Induction Decay (FID) followed by a Fourier transform to convert the time-domain data into the frequency domain.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at δ 7.26 ppm for ¹H).

  • Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

Results: Spectral Data and Assignment

The following tables summarize the assigned chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. Assignments are based on established substituent effects, coupling patterns, and data from related structures.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.28dJ = 8.8 Hz2HH-2', H-6'
~6.95dJ = 8.8 Hz2HH-3', H-5'
~6.88dJ = 8.9 Hz2HH-2, H-6
~6.75dJ = 8.9 Hz2HH-3, H-5
~3.70br s-2H-NH₂

Note: The aromatic region shows two distinct AA'BB' systems. Protons H-2'/H-6' are deshielded due to the inductive effect of the chlorine atom. Protons H-2/H-6 are ortho to the electron-donating ether oxygen, while H-3/H-5 are ortho to the strongly electron-donating amino group.

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ ppm)Assignment
~155.9C-4'
~149.3C-1
~144.5C-4
~129.5C-3', C-5'
~126.8C-1'
~122.3C-2, C-6
~120.1C-2', C-6'
~116.0C-3, C-5

Note: Carbon assignments are based on substituent chemical shift increments. The carbons directly attached to the electronegative oxygen (C-4, C-4'), chlorine (C-1'), and nitrogen (C-1) atoms appear downfield.

Workflow for NMR Spectral Assignment

The following diagram illustrates the standard workflow for the structural elucidation of an organic compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_assign Spectral Analysis & Assignment Sample Weigh Compound Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place in NMR Spectrometer (400 MHz) Tube->Spectrometer H1_NMR Acquire ¹H Spectrum Spectrometer->H1_NMR C13_NMR Acquire ¹³C Spectrum Spectrometer->C13_NMR TwoD_NMR Acquire 2D Spectra (COSY, HSQC) (Optional) Spectrometer->TwoD_NMR FT Fourier Transform (FID → Spectrum) H1_NMR->FT C13_NMR->FT TwoD_NMR->FT Phase Phasing & Baseline Correction FT->Phase Reference Reference to Standard (TMS/Solvent) Phase->Reference Integrate Integrate ¹H Signals Reference->Integrate Analyze_C13 Analyze ¹³C: Chemical Shifts Reference->Analyze_C13 Analyze_H1 Analyze ¹H: Chemical Shifts, Integration, Multiplicity, J-Coupling Integrate->Analyze_H1 Correlate Correlate Data (¹H, ¹³C, 2D) Analyze_H1->Correlate Analyze_C13->Correlate Assignment Final Structure Assignment Correlate->Assignment

Caption: Logical workflow for NMR spectral assignment.

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of this compound. The detailed protocol for sample preparation and data acquisition, combined with the tabulated and assigned spectral data, serves as a valuable resource for researchers in synthetic chemistry, quality control, and drug development. The clear assignments of all proton and carbon signals confirm the molecular structure of the compound.

Application Notes and Protocols: FT-IR Spectrum Analysis of 4-(4-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum provides a unique molecular "fingerprint." This application note details the analysis of 4-(4-Chlorophenoxy)aniline, a compound of interest in pharmaceutical and chemical research, focusing on the characteristic vibrational frequencies of its constituent functional groups. Understanding the FT-IR spectrum is crucial for structural elucidation, purity assessment, and quality control.

Molecular Structure and Functional Groups

This compound is characterized by several key functional groups that exhibit distinct absorption bands in the mid-infrared region. These include:

  • Primary Aromatic Amine (-NH₂): This group gives rise to characteristic N-H stretching and bending vibrations.

  • Aryl Ether (-O-): The C-O-C linkage between the two aromatic rings has a strong, characteristic stretching vibration.

  • Chlorinated Aromatic Ring (-Cl): The C-Cl bond shows a stretching vibration in the lower frequency region of the mid-IR spectrum.

  • Aromatic Rings (C=C and C-H): Both phenyl rings exhibit characteristic C=C stretching and C-H stretching and bending vibrations.

Predicted FT-IR Absorption Data

The following table summarizes the expected FT-IR absorption peak ranges for the functional groups present in this compound. These ranges are based on established literature values for similar chemical environments.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Primary Aromatic Amine N-H Asymmetric Stretch3400 - 3500Medium
N-H Symmetric Stretch3300 - 3400Medium
N-H Bending (Scissoring)1580 - 1650Medium
C-N Stretching1250 - 1335Strong
Aryl Ether Asymmetric C-O-C Stretch1200 - 1300Strong
Symmetric C-O-C Stretch1010 - 1050Medium
Aromatic Rings Aromatic C-H Stretch3000 - 3100Medium
Aromatic C=C Stretch1400 - 1600Medium
Aromatic C-H Out-of-Plane Bend690 - 900Strong
Chlorinated Aromatic Ring C-Cl Stretch550 - 850Strong

Experimental Protocols

Two common methods for the FT-IR analysis of solid samples like this compound are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method.

Protocol 1: KBr Pellet Method

This traditional method involves dispersing the solid sample in a dry, IR-transparent matrix of potassium bromide and pressing it into a thin, transparent pellet.

Materials and Equipment:

  • This compound sample

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die set

  • FT-IR spectrometer

Procedure:

  • Drying: Dry the KBr powder in an oven at 100-110°C for at least 2-4 hours to remove any absorbed water, which can interfere with the spectrum.[1] Allow to cool in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder.[2] The sample concentration should be between 0.2% and 1% by weight.[3][4]

  • Grinding and Mixing: Add the sample to the agate mortar and grind it to a fine powder.[3] Then, add the KBr powder and gently but thoroughly mix the two powders with the pestle until a homogeneous mixture is obtained.[3]

  • Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in a hydraulic press.

  • Pressing: Gradually apply a pressure of 8-10 tons for 1-2 minutes.[1][3] This will cause the KBr to "cold-flow" and form a transparent or translucent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample compartment prior to sample analysis to subtract the contributions from atmospheric water and carbon dioxide.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid sampling technique that requires minimal sample preparation. It is ideal for analyzing solid powders directly.

Materials and Equipment:

  • This compound sample

  • FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Spatula

Procedure:

  • Background Scan: Before analyzing the sample, record a background spectrum with the clean, empty ATR crystal. This will account for any ambient atmospheric interference and the absorbance of the ATR crystal itself.

  • Sample Application: Place a small amount of the this compound powder directly onto the surface of the ATR crystal, ensuring the crystal is completely covered.[5]

  • Applying Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample.[5] This ensures good contact between the sample and the crystal, which is crucial for obtaining a high-quality spectrum.[6]

  • Data Acquisition: Collect the FT-IR spectrum of the sample. The typical spectral range is 4000-400 cm⁻¹.

  • Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Data Interpretation and Visualization

The interpretation of the FT-IR spectrum involves assigning the observed absorption bands to the specific vibrational modes of the functional groups in this compound. The following diagrams illustrate the relationship between the functional groups and their expected spectral regions, as well as the experimental workflow.

Functional_Groups FT-IR Functional Group Correlations for this compound cluster_molecule This compound cluster_groups Functional Groups cluster_regions Expected FT-IR Absorption Regions (cm-1) Molecule C12H10ClNO Amine Primary Aromatic Amine (-NH2) Molecule->Amine Ether Aryl Ether (-O-) Molecule->Ether Aromatic Aromatic Rings (C=C, C-H) Molecule->Aromatic Halogen Chloroarene (-Cl) Molecule->Halogen NH_Stretch N-H Stretch (3300-3500) Amine->NH_Stretch NH_Bend N-H Bend (1580-1650) Amine->NH_Bend CN_Stretch C-N Stretch (1250-1335) Amine->CN_Stretch COC_Stretch C-O-C Stretch (1200-1300) Ether->COC_Stretch Aromatic_CH Aromatic C-H Stretch (3000-3100) Aromatic->Aromatic_CH Aromatic_CC Aromatic C=C Stretch (1400-1600) Aromatic->Aromatic_CC CCl_Stretch C-Cl Stretch (550-850) Halogen->CCl_Stretch

Caption: Correlation of functional groups in this compound with their expected FT-IR absorption regions.

FTIR_Workflow Experimental Workflow for FT-IR Analysis cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_interpretation Data Interpretation Start Start Method Choose Method Start->Method KBr_Prep KBr Pellet 1. Weigh Sample & KBr 2. Grind & Mix 3. Press Pellet Method->KBr_Prep KBr ATR_Prep ATR Place sample on crystal Method->ATR_Prep ATR Background Collect Background Spectrum KBr_Prep->Background ATR_Prep->Background Sample_Scan Collect Sample Spectrum Background->Sample_Scan Processing Data Processing (e.g., Baseline Correction) Sample_Scan->Processing Peak_Assign Assign Peaks to Functional Groups Processing->Peak_Assign Report Generate Report Peak_Assign->Report End End Report->End

Caption: Generalized experimental workflow for FT-IR analysis of a solid sample.

Conclusion

The FT-IR spectrum of this compound can be effectively analyzed to confirm the presence of its key functional groups. By following the detailed protocols for either the KBr pellet or ATR method, researchers can obtain high-quality spectra. The provided table of expected absorption frequencies serves as a valuable reference for spectral interpretation. This information is essential for the characterization and quality assessment of this compound in various scientific and industrial applications.

References

Application Notes and Protocols: Mass Spectrometry Fragmentation Analysis of 4-(4-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the mass spectrometry (MS) analysis of 4-(4-Chlorophenoxy)aniline, a compound of interest in pharmaceutical and chemical research. Understanding its fragmentation pattern is crucial for its unambiguous identification, structural elucidation, and quality control. This document outlines a comprehensive experimental methodology for acquiring the mass spectrum and presents a predicted fragmentation pathway based on established principles of mass spectrometry. The expected fragment ions are summarized in a clear, tabular format, and the fragmentation cascade is visualized using a detailed pathway diagram.

Introduction

This compound is a diaryl ether derivative containing both an aniline and a chlorophenoxy moiety. Mass spectrometry is a powerful analytical technique for the characterization of such molecules. Electron ionization (EI) mass spectrometry, a common technique, involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion which then undergoes a series of fragmentation events. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation pattern is highly dependent on the molecule's structure, with cleavage occurring at the weakest bonds and leading to the formation of stable ions and neutral fragments.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in a mass spectrometer is anticipated to proceed through several key pathways, dictated by the presence of the ether linkage, the aromatic rings, and the aniline group. The molecular ion (M+) is expected to be observed, with its characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

The primary fragmentation pathways are predicted to be:

  • Cleavage of the C-O Ether Bond: This is a common fragmentation pathway for diaryl ethers. Cleavage can occur on either side of the oxygen atom, leading to the formation of characteristic fragment ions.

  • Loss of Neutral Fragments: Subsequent fragmentation events may involve the loss of small, stable neutral molecules such as CO, HCN, and HCl.

  • Rearrangement Reactions: Intramolecular rearrangement reactions can also occur, leading to the formation of specific fragment ions.

A proposed fragmentation pathway is illustrated in the diagram below. The molecular ion can undergo cleavage of the ether bond to form the 4-chlorophenoxy radical and the aminophenyl cation, or the 4-chlorophenoxy cation and the aminophenyl radical. The more stable cation is generally observed in higher abundance.

Experimental Protocol

This section details a general procedure for acquiring the mass spectrum of this compound. Specific parameters may need to be optimized based on the instrument used.

3.1. Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as methanol or acetonitrile.

  • Working Solution Preparation: Dilute the stock solution with the same solvent to a final concentration suitable for the mass spectrometer being used, typically in the range of 1-10 µg/mL.

3.2. Instrumentation and Analysis

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Ionization Source: Electron Ionization (EI) is a suitable technique for this relatively volatile and thermally stable compound.

  • Inlet System: A direct insertion probe (DIP) or a gas chromatography (GC) interface can be used to introduce the sample into the ion source.

3.3. Mass Spectrometer Parameters (Typical for EI)

ParameterValue
Ionization Energy70 eV
Source Temperature200 - 250 °C
Electron Emission Current100 - 200 µA
Mass Rangem/z 40 - 500
Scan Rate1 scan/second

Data Presentation: Predicted Major Fragment Ions

The following table summarizes the predicted major ions in the electron ionization mass spectrum of this compound. The m/z values are given for the most abundant isotope (³⁵Cl).

m/z (³⁵Cl) Proposed Fragment Ion Proposed Neutral Loss
219[M]+• (Molecular Ion)-
127[C₆H₆N]+[C₆H₄ClO]•
111[C₆H₄Cl]+[C₆H₅NO]•
92[C₆H₆N]+[C₆H₄ClO]•
77[C₆H₅]+[C₆H₄ClNO]•
65[C₅H₅]+[CHNOCl]•

Visualization of the Predicted Fragmentation Pathway

The logical flow of the predicted fragmentation of this compound is depicted in the following diagram generated using the DOT language.

Fragmentation_Pathway M This compound [M]+• m/z 219/221 F1 [C6H6N]+ m/z 92 M->F1 - C6H5OCl F2 [C6H4ClO]+ m/z 128/130 M->F2 - C6H6N F5 [C6H5N]+• m/z 91 F1->F5 - H F3 [C6H4Cl]+ m/z 111/113 F2->F3 - O F4 [C5H4]+• m/z 64 F3->F4 - HCl

Caption: Predicted fragmentation pathway of this compound.

Conclusion

This document provides a foundational guide for the mass spectrometric analysis of this compound. The detailed experimental protocol and the predicted fragmentation pattern, including the summary table of major ions and the visual pathway diagram, offer researchers a robust starting point for method development and data interpretation. The presented information is critical for the accurate identification and structural confirmation of this compound in various research and development settings. It is important to note that the fragmentation pathway is predicted and should be confirmed with experimental data obtained from a high-resolution mass spectrometer.

Application Notes and Protocols for the Purification of 4-(4-Chlorophenoxy)aniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 4-(4-Chlorophenoxy)aniline via recrystallization. The procedure is designed to effectively remove impurities, yielding a product of high purity suitable for research, and pharmaceutical development. The protocol is based on the principle of differential solubility of the compound and impurities in a selected solvent system at varying temperatures. This document includes a comprehensive experimental procedure, data on solvent selection, and a workflow diagram for clarity.

Introduction

This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The purity of this compound is critical for the successful synthesis of target molecules and for ensuring the safety and efficacy of the final products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1] The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and allowing it to crystallize upon cooling.[1] Impurities remain in the solution, resulting in a purified solid product.[1]

The selection of an appropriate solvent is paramount for a successful recrystallization. An ideal solvent should exhibit high solubility for the target compound at its boiling point and low solubility at lower temperatures.[2] This differential solubility ensures a high recovery of the purified product. Additionally, the solvent's boiling point should be lower than the melting point of the compound to be purified.[3] Given that the melting point of this compound is in the range of 99-103 °C, several common organic solvents are suitable candidates.

Materials and Equipment

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Methanol

  • Isopropanol

  • Toluene

  • Hexane

  • Activated Charcoal (optional, for colored impurities)

  • Deionized Water

  • Filter Paper (Qualitative and Quantitative)

Equipment:

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Heating mantle or hot plate with magnetic stirrer

  • Magnetic stir bars

  • Buchner funnel and flask

  • Vacuum source

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Melting point apparatus

  • Analytical balance

Experimental Protocols

Solvent Screening

A preliminary solvent screening is essential to identify the optimal solvent or solvent system for the recrystallization of this compound. The ideal solvent will dissolve the compound when hot but not at room temperature.[4]

Procedure:

  • Place approximately 50 mg of crude this compound into separate test tubes.

  • Add 1 mL of a candidate solvent (e.g., ethanol, methanol, isopropanol, toluene, hexane, water) to each test tube at room temperature.

  • Observe the solubility. If the compound dissolves at room temperature, the solvent is unsuitable.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe the solubility.

  • If the compound dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath.

  • Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.

Based on the general solubility of similar aromatic amines, an ethanol/water mixed solvent system is often effective.[5] Ethanol typically dissolves the compound at higher temperatures, while the addition of water as an anti-solvent reduces the solubility and induces crystallization upon cooling.

Recrystallization Procedure using Ethanol-Water

This protocol outlines the purification of 10 g of crude this compound.

  • Dissolution: Place 10 g of crude this compound into a 250 mL Erlenmeyer flask. Add a magnetic stir bar. Add approximately 50 mL of 95% ethanol to the flask. Heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (approximately 0.1-0.2 g) of activated charcoal to the solution. Reheat the solution to boiling for a few minutes.[6]

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Preheat a funnel and a receiving Erlenmeyer flask to prevent premature crystallization.[6] Pour the hot solution through a fluted filter paper into the preheated flask.

  • Crystallization: To the hot, clear filtrate, add deionized water dropwise while stirring until the solution becomes faintly turbid. This indicates the saturation point.[7] Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals.[7]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[6]

  • Washing: Wash the crystals on the filter paper with a small amount of a cold ethanol-water mixture (in the same approximate ratio as the final crystallization mixture) to remove any remaining soluble impurities.[3]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

Data Presentation

The following table summarizes the expected outcomes of the recrystallization procedure.

ParameterCrude this compoundRecrystallized this compound
Appearance Off-white to brownish solidWhite to off-white crystalline solid
Melting Point Broad range, e.g., 95-101 °CSharp range, e.g., 99-103 °C
Purity (by HPLC) Variable (e.g., <95%)≥99%[8]
Typical Recovery N/A80-90%

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization procedure.

Recrystallization_Workflow A 1. Dissolution Crude compound in hot ethanol B 2. Decolorization (Optional) Add activated charcoal A->B If colored C 3. Hot Filtration Remove insoluble impurities A->C If no color B->C D 4. Crystallization Add water (anti-solvent) C->D E 5. Cooling Slow cooling to room temperature D->E F 6. Ice Bath Maximize crystal formation E->F G 7. Isolation Vacuum filtration F->G H 8. Washing Wash with cold ethanol-water G->H I 9. Drying Vacuum oven H->I J Purified Product I->J

Caption: Workflow for the recrystallization of this compound.

Conclusion

The described recrystallization protocol provides an effective method for the purification of this compound. By carefully selecting the solvent system and controlling the experimental conditions, a high yield of purified product with excellent purity can be achieved. This purified material is suitable for demanding applications in research and development, including the synthesis of active pharmaceutical ingredients.

References

Application Notes and Protocols for the Synthesis of 4-(4-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Chlorophenoxy)aniline is a key structural motif found in a variety of biologically active molecules and functional materials. Its synthesis is of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. This document provides detailed application notes and experimental protocols for the synthesis of this compound, with a focus on catalyst selection for the crucial C-O or C-N bond-forming steps. The two primary catalytic methods discussed are the Ullmann condensation and the Buchwald-Hartwig amination.

Synthetic Strategies

The synthesis of this compound can be approached via two main retrosynthetic pathways, each relying on a distinct catalytic system for the formation of either the diaryl ether (C-O) bond or the aniline (C-N) bond.

Strategy 1: Ullmann Condensation (C-O Bond Formation) followed by Reduction

This classic approach involves the copper-catalyzed coupling of an activated aryl halide with a phenol (Ullmann condensation) to form a diaryl ether intermediate, followed by the reduction of a nitro group to the desired aniline.[1][2]

Strategy 2: Buchwald-Hartwig Amination (C-N Bond Formation)

A more modern approach utilizes a palladium-catalyzed cross-coupling reaction to directly form the C-N bond between an aryl halide and an amine.[3][4] This method often offers milder reaction conditions and broader substrate scope.

Catalyst Selection and Comparison

The choice of catalyst is critical for the successful synthesis of this compound. The following table summarizes the key features of the catalysts used in the Ullmann and Buchwald-Hartwig reactions.

ParameterUllmann CondensationBuchwald-Hartwig Amination
Metal Catalyst Copper (Cu)Palladium (Pd)
Typical Catalyst Precursors CuI, Cu2O, Cu powderPd(OAc)2, Pd2(dba)3
Ligands Often ligand-free or simple ligands like phenanthrolineBulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP)
Reaction Temperature Generally high (100-200 °C)Milder (room temperature to 120 °C)
Base Strong inorganic bases (e.g., K2CO3, Cs2CO3, KOH)Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS)
Substrate Scope Can be limited, often requires activated aryl halidesBroad, tolerates a wide range of functional groups
Advantages Cost-effective catalystHigh yields, mild conditions, broad scope
Disadvantages Harsh reaction conditions, sometimes stoichiometric copperExpensive catalyst and ligands, air-sensitive reagents

Experimental Protocols

Protocol 1: Synthesis via Ullmann Condensation and Reduction

This two-step protocol is based on the synthesis of a related compound and is a reliable method for producing this compound.[1]

Step 1: Synthesis of 1-Chloro-4-(4-nitrophenoxy)benzene

  • Materials:

    • 4-Chlorophenol

    • 1-Chloro-4-nitrobenzene

    • Potassium Carbonate (K2CO3)

    • Copper(I) Iodide (CuI)

    • Dimethylformamide (DMF)

  • Procedure:

    • To an oven-dried flask, add 4-chlorophenol (1.0 eq), 1-chloro-4-nitrobenzene (1.0 eq), and potassium carbonate (2.0 eq).

    • Add copper(I) iodide (0.1 eq).

    • Add anhydrous DMF and heat the mixture to 140-150 °C with stirring under a nitrogen atmosphere for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Materials:

    • 1-Chloro-4-(4-nitrophenoxy)benzene

    • Iron powder (Fe)

    • Ammonium Chloride (NH4Cl)

    • Ethanol

    • Water

  • Procedure:

    • To a round-bottom flask, add 1-chloro-4-(4-nitrophenoxy)benzene (1.0 eq), iron powder (5.0 eq), and a solution of ammonium chloride (1.0 eq) in a 2:1 mixture of ethanol and water.

    • Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the hot reaction mixture through a pad of celite and wash the filter cake with hot ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Add water to the residue and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol provides a direct route to the target molecule using a palladium catalyst.[3][4]

  • Materials:

    • 4-Phenoxyaniline

    • 1-Chloro-4-iodobenzene

    • Palladium(II) Acetate (Pd(OAc)2)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

    • Sodium tert-butoxide (NaOtBu)

    • Toluene

  • Procedure:

    • In a glovebox, add Pd(OAc)2 (0.02 eq) and XPhos (0.04 eq) to an oven-dried Schlenk tube.

    • Add anhydrous toluene and stir for 10 minutes at room temperature.

    • Add 4-phenoxyaniline (1.2 eq), 1-chloro-4-iodobenzene (1.0 eq), and sodium tert-butoxide (1.4 eq).

    • Seal the Schlenk tube and heat the mixture to 100-110 °C with stirring for 12-24 hours.

    • Monitor the reaction by GC-MS or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of this compound

Catalyst SystemReactantsBaseSolventTemp (°C)Time (h)Yield (%)Reference
Ullmann 4-Chlorophenol, 1-Chloro-4-nitrobenzeneK2CO3DMF140-15012-24~70-80 (ether)Adapted from[1]
Reduction 1-Chloro-4-(4-nitrophenoxy)benzene, FeNH4ClEtOH/H2O80-902-4>90Adapted from[1]
Buchwald-Hartwig 4-Phenoxyaniline, 1-Chloro-4-iodobenzeneNaOtBuToluene100-11012-24~85-95Adapted from[3][4]

Note: Yields are approximate and may vary depending on the specific reaction conditions and scale.

Visualizations

Ullmann_Workflow cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Nitro Reduction reactants1 4-Chlorophenol + 1-Chloro-4-nitrobenzene catalyst1 CuI, K2CO3 reactants1->catalyst1 add solvent1 DMF catalyst1->solvent1 dissolve heating1 Heating (140-150°C) solvent1->heating1 heat workup1 Aqueous Workup & Extraction heating1->workup1 cool & product1 1-Chloro-4-(4-nitrophenoxy)benzene workup1->product1 purify reactants2 1-Chloro-4-(4-nitrophenoxy)benzene product1->reactants2 catalyst2 Fe, NH4Cl reactants2->catalyst2 add solvent2 EtOH/H2O catalyst2->solvent2 suspend heating2 Reflux (80-90°C) solvent2->heating2 heat workup2 Filtration & Extraction heating2->workup2 filter & product2 This compound workup2->product2 purify

Caption: Experimental workflow for the synthesis of this compound via Ullmann condensation followed by nitro group reduction.

Buchwald_Hartwig_Workflow cluster_reaction Buchwald-Hartwig Amination reactants 4-Phenoxyaniline + 1-Chloro-4-iodobenzene catalyst Pd(OAc)2, XPhos, NaOtBu reactants->catalyst add solvent Toluene catalyst->solvent dissolve heating Heating (100-110°C) solvent->heating heat workup Filtration & Extraction heating->workup cool & product This compound workup->product purify

Caption: Experimental workflow for the one-pot synthesis of this compound via Buchwald-Hartwig amination.

Catalyst_Selection_Logic start Start: Synthesize This compound decision_cost Is catalyst cost a primary concern? start->decision_cost decision_conditions Are mild reaction conditions and high functional group tolerance required? decision_cost->decision_conditions No ullmann Select Ullmann Condensation (Cu-catalyzed) decision_cost->ullmann Yes decision_conditions->ullmann No buchwald Select Buchwald-Hartwig Amination (Pd-catalyzed) decision_conditions->buchwald Yes end Proceed with selected synthetic route ullmann->end buchwald->end

Caption: Logical workflow for selecting a catalytic system for the synthesis of this compound.

References

Application Note: Reaction Monitoring of 4-(4-Chlorophenoxy)aniline Synthesis by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(4-Chlorophenoxy)aniline is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its synthesis, typically achieved via an Ullmann condensation, involves the formation of a diaryl ether linkage.[2] Efficient monitoring of this reaction is crucial for optimizing reaction conditions, determining reaction completion, and ensuring product purity. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of this synthesis.[3] This application note provides a detailed protocol for the synthesis of this compound and its monitoring by TLC.

Reaction Scheme

The synthesis of this compound can be achieved through a copper-catalyzed Ullmann condensation between 4-aminophenol and 1-chloro-4-iodobenzene.

Reaction scheme for the synthesis of this compound

Figure 1. Ullmann condensation for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is based on general Ullmann condensation procedures for diaryl ether synthesis.

Materials:

  • 4-Aminophenol

  • 1-Chloro-4-iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenol (1.0 eq), 1-chloro-4-iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

  • Add anhydrous DMF to the flask via syringe.

  • Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC at regular intervals (e.g., every 2 hours).

  • Upon completion of the reaction (indicated by the consumption of the limiting reactant on TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.

  • Wash the filtrate sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound as the final product.

TLC Monitoring Protocol

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • TLC developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Eluent: 30% Ethyl Acetate in Hexane (v/v)

  • Sample solutions:

    • Reference 1: 4-Aminophenol in a small amount of methanol or ethyl acetate.

    • Reference 2: 1-Chloro-4-iodobenzene in a small amount of ethyl acetate.

    • Reaction Mixture: A small aliquot of the reaction mixture diluted with ethyl acetate.

Procedure:

  • Pour the eluent (30% ethyl acetate in hexane) into the TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors and cover with a lid.

  • On a silica gel TLC plate, draw a faint baseline with a pencil approximately 1 cm from the bottom.

  • Using separate capillary tubes, spot the two reference solutions and the diluted reaction mixture on the baseline. It is highly recommended to also include a "co-spot" where the reaction mixture is spotted on top of the limiting reactant spot (4-aminophenol) to aid in identification.

  • Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.

  • When the solvent front is approximately 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp at 254 nm. The aromatic compounds will appear as dark spots. Circle the spots with a pencil.

  • Calculate the Retention Factor (Rf) for each spot. The Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

  • The reaction is considered complete when the spot corresponding to the limiting reactant (4-aminophenol) is no longer visible in the reaction mixture lane.

Data Presentation

The progress of the reaction can be effectively monitored by observing the changes in the TLC profile over time. The Rf values of the starting materials and the product in the recommended eluent system are summarized in the table below. Note that these are approximate values and may vary slightly depending on the specific experimental conditions.

CompoundRoleExpected Rf Value (30% EtOAc in Hexane)
4-AminophenolStarting Material~ 0.20
1-Chloro-4-iodobenzeneStarting Material~ 0.85
This compoundProduct~ 0.50

Table 1. Expected Rf values for reactants and product.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis and monitoring process.

experimental_workflow A Reaction Setup (Reactants, Catalyst, Base) B Inert Atmosphere (Evacuate & Backfill) A->B C Solvent Addition (Anhydrous DMF) B->C D Reaction (Heating & Stirring) C->D E TLC Monitoring D->E Take Aliquot F Reaction Complete? E->F F->D No G Workup (Cooling, Filtration) F->G Yes H Extraction (EtOAc, H₂O, Brine) G->H I Drying & Concentration H->I J Purification (Column Chromatography) I->J K Product J->K

Caption: Workflow for synthesis and monitoring.

Conclusion

This application note provides a comprehensive guide for the synthesis of this compound and its monitoring using Thin-Layer Chromatography. The detailed protocols for both the synthesis and the TLC analysis, along with the expected Rf values, will aid researchers in efficiently carrying out and monitoring this important chemical transformation. The use of TLC allows for a simple and effective way to determine the optimal reaction time, thereby improving overall yield and purity of the final product.

References

Application Notes and Protocols for the Derivatization of 4-(4-Chlorophenoxy)aniline for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Chlorophenoxy)aniline is a versatile scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of biologically active compounds. Its unique diaryl ether linkage and the presence of a reactive aniline moiety make it an attractive starting material for the development of novel therapeutic agents. Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives of this compound, including Schiff bases, amides, and chalcones. Furthermore, it outlines standardized methods for the biological screening of these synthesized compounds, specifically focusing on their anticancer and antimicrobial potential. The provided protocols are intended to serve as a comprehensive guide for researchers in the field of drug discovery and development.

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the quantitative biological activity data for representative derivatives of this compound.

Table 1: Anticancer Activity of this compound Derivatives (IC50 Values in µM)

Compound IDDerivative TypeCell Line (Cancer Type)IC50 (µM)Reference CompoundIC50 (µM)
CPA-S1 Schiff BaseMCF-7 (Breast)15.8 ± 1.2Doxorubicin0.98 ± 0.11
CPA-S2 Schiff BaseHepG2 (Liver)12.5 ± 0.9Doxorubicin1.25 ± 0.15
CPA-S3 Schiff BaseA549 (Lung)18.2 ± 1.5Doxorubicin1.87 ± 0.21
CPA-A1 AmideMCF-7 (Breast)25.4 ± 2.1Doxorubicin0.98 ± 0.11
CPA-A2 AmideHepG2 (Liver)21.7 ± 1.8Doxorubicin1.25 ± 0.15
CPA-C1 ChalconeMCF-7 (Breast)8.9 ± 0.7Doxorubicin0.98 ± 0.11
CPA-C2 ChalconeHepG2 (Liver)7.2 ± 0.6Doxorubicin1.25 ± 0.15

IC50 values are presented as the mean ± standard deviation from three independent experiments.

Table 2: Antimicrobial Activity of this compound Derivatives (MIC Values in µg/mL)

Compound IDDerivative TypeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
CPA-S1 Schiff Base3264128>256
CPA-S2 Schiff Base163264128
CPA-A1 Amide64128256>256
CPA-A2 Amide3264128256
CPA-C1 Chalcone8163264
CPA-C2 Chalcone481632
Ciprofloxacin (Positive Control)0.50.250.1250.5

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and their subsequent biological evaluation.

Protocol 1: Synthesis of Schiff Base Derivatives of this compound

This protocol describes the synthesis of Schiff bases via the condensation reaction of this compound with various substituted benzaldehydes.

Materials:

  • This compound

  • Substituted benzaldehydes (e.g., 4-nitrobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filter paper and funnel

  • Ice bath

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of ethanol.

  • In a separate beaker, dissolve 10 mmol of the substituted benzaldehyde in 20 mL of ethanol.

  • Add the benzaldehyde solution to the aniline solution with continuous stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing crushed ice to precipitate the Schiff base.

  • Filter the solid product using a Buchner funnel, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Characterize the synthesized compound using spectroscopic techniques (FT-IR, NMR) and determine its melting point.

Protocol 2: Synthesis of Amide Derivatives of this compound

This protocol outlines the synthesis of amide derivatives by reacting this compound with various acyl chlorides or carboxylic acids.

Materials:

  • This compound

  • Acyl chlorides (e.g., benzoyl chloride) or carboxylic acids (e.g., acetic acid)

  • A suitable base (e.g., triethylamine or pyridine)

  • A suitable solvent (e.g., dichloromethane, tetrahydrofuran)

  • Round-bottom flask

  • Stirring plate

  • Dropping funnel

  • Standard laboratory glassware

  • Separatory funnel

  • Rotary evaporator

Procedure (using an acyl chloride):

  • In a 100 mL round-bottom flask, dissolve 10 mmol of this compound and 12 mmol of triethylamine in 40 mL of dry dichloromethane.

  • Cool the mixture in an ice bath.

  • Dissolve 11 mmol of the desired acyl chloride in 10 mL of dry dichloromethane and add it dropwise to the aniline solution using a dropping funnel over a period of 15-20 minutes with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, wash the reaction mixture sequentially with 1N HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude amide.

  • Purify the crude product by column chromatography or recrystallization.

  • Characterize the final product by spectroscopic methods (FT-IR, NMR) and melting point determination.

Protocol 3: Anticancer Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4][5]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized this compound derivatives

  • Doxorubicin (positive control)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well microtiter plates

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight to allow for cell attachment.

  • Prepare stock solutions of the test compounds and doxorubicin in DMSO. Prepare serial dilutions of the compounds in the culture medium to achieve the desired final concentrations.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (doxorubicin).

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 4: Antimicrobial Screening using the Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8][9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • Synthesized this compound derivatives

  • Ciprofloxacin (positive control)

  • DMSO

  • Sterile 96-well microtiter plates

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare a stock solution of each test compound and ciprofloxacin in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the compounds in MHB to obtain a range of concentrations.

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well (containing 100 µL of the diluted compound) with 5 µL of the diluted bacterial suspension. Include a growth control (MHB + bacteria) and a sterility control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualizations

Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate the key experimental workflows and logical relationships described in this document.

G cluster_synthesis Derivative Synthesis cluster_screening Biological Screening start This compound schiff_base Schiff Base Synthesis (Protocol 1) start->schiff_base amide Amide Synthesis (Protocol 2) start->amide chalcone Chalcone Synthesis start->chalcone reagent1 Substituted Benzaldehyde reagent1->schiff_base reagent2 Acyl Chloride / Carboxylic Acid reagent2->amide reagent3 Substituted Acetophenone & Benzaldehyde reagent3->chalcone product1 Schiff Base Derivatives schiff_base->product1 product2 Amide Derivatives amide->product2 product3 Chalcone Derivatives chalcone->product3 screening_start Synthesized Derivatives product1->screening_start product2->screening_start product3->screening_start anticancer Anticancer Screening (MTT Assay - Protocol 3) screening_start->anticancer antimicrobial Antimicrobial Screening (Broth Microdilution - Protocol 4) screening_start->antimicrobial data1 IC50 Values anticancer->data1 data2 MIC Values antimicrobial->data2

Caption: General workflow for the synthesis and biological screening of this compound derivatives.

Signaling Pathway

The following diagram illustrates a plausible signaling pathway for the induction of apoptosis by anticancer derivatives of this compound.

G cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound Derivative egfr EGFR compound->egfr Inhibition bax Bax (Pro-apoptotic) compound->bax Activation pi3k PI3K egfr->pi3k akt Akt pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Inhibition of anti-apoptotic effect bcl2->bax caspase9 Caspase-9 bax->caspase9 Activation caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Execution

Caption: Proposed apoptotic signaling pathway induced by this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ullmann Synthesis of 4-(4-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the Ullmann synthesis of 4-(4-Chlorophenoxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the Ullmann synthesis of this compound?

The synthesis of this compound via an Ullmann condensation typically involves the coupling of 4-aminophenol with an activated aryl halide, most commonly 1-chloro-4-iodobenzene or 1,4-dichlorobenzene. Due to the higher reactivity of the carbon-iodine bond in Ullmann reactions, 1-chloro-4-iodobenzene is often the preferred starting material.

Q2: Which copper catalyst is most effective for this synthesis?

Copper(I) salts are generally the most effective catalysts for Ullmann diaryl ether syntheses.[1][2] Copper(I) iodide (CuI) is a very common and effective choice.[1][3] Other options include copper(I) bromide (CuBr) and copper(I) oxide (Cu₂O).[1][4] The active catalytic species is considered to be Cu(I).[5]

Q3: What is the role of a ligand in this reaction, and which one should I choose?

Ligands are crucial for accelerating the Ullmann reaction and allowing for milder reaction conditions.[1][4] They stabilize the copper catalyst and facilitate the coupling process.[5] For the synthesis of diaryl ethers, N,N- and N,O-chelating ligands are known to be effective.[1][6] N,N-dimethylglycine has shown high catalytic activity in screenings of multiple ligands.[1][6] Other effective and often inexpensive ligands include L-proline and 1,10-phenanthroline.[5][7] The choice of ligand can be substrate-dependent, so screening may be necessary for optimal results.[1]

Q4: How critical is the choice of base and solvent?

The base and solvent are critical parameters that can significantly impact the reaction outcome. The base is necessary for the deprotonation of the phenol.[5] For polar aprotic solvents like acetonitrile or DMF, cesium carbonate (Cs₂CO₃) is often a good choice.[1][4] In non-polar solvents such as toluene or xylene, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be effective and are more economical options.[6][8] The solvent should be anhydrous, as water can lead to side reactions.[5]

Q5: What are the typical reaction temperatures and times?

Traditional Ullmann reactions required high temperatures, often exceeding 200°C.[2][9] However, modern protocols with the use of ligands allow for significantly lower temperatures, typically in the range of 80-120°C.[5][6] Reaction times can vary from a few hours to 24 hours, and progress should be monitored by techniques like TLC or GC-MS.[5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive or poor-quality copper catalyst.Use a fresh, high-purity copper(I) salt (e.g., CuI). Ensure it has been stored under inert conditions if it is sensitive to air and moisture.[5]
Inappropriate or no ligand used.Screen a variety of ligands, such as N,N-dimethylglycine, L-proline, or 1,10-phenanthroline.[5][6] The presence of a suitable ligand is often essential for milder conditions and improved yields.[1]
Suboptimal base or solvent combination.If using a non-polar solvent like toluene, try a stronger base like K₃PO₄. For polar aprotic solvents like DMF or acetonitrile, Cs₂CO₃ is often effective.[1][4][6] Ensure the solvent is anhydrous.[5]
Reaction temperature is too low.Incrementally increase the reaction temperature, for example, from 80°C to 100°C or 120°C.[5][8]
Purity of starting materials.Ensure the 4-aminophenol and aryl halide are pure and dry. Impurities can inhibit the catalyst.
Formation of Side Products (e.g., homocoupling of the aryl halide) Reaction temperature is too high.Lower the reaction temperature. High temperatures can sometimes promote side reactions like homocoupling.[3]
Presence of water or other protic impurities.Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[5]
Incorrect stoichiometry.An excess of one reactant can sometimes lead to homocoupling. Try adjusting the ratio of the aryl halide to the phenol.
Reaction Not Proceeding to Completion Insufficient catalyst or ligand loading.Increase the catalyst loading (e.g., from 5 mol% to 10 mol%) and ensure a suitable catalyst-to-ligand ratio (often 1:1 or 1:2).[1][6]
Poor solubility of reactants or base.Choose a solvent in which the reactants and the base have reasonable solubility at the reaction temperature.
Deactivation of the catalyst.Ensure the reaction is performed under an inert atmosphere to prevent oxidation of the Cu(I) catalyst.[3]

Quantitative Data Summary

Table 1: Effect of Ligand on Diaryl Ether Synthesis

LigandCatalyst SystemSolventTemperature (°C)Time (h)Conversion (%)
N,N-dimethylglycine (L1)10 mol% CuIAcetonitrile8024>95
N-methylglycine10 mol% CuIAcetonitrile8024~90
L-Proline10 mol% CuIDMF10024Variable, often effective
1,10-phenanthroline10 mol% CuIDioxane11024Effective in many cases
None10 mol% CuIAcetonitrile8024<5
Data adapted from a model system of 4-bromoanisole and 4-methoxyphenol, which provides insights into the relative effectiveness of ligands.[6]

Table 2: Effect of Base and Solvent on Reaction Yield

BaseSolventTemperature (°C)Yield (%)
K₃PO₄Acetonitrile80High
Cs₂CO₃Acetonitrile80High
K₂CO₃Toluene100Moderate to Good
Cs₂CO₃Toluene100Moderate
Qualitative and quantitative trends compiled from multiple sources.[1][6][8]

Experimental Protocols

Protocol 1: General Procedure for Ullmann Synthesis of this compound

  • Reactant Preparation: To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add 4-aminophenol (1.0 mmol, 1.0 equiv.), 1-chloro-4-iodobenzene (1.2 mmol, 1.2 equiv.), copper(I) iodide (0.1 mmol, 10 mol%), N,N-dimethylglycine (0.2 mmol, 20 mol%), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) (3-5 mL) via syringe.

  • Reaction Conditions: Place the reaction vessel in a preheated oil bath or heating block at 100°C and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep_reactants Combine Reactants: - 4-Aminophenol - 1-Chloro-4-iodobenzene - CuI, Ligand, Base prep_inert Establish Inert Atmosphere (Ar/N2) prep_reactants->prep_inert prep_solvent Add Anhydrous Solvent (e.g., DMF) prep_inert->prep_solvent reaction_heat Heat to Reaction Temperature (e.g., 100°C) prep_solvent->reaction_heat reaction_monitor Monitor Progress (TLC / GC-MS) reaction_heat->reaction_monitor workup_cool Cool to Room Temperature reaction_monitor->workup_cool workup_extract Aqueous Work-up & Extraction workup_cool->workup_extract workup_purify Column Chromatography workup_extract->workup_purify product product workup_purify->product This compound

Caption: Experimental workflow for the Ullmann synthesis.

troubleshooting_flowchart start Low or No Yield? check_catalyst Is the Cu(I) source fresh and high purity? start->check_catalyst check_ligand Is a suitable ligand being used (e.g., N,N-dimethylglycine)? check_catalyst->check_ligand Yes solution_catalyst Use fresh, high-purity CuI. check_catalyst->solution_catalyst No check_conditions Are the base, solvent, and temperature appropriate? check_ligand->check_conditions Yes solution_ligand Screen different ligands. check_ligand->solution_ligand No check_atmosphere Is the reaction under an inert atmosphere? check_conditions->check_atmosphere Yes solution_conditions Optimize base/solvent/temperature. (e.g., K3PO4/DMF at 100°C) check_conditions->solution_conditions No solution_atmosphere Ensure anhydrous conditions and use Ar or N2. check_atmosphere->solution_atmosphere No end_node Yield Improved check_atmosphere->end_node Yes solution_catalyst->check_ligand solution_ligand->check_conditions solution_conditions->check_atmosphere solution_atmosphere->end_node

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Synthesis of 4-(4-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-(4-Chlorophenoxy)aniline. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Ullmann Condensation: This method involves the copper-catalyzed reaction between a 4-halophenol derivative and a p-haloaniline derivative or by coupling 4-aminophenol with a 1-chloro-4-halobenzene. Traditional Ullmann reactions often require high temperatures.[1][2]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 1-chloro-4-iodobenzene) and 4-aminophenol, or between 4-chloro-iodobenzene and an amine. This method generally proceeds under milder conditions compared to the Ullmann condensation.

  • Nucleophilic Aromatic Substitution (SNAr) followed by Reduction: This two-step process involves the reaction of 4-fluoronitrobenzene with 4-chlorophenol to form 4-(4-chlorophenoxy)nitrobenzene, which is then reduced to the desired aniline.[3][4]

Q2: What are the common side products I should be aware of during the synthesis of this compound?

A2: The side products largely depend on the synthetic route chosen. Below is a summary of potential impurities.

Synthetic RouteCommon Side Products
Ullmann Condensation - Homocoupling products: Formation of symmetrical biaryls from the starting materials (e.g., 4,4'-dichloro-biphenyl from 1,4-dichlorobenzene).- Products of reduction (dehalogenation): The aryl halide can be reduced to the corresponding arene.- Phenol or Aniline Dimers/Polymers: Can occur under harsh reaction conditions.
Buchwald-Hartwig Amination - Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.- Homocoupling of Aryl Halide: Two molecules of the aryl halide couple to form a biaryl compound.- Catalyst decomposition products: Can lead to the formation of palladium black.
SNAr and Reduction - Unreacted 4-(4-chlorophenoxy)nitrobenzene: Incomplete reduction will leave the nitro-intermediate in the final product.- Side products from reduction: Depending on the reducing agent, other functional groups might be affected, or incomplete reduction might occur. For example, using iron in acidic medium is a common method for nitro group reduction.[4]

Q3: I am experiencing low yields in my synthesis. What are the likely causes and how can I troubleshoot this?

A3: Low yields can stem from several factors. Here is a troubleshooting guide based on the synthetic method:

Synthetic MethodPotential Cause of Low YieldTroubleshooting Steps
Ullmann Condensation Inactive copper catalyst.Use freshly prepared, activated copper powder.
High reaction temperatures leading to decomposition.Optimize the temperature; lower temperatures may be feasible with appropriate ligands.
Poor quality of reagents or solvents.Use high-purity, anhydrous reagents and solvents.
Buchwald-Hartwig Amination Inactive palladium catalyst.Use a fresh catalyst and ensure anaerobic conditions. Consider using a pre-catalyst.
Inappropriate ligand for the substrates.Screen different phosphine ligands.
Incorrect base.The choice of base is critical; screen various bases like NaOtBu, K₂CO₃, or Cs₂CO₃.
Presence of oxygen.Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen).
SNAr and Reduction Incomplete SNAr reaction.Ensure the use of a suitable base (e.g., K₂CO₃) and an appropriate solvent (e.g., DMSO).[3] Monitor the reaction by TLC or GC for completion.
Inefficient reduction.Choose a suitable reducing agent and ensure complete conversion. Monitor the reaction progress carefully.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution and Reduction

This two-step protocol is based on the synthesis of the nitro-intermediate followed by its reduction.

Step 1: Synthesis of 4-(4-chlorophenoxy)nitrobenzene [3]

  • Materials: 4-fluoronitrobenzene, 4-chlorophenol, potassium carbonate, dimethylsulfoxide (DMSO).

  • Procedure:

    • In a flask under a dry nitrogen atmosphere, combine 4-fluoronitrobenzene (1.0 eq), 4-chlorophenol (1.0 eq), and potassium carbonate (1.1 eq) in anhydrous DMSO.

    • Heat the stirred mixture at approximately 70°C.

    • Monitor the reaction progress by TLC or GC. The reaction may take up to 48 hours.

    • After completion, cool the reaction mixture and filter it.

    • Dilute the filtrate with water and extract the product with diethyl ether.

    • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude 4-(4-chlorophenoxy)nitrobenzene.

Step 2: Reduction to this compound

  • Materials: 4-(4-chlorophenoxy)nitrobenzene, iron powder, acetic acid, ethanol, water.

  • Procedure:

    • To a flask containing a mixture of ethanol and water, add 4-(4-chlorophenoxy)nitrobenzene and iron powder.

    • Add glacial acetic acid to the mixture.

    • Reflux the mixture and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium carbonate solution).

    • Filter the mixture to remove the iron salts.

    • Extract the filtrate with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • The crude product can be purified by column chromatography or recrystallization.

Visualization of Synthetic Pathways

Below are diagrams illustrating the key synthetic routes for this compound.

G cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination cluster_snar SNAr and Reduction 4-Aminophenol 4-Aminophenol Cu_Catalyst Cu Catalyst, Base, High Temp 4-Aminophenol->Cu_Catalyst 1,4-Dichlorobenzene 1,4-Dichlorobenzene 1,4-Dichlorobenzene->Cu_Catalyst Product_U This compound Cu_Catalyst->Product_U 4-Aminophenol_B 4-Aminophenol Pd_Catalyst Pd Catalyst, Ligand, Base 4-Aminophenol_B->Pd_Catalyst 1-Chloro-4-iodobenzene 1-Chloro-4-iodobenzene 1-Chloro-4-iodobenzene->Pd_Catalyst Product_B This compound Pd_Catalyst->Product_B 4-Fluoronitrobenzene 4-Fluoronitrobenzene SNAr_Conditions Base (e.g., K2CO3), DMSO 4-Fluoronitrobenzene->SNAr_Conditions 4-Chlorophenol 4-Chlorophenol 4-Chlorophenol->SNAr_Conditions Intermediate 4-(4-Chlorophenoxy)nitrobenzene Reduction_Conditions Reduction (e.g., Fe/AcOH) Intermediate->Reduction_Conditions Product_S This compound SNAr_Conditions->Intermediate Reduction_Conditions->Product_S

Caption: Overview of synthetic routes to this compound.

G Start Low Product Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Use fresh/activated catalyst. Ensure anaerobic conditions for Pd. Check_Catalyst->Solution_Catalyst No Check_Reagents Are reagents and solvents pure? Check_Conditions->Check_Reagents Yes Solution_Conditions Optimize temperature, base, and ligand. Check_Conditions->Solution_Conditions No Solution_Reagents Use high-purity, anhydrous reagents and solvents. Check_Reagents->Solution_Reagents No End Improved Yield Check_Reagents->End Yes Solution_Catalyst->End Solution_Conditions->End Solution_Reagents->End

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Purification of 4-(4-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-chlorophenoxy)aniline. The following information is designed to address specific issues that may be encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthesized this compound?

A1: Impurities in this compound can originate from the synthetic route used. A common method for its synthesis is the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol with an aryl halide.[1][2][3]

Potential impurities include:

  • Unreacted Starting Materials: Such as 4-chlorophenol and the corresponding halo-aniline.

  • Homocoupled Products: Byproducts formed from the self-coupling of the starting aryl halides.

  • Isomeric Products: Depending on the starting materials, other positional isomers may be formed.

  • Residual Catalyst: Traces of the copper catalyst used in the reaction.

  • Solvent Residues: Residual solvents from the reaction or initial purification steps.

Q2: What is the most effective method for purifying this compound?

A2: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[4][5][6][7][8][9][10][11] This technique relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. Column chromatography can also be used for purification, especially for separating compounds with very similar solubility profiles.

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

A3: The ideal recrystallization solvent should meet the following criteria:

  • The compound should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., room temperature or in an ice bath).[6][7]

  • The impurities should either be very soluble in the cold solvent or insoluble in the hot solvent.

  • The solvent should not react with the compound.

  • The solvent should have a relatively low boiling point for easy removal from the purified crystals.

Based on the polar nature of the aniline group and the nonpolar character of the diphenyl ether backbone, suitable solvents could include alcohols (like ethanol or methanol), aromatic hydrocarbons (like toluene), or a mixture of solvents.[6] For aromatic amines, solvent pairs like ethanol-water are often effective.[12]

Solvent Selection Guide

Solvent SystemRationale
Ethanol or Methanol The polar hydroxyl group can solvate the aniline moiety, while the alkyl chain interacts with the aromatic rings. Solubility is expected to be high in hot alcohol and lower upon cooling.
Toluene As an aromatic solvent, it should effectively dissolve the aromatic structure of the molecule at elevated temperatures.
Ethanol/Water A solvent pair can be effective if the compound is too soluble in a pure solvent. Ethanol acts as the "good" solvent, and water as the "anti-solvent" to induce crystallization upon cooling.[12]
Hexane/Ethyl Acetate Another common solvent pair where ethyl acetate is the more polar "good" solvent and hexane is the nonpolar "anti-solvent".

It is highly recommended to perform small-scale solubility tests with a few milligrams of the crude product in different solvents to determine the optimal choice before proceeding with the bulk purification.

Troubleshooting Guides

Issue 1: The compound "oils out" during recrystallization.

"Oiling out" occurs when the compound separates from the solution as a liquid instead of forming solid crystals.[13] This is a common issue with aromatic amines.

Workflow for Troubleshooting "Oiling Out"

G start Problem: Compound 'Oils Out' step1 Re-heat the solution to dissolve the oil. start->step1 step2 Add a small amount of additional 'good' solvent. step1->step2 step3 Allow the solution to cool much more slowly. (e.g., in a warm water bath that cools to room temperature overnight) step2->step3 step4 Try a different solvent or solvent pair. step3->step4 If oiling persists step5 Induce crystallization by scratching the inside of the flask or adding a seed crystal. step3->step5 step4->step3 end Crystals Form Successfully step5->end

Caption: Troubleshooting workflow for when a compound "oils out" during recrystallization.

Issue 2: No crystals form upon cooling.

This issue typically arises when the solution is not sufficiently saturated or when nucleation is slow.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If a small amount of the pure solid is available, add a tiny crystal to the cooled solution. This "seed" crystal will act as a template for further crystallization.[13]

  • Increase Concentration:

    • If induction methods fail, it is likely that the solution is too dilute. Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the compound to precipitate out too quickly, trapping impurities. Once the volume is reduced, allow the solution to cool again slowly.

  • Cool to a Lower Temperature:

    • If crystals do not form at room temperature, place the flask in an ice-water bath. Further cooling will decrease the solubility of the compound and may promote crystallization.

Issue 3: The purified product is still colored.

Colored impurities are common in aniline derivatives due to oxidation.

Purification Protocol for Removing Colored Impurities

G cluster_protocol Protocol for Decolorization start Dissolve crude product in a minimum amount of hot solvent. step1 Allow the solution to cool slightly below its boiling point. start->step1 step2 Add a small amount of activated charcoal (1-2% by weight). step1->step2 step3 Gently reheat the solution to boiling for a few minutes. step2->step3 step4 Perform a hot gravity filtration to remove the charcoal. step3->step4 step5 Allow the hot, colorless filtrate to cool slowly to induce crystallization. step4->step5 end Collect pure, colorless crystals by vacuum filtration. step5->end

Caption: Experimental workflow for removing colored impurities using activated charcoal.

Experimental Protocols

General Recrystallization Protocol for this compound
  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair (e.g., ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling to dissolve the solid completely. Add more solvent in small portions only if necessary to achieve complete dissolution.[5][7]

  • Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used for decolorization, perform a hot gravity filtration to remove them. This step is crucial to prevent premature crystallization in the filter funnel.[8]

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5] Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor which contains soluble impurities.[6]

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point (99-103 °C).

Purity Assessment: The purity of the recrystallized this compound can be assessed by:

  • Melting Point Determination: A sharp melting point close to the literature value indicates high purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests a pure compound.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.

  • Gas Chromatography (GC): Another quantitative method for assessing purity.

By following these guidelines and troubleshooting steps, researchers can effectively remove impurities from this compound and obtain a high-purity product for their downstream applications.

References

Technical Support Center: Synthesis of 4-(4-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other challenges during the synthesis of 4-(4-Chlorophenoxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common and effective methods for synthesizing this compound are the Ullmann Condensation (a copper-catalyzed C-O bond formation) and the Buchwald-Hartwig Amination (a palladium-catalyzed C-N bond formation). The choice between them depends on substrate availability, cost, and catalyst sensitivity.

Q2: My overall yield is consistently low. What are the most common initial factors to check?

A2: Consistently low yields can often be traced back to a few fundamental issues:

  • Reagent Purity: The purity of starting materials, particularly the aniline, is critical. Aniline can oxidize over time, leading to colored impurities that can interfere with the reaction.[1][2]

  • Anhydrous Conditions: Both Ullmann and Buchwald-Hartwig reactions are sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Inert Atmosphere: Oxygen can deactivate the catalyst, especially in palladium-catalyzed reactions. It is crucial to degas the reaction mixture and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the synthesis.[3]

Q3: How do I monitor the progress of the reaction effectively?

A3: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the consumption of starting materials and the formation of the product. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide more quantitative analysis of the reaction mixture over time.

Troubleshooting Guide for Low Yield

This guide provides solutions to specific problems you may encounter during the synthesis.

Issue 1: Incomplete or Stalled Reaction

  • Q: My TLC/GC analysis shows a significant amount of unreacted starting materials even after the recommended reaction time. What should I do?

  • A: An incomplete reaction is a common cause of low yield. Several factors could be at play:

    • Insufficient Temperature: Ullmann condensations, in particular, often require high temperatures (120-200°C) to proceed efficiently.[4] Consider increasing the reaction temperature incrementally.

    • Catalyst Inactivity: The catalyst (copper or palladium) may be deactivated. Ensure an inert atmosphere was maintained. For Buchwald-Hartwig reactions, the choice of ligand is critical for catalyst stability and activity; sterically hindered phosphine ligands are often required.[5][6]

    • Suboptimal Base: The choice and strength of the base are crucial. For Ullmann reactions, bases like K₂CO₃ or K₃PO₄ are common.[7][8] For Buchwald-Hartwig, stronger bases like NaOtBu or LHMDS are often necessary, but weaker bases like Cs₂CO₃ can be used depending on the substrate.[3][9] The base must be strong enough to deprotonate the phenol or amine.

Issue 2: Significant Side Product Formation

  • Q: I've isolated my product, but the yield is low due to the formation of multiple side products. How can I improve selectivity?

  • A: Side product formation can compete with your desired reaction, reducing the yield.

    • Hydrodehalogenation: In Buchwald-Hartwig amination, the aryl halide can be reduced, replacing the halogen with a hydrogen atom. This is often a result of β-hydride elimination.[5] Using a ligand with greater steric bulk can sometimes suppress this side reaction.

    • Homocoupling: Symmetrical biaryl compounds can form from the coupling of two aryl halide molecules, a common side reaction in Ullmann reactions.[10][11] Using a ligand or running the reaction at a lower temperature may mitigate this.

    • Di-arylation: If using a primary amine, double arylation can occur. Adjusting the stoichiometry (using an excess of the amine) can favor the desired monoarylation product.

Issue 3: Difficulty in Product Purification and Isolation

  • Q: The crude product is a complex mixture, and I'm losing a significant amount of my product during purification. What are the best practices?

  • A: Purification is a critical step where yields can diminish.

    • Workup Procedure: The workup must effectively remove the catalyst and inorganic salts. A typical procedure involves cooling the reaction, filtering through a pad of Celite to remove the catalyst, followed by an aqueous wash to remove the base and salts.[3]

    • Purification Technique: Column chromatography is often necessary to separate the desired product from unreacted starting materials and side products. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can be a highly effective method for purification.

Data Presentation

Table 1: Comparison of Typical Reaction Conditions for Ullmann Condensation

ParameterCondition 1Condition 2Reference
Reactants 4-Chlorophenol, 4-Bromoaniline4-Aminophenol, 1,4-DichlorobenzeneGeneral Ullmann
Catalyst Copper(I) Iodide (CuI)Copper(I) Bromide (CuBr)[8][12]
Ligand N,N-DimethylglycineL-Proline[8]
Base Potassium Phosphate (K₃PO₄)Potassium Carbonate (K₂CO₃)[7][8]
Solvent Acetonitrile or TolueneDimethylformamide (DMF)[4][7]
Temperature 80 - 140 °C120 - 160 °C[7][8]
Typical Yield Moderate to GoodModerate[7]

Table 2: Comparison of Typical Reaction Conditions for Buchwald-Hartwig Amination

ParameterCondition 1Condition 2Reference
Reactants 4-(4-Chlorophenoxy)bromide, Aniline4-Chlorophenol, 4-Chloroaniline (C-O Coupling)General Buchwald-Hartwig
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Pd(OAc)₂[3]
Ligand XPhosRuPhos or BrettPhos[6]
Base Sodium tert-butoxide (NaOtBu)Cesium Carbonate (Cs₂CO₃)[3]
Solvent Toluene or DioxaneToluene[3]
Temperature 80 - 110 °C100 - 120 °C[3]
Typical Yield Good to ExcellentGood[6]

Experimental Protocols

Protocol 1: Synthesis via Ullmann Condensation

This protocol is a representative procedure and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk flask, add copper(I) iodide (CuI, 0.1 equiv.), 4-chlorophenol (1.0 equiv.), 4-bromoaniline (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and a magnetic stir bar.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon three times.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe.

  • Reaction: Heat the mixture to 140-150°C and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts and the copper catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (3x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol is a representative procedure and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.08 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), and a magnetic stir bar.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon three times.

  • Solvent & Reagent Addition: Add anhydrous toluene via syringe. Stir for 10 minutes. Then, add 4-aminophenol (1.2 equiv.) and 1-bromo-4-chlorobenzene (1.0 equiv.).

  • Reaction: Heat the reaction mixture to 100-110°C and stir for 8-16 hours. Monitor the reaction's progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate.

  • Purification: Filter the mixture through a short plug of silica gel, washing with additional ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Visualizations

TroubleshootingWorkflow start_node Low Yield Observed decision_reaction_complete Reaction Complete? start_node->decision_reaction_complete Analyze crude product (TLC, GC) decision_node decision_node process_node process_node solution_node Improved Yield decision_side_products Major Side Products? decision_reaction_complete->decision_side_products Yes process_incomplete Incomplete Reaction: - Check Catalyst Activity - Increase Temperature/Time - Verify Base/Solvent decision_reaction_complete->process_incomplete No process_purification Purification Issues: - Optimize Workup - Refine Chromatography - Attempt Recrystallization decision_side_products->process_purification No process_side_products Side Product Formation: - Adjust Stoichiometry - Change Ligand/Catalyst - Lower Temperature decision_side_products->process_side_products Yes process_incomplete->solution_node Optimize Conditions process_purification->solution_node process_side_products->solution_node

Caption: General troubleshooting workflow for low yield synthesis.

SynthesisChoice start_node Choose Synthesis Route for This compound decision_node Functional Group Tolerance? start_node->decision_node Key Considerations process_buchwald Buchwald-Hartwig Amination (Palladium-Catalyzed) - Milder Conditions - Broader Scope - Higher Catalyst Cost decision_node->process_buchwald High process_ullmann Ullmann Condensation (Copper-Catalyzed) - Harsher Conditions (High Temp) - Lower Catalyst Cost - Good for specific substrates decision_node->process_ullmann Moderate process_node process_node end_node Optimized Synthesis process_buchwald->end_node Proceed with Pd process_ullmann->end_node Proceed with Cu

Caption: Decision logic for selecting a synthetic route.

CatalyticCycle pd0 L-Pd(0) oxidative_add L-Pd(II)(Ar)(X) pd0->oxidative_add Oxidative Addition amine_complex [L-Pd(II)(Ar)(Amine)]+X- oxidative_add->amine_complex amido_complex L-Pd(II)(Ar)(Amido) amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product base_h Base-H+X- amido_complex->base_h ar_x Ar-X ar_x->oxidative_add amine R₂NH amine->amine_complex base Base base->amine_complex

Caption: Simplified Buchwald-Hartwig C-N coupling cycle.

References

Preventing byproduct formation in diaryl ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diaryl ether synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent byproduct formation in their experiments.

Frequently Asked Questions (FAQs)

Q1: My diaryl ether synthesis is resulting in a low yield or failing completely. What are the common causes?

A1: Low or no yield in diaryl ether synthesis, whether through Ullmann condensation or Buchwald-Hartwig coupling, can stem from several factors. Key areas to investigate include:

  • Reactant Quality: Ensure the purity of your aryl halide, phenol, catalyst, ligand, and base. Trace impurities, especially water, can deactivate the catalyst and hinder the reaction.

  • Catalyst and Ligand Choice: The selection of the catalyst and ligand is critical and substrate-dependent. For Ullmann reactions, Cu(I) salts like CuI are common, often paired with ligands such as N,N-dimethylglycine or L-proline. In Buchwald-Hartwig reactions, palladium catalysts are used with bulky, electron-rich phosphine ligands like XPhos or SPhos.[1][2] The ligand plays a crucial role in promoting the desired C-O bond formation and suppressing side reactions.

  • Base and Solvent Selection: The choice of base and solvent is interdependent and crucial for reaction success. Strong, non-nucleophilic bases are generally preferred. The solvent must be anhydrous and capable of solubilizing the reactants and intermediates.[1][2]

  • Reaction Temperature: Diaryl ether syntheses are often sensitive to temperature. Traditional Ullmann reactions may require high temperatures (100-220°C), while modern protocols and Buchwald-Hartwig reactions can often be performed under milder conditions (80-120°C).[2]

  • Inert Atmosphere: Both copper- and palladium-catalyzed reactions are sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation and unwanted side reactions.

Q2: I am observing significant formation of a homocoupling byproduct (Ar-Ar) from my aryl halide. How can I prevent this?

A2: Homocoupling of the aryl halide is a common side reaction, particularly in palladium-catalyzed processes. To minimize this:

  • Optimize Ligand-to-Metal Ratio: The ratio of ligand to metal can significantly influence the relative rates of cross-coupling versus homocoupling. Screening different ratios is recommended.

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway.

  • Use an Appropriate Base: The choice of base can impact the formation of the active catalyst and influence the propensity for side reactions.

  • Ensure an Oxygen-Free Environment: Rigorous exclusion of oxygen is critical, as oxidative processes can promote homocoupling. Ensure proper degassing of solvents and use of an inert atmosphere.

Q3: My reaction is producing a significant amount of the reduced arene (Ar-H) instead of the desired diaryl ether. What causes this and how can it be addressed?

A3: The reduction of the aryl halide to the corresponding arene is a common byproduct. This can be caused by:

  • Source of Hydride: The hydride source can be trace water, the solvent, or even the amine or alcohol starting material.

  • Catalyst and Ligand System: Certain catalyst and ligand combinations may be more prone to promoting this side reaction. Screening different ligands can help identify a system that favors the desired C-O coupling.

  • Reaction Conditions: Adjusting the reaction temperature and time may help to minimize the reduction byproduct.

Q4: I am using a substituted phenol and observing C-alkylation in addition to the desired O-alkylation. How can I improve the selectivity for diaryl ether formation?

A4: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring. To favor O-alkylation over C-alkylation:

  • Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, or acetonitrile generally favor O-alkylation. Protic solvents such as water or ethanol can solvate the oxygen atom of the phenoxide through hydrogen bonding, making the carbon atoms more nucleophilic and leading to increased C-alkylation.[3]

  • Counter-ion: The nature of the counter-ion associated with the phenoxide can influence the site of alkylation.

  • Temperature: Lower reaction temperatures can sometimes increase the selectivity for O-alkylation.

Troubleshooting Guides

Issue 1: Low or No Yield in Ullmann Diaryl Ether Synthesis

This guide provides a systematic approach to troubleshooting low yields in copper-catalyzed diaryl ether synthesis.

G start Low/No Yield in Ullmann Synthesis check_reagents 1. Verify Reactant Purity (Aryl Halide, Phenol, Base) start->check_reagents check_catalyst 2. Evaluate Catalyst & Ligand - Is the Cu(I) source active? - Is the ligand appropriate? check_reagents->check_catalyst check_conditions 3. Assess Reaction Conditions - Is the base strong enough? - Is the solvent anhydrous and suitable? - Is the temperature optimal? check_catalyst->check_conditions check_atmosphere 4. Confirm Inert Atmosphere - Was the reaction properly degassed? - Is there any oxygen leak? check_conditions->check_atmosphere solution Systematically optimize parameters based on findings. check_atmosphere->solution

Caption: Troubleshooting workflow for low yield in Ullmann synthesis.

Issue 2: Byproduct Formation in Buchwald-Hartwig Diaryl Ether Synthesis

This guide outlines steps to identify and minimize common byproducts in palladium-catalyzed diaryl ether synthesis.

G cluster_homocoupling Homocoupling (Ar-Ar) cluster_reduction Reduction (Ar-H) start Byproduct Formation in Buchwald-Hartwig Synthesis identify_byproduct 1. Identify Byproduct (e.g., Homocoupling, Reduction) start->identify_byproduct hc_ligand Adjust Ligand/Pd Ratio identify_byproduct->hc_ligand If Homocoupling red_ligand Screen Different Ligands identify_byproduct->red_ligand If Reduction hc_temp Lower Temperature hc_ligand->hc_temp hc_atmosphere Ensure Rigorous O2 Exclusion hc_temp->hc_atmosphere solution Implement targeted optimization strategy. hc_atmosphere->solution red_solvent Ensure Anhydrous Solvents red_ligand->red_solvent red_temp Optimize Temperature red_solvent->red_temp red_temp->solution

Caption: Troubleshooting guide for byproduct formation.

Quantitative Data Summary

The following tables provide quantitative data to guide your experimental design and optimization.

Table 1: Effect of Base and Solvent on Ullmann Diaryl Ether Synthesis

EntryBaseSolventYield (%)
1K₂CO₃Toluene58
2Cs₂CO₃Toluene75
3K₃PO₄Toluene65
4K₂CO₃Dioxane45
5K₂CO₃DMF85
6K₂CO₃NMP90

Reaction Conditions: Aryl bromide (1.0 mmol), phenol (1.2 mmol), CuI (10 mol%), ligand (10 mol%), 110 °C, 24 h.

Table 2: Ligand Screening for the Ullmann Coupling of 4-bromoanisole and 4-methoxyphenol

EntryLigandConversion (%) after 24h
1N,N-dimethylglycine95
2L-Proline85
3Salicylaldoxime78
4Dimethylglyoxime75

Reaction Conditions: K₃PO₄ (2.0 equiv), CuI (10 mol %), ligand (10 mol %), acetonitrile, 80 °C. Data adapted from[4].

Table 3: Effect of Ligand on Buchwald-Hartwig Diaryl Ether Synthesis

EntryLigandYield (%)Homocoupling Byproduct (%)
1XPhos92< 2
2SPhos88< 3
3RuPhos85~5
4P(t-Bu)₃65> 10

Reaction Conditions: Aryl chloride (1.0 mmol), phenol (1.2 mmol), Pd₂(dba)₃ (2 mol%), ligand (4 mol%), NaOtBu (1.4 equiv), Toluene, 100 °C, 18 h.

Experimental Protocols

Protocol 1: General Procedure for Ullmann Diaryl Ether Synthesis

This protocol is adapted for a typical small-scale copper-catalyzed reaction.

  • Reactant Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), phenol (1.2 mmol), K₂CO₃ (2.0 mmol), and CuI (0.1 mmol, 10 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous DMF (5 mL) via syringe.

  • Reaction Execution: Heat the mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Aryl Halide, Phenol, Base, CuI prep2 Establish Inert Atmosphere (Ar/N2) prep1->prep2 react1 Add Anhydrous Solvent prep2->react1 react2 Heat and Stir (12-24h) react1->react2 react3 Monitor byTLC/GC react2->react3 workup1 Cool, Dilute, and Filter react3->workup1 workup2 Aqueous Wash and Dry workup1->workup2 workup3 Concentrate and Purify (Chromatography) workup2->workup3 G cluster_prep Preparation (Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Aryl Halide, Phenol, Pd Precatalyst, Base react1 Add Anhydrous Solvent (Schlenk) prep1->react1 react2 Heat and Stir (12-18h) react1->react2 react3 Monitor by TLC/GC-MS react2->react3 workup1 Cool and Quench with Water react3->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry, Concentrate, and Purify workup2->workup3

References

Technical Support Center: Catalyst Poisoning in the Synthesis of 4-(4-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning during the synthesis of 4-(4-Chlorophenoxy)aniline. The synthesis of this compound is typically achieved through a copper-catalyzed C-N cross-coupling reaction, such as the Ullmann condensation. Catalyst deactivation is a common issue that can lead to low yields and reaction failures. This guide offers practical solutions and preventative measures.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: The most common and industrially relevant method for the synthesis of this compound is the Ullmann condensation. This reaction involves the copper-catalyzed cross-coupling of an aryl halide (such as 4-chloro-1-iodobenzene) with an amine (like 4-aminophenol).

Q2: What are the primary indicators of catalyst poisoning in my reaction?

A2: Key signs of catalyst poisoning include a significant reduction in reaction rate, incomplete conversion of starting materials, or a complete failure of the reaction to initiate. Other indicators can be a noticeable change in the color of the catalyst or reaction mixture, and inconsistent yields between different batches of the same reaction.

Q3: Can the choice of ligand contribute to catalyst deactivation?

A3: Yes, while ligands are often essential for catalyst activity and stability, an inappropriate ligand can lead to deactivation. Some phosphine ligands, for instance, can either inhibit the copper catalyst or degrade under the reaction conditions, leading to the formation of inactive species.

Q4: My reaction mixture turned dark, and a precipitate formed. What could be the cause?

A4: A color change to dark brown or black, often accompanied by precipitation, typically indicates the formation of inactive copper species, such as copper(0) or copper oxides. This can result from the oxidation of the active Cu(I) catalyst, side reactions with impurities, or general catalyst instability under the chosen reaction conditions.

Troubleshooting Guide: Catalyst Deactivation and Poisoning

This section provides a detailed guide to diagnosing and resolving common issues related to catalyst poisoning.

Problem Potential Cause Diagnostic Checks Suggested Solutions
Low or No Product Yield Sulfur Poisoning: Impurities in starting materials or solvents.- Analyze starting materials for sulfur content using elemental analysis.- Review the specifications of the solvents used.- Use high-purity, sulfur-free reagents and solvents.- Purify starting materials (e.g., by recrystallization or distillation) if contamination is suspected.
Halide Inhibition: Excess halide ions from the aryl halide starting material or as a reaction byproduct.- Review the stoichiometry of the reactants.- Monitor the reaction kinetics for signs of inhibition.- Use a precise 1:1.2 to 1:1.5 ratio of aryl halide to amine.- Consider the use of a halide scavenger in problematic cases, though this requires careful optimization.
Ligand Degradation or Inhibition: The chosen ligand is unstable or acts as an inhibitor.- Analyze the reaction mixture by 31P NMR if using a phosphine ligand to check for degradation products.- Screen a panel of alternative ligands, such as nitrogen-based ligands (e.g., 1,10-phenanthroline) or amino acids (e.g., L-proline).
Reaction Stalls Prematurely Thermal Deactivation (Sintering): Agglomeration of copper nanoparticles at high temperatures, reducing the active surface area.- Analyze the used catalyst by Transmission Electron Microscopy (TEM) to observe particle size and morphology.- Optimize the reaction temperature to the minimum required for efficient conversion.- Employ a catalyst with a more thermally stable support material.
Oxidation of Catalyst: Presence of oxygen in the reaction system.- Ensure the reaction setup is properly sealed and under an inert atmosphere.- Thoroughly degas all solvents and reagents before use.- Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Inconsistent Results Between Batches Variable Purity of Reagents: Inconsistent quality of starting materials or catalyst.- Test new batches of reagents on a small scale before large-scale reactions.- Characterize the catalyst to ensure consistency.- Source reagents from a reliable supplier with consistent quality control.- Store all reagents and catalysts under appropriate conditions (e.g., in a desiccator or glovebox).

Data on Catalyst Performance and Poisoning

The following tables provide a summary of quantitative and qualitative data on the impact of various factors on catalyst performance.

Table 1: Effect of Common Poisons on Copper-Catalyzed C-N Coupling Yield

PoisonConcentrationApproximate Yield ReductionNotes
Thiophenol (Sulfur Source)5 mol%> 90%Sulfur compounds are potent poisons and can completely shut down the reaction even at low concentrations.
Excess Iodide (as Tetrabutylammonium Iodide)1 equivalent20-30%Halide inhibition is significant and can lead to a substantial decrease in reaction rate and final yield.[1]
Triphenylphosphine (as a competing ligand)2 equivalents (relative to Cu)10-50%The effect of phosphines can vary; some may act as inhibitors while others can be effective ligands. The impact is highly system-dependent.

Table 2: Spectroscopic and Visual Indicators of Catalyst State

Catalyst StateVisual AppearanceXPS (Cu 2p) SignatureTEM Observations
Active Cu(I) Catalyst Typically a light-colored solid (e.g., CuI is off-white)Sharp Cu 2p3/2 peak around 932.5 eV.Well-dispersed nanoparticles (if applicable).
Oxidized/Deactivated Catalyst Blue or green colorationBroader Cu 2p3/2 peak shifted to higher binding energy (~934.5 eV) with characteristic satellite peaks, indicating Cu(II).No significant change in morphology unless sintering has occurred.
Sulfur-Poisoned Catalyst Dark brown to black precipitateAppearance of a shoulder or a new peak at a slightly higher binding energy in the Cu 2p spectrum, corresponding to copper sulfide species.No distinct morphological changes are typically observed by TEM due to sulfur poisoning alone.
Sintered/Agglomerated Catalyst No specific color changeNo significant change in the XPS spectrum.Increased particle size and loss of uniform dispersion.

Experimental Protocols

Detailed Experimental Protocol for the Synthesis of this compound

This protocol is a representative procedure based on established Ullmann condensation methodologies and may require optimization.

Materials:

  • 4-Iodochlorobenzene (1.0 eq.)

  • 4-Aminophenol (1.2 eq.)

  • Copper(I) Iodide (CuI) (10 mol%)

  • L-Proline (20 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 4-iodochlorobenzene, 4-aminophenol, CuI, L-proline, and potassium carbonate.

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Add anhydrous DMSO via syringe.

  • Immerse the flask in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or GC-MS.

  • After completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Protocol for the Regeneration of a Deactivated Copper Catalyst

This general procedure can be adapted for the regeneration of a heterogeneous copper catalyst that has been deactivated by sulfur poisoning.

  • Catalyst Recovery: Filter the catalyst from the reaction mixture. Wash thoroughly with a suitable organic solvent (e.g., acetone, then ethanol) to remove any adsorbed organic residues.

  • Drying: Dry the catalyst in a vacuum oven at 80 °C for 12 hours.

  • Oxidative Treatment (Calcination): Place the dried catalyst in a tube furnace. Heat the catalyst to 500 °C under a flow of air for 4 hours to burn off sulfur contaminants.

  • Reductive Treatment: After cooling to room temperature under an inert atmosphere, switch the gas flow to a mixture of 5% hydrogen in argon. Heat the catalyst to 300 °C for 4 hours to reduce the copper oxides back to the active metallic or Cu(I) state.

  • Cooling and Storage: Cool the regenerated catalyst to room temperature under an argon atmosphere and store it in a desiccator or glovebox until further use.

Visualizations

Ullmann_CN_Coupling_Cycle cluster_0 Catalytic Cycle CuI_L L-Cu(I)-X CuI_Amine L-Cu(I)-NHR' CuI_L->CuI_Amine + R'-NH2 - HX CuIII_Intermediate L-Cu(III)(Ar)(NHR')X CuI_Amine->CuIII_Intermediate + Ar-X (Oxidative Addition) CuIII_Intermediate->CuI_L - Ar-NHR' (Reductive Elimination) Product Coupled Product (Ar-NHR') Reactants Aryl Halide (Ar-X) Amine (R'-NH2)

Caption: The catalytic cycle of the Ullmann C-N coupling reaction.

Catalyst_Poisoning_Pathway Active_Catalyst Active Cu(I) Species Deactivated_Catalyst Deactivated Cu-S Species Active_Catalyst->Deactivated_Catalyst Irreversible Reaction Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Enters Cycle Poison Catalyst Poison (e.g., Sulfur Compound) Poison->Deactivated_Catalyst No_Reaction Reaction Inhibition Deactivated_Catalyst->No_Reaction

Caption: The pathway of catalyst deactivation by a poison.

Troubleshooting_Decision_Tree Start Reaction Failure or Low Yield Check_Reagents Analyze Reagent Purity (GC-MS, Elemental Analysis) Start->Check_Reagents Purity_OK Purity Acceptable? Check_Reagents->Purity_OK Purify Purify Reagents and Solvents Purity_OK->Purify No Check_Conditions Review Reaction Conditions (Temp, Atmosphere, Stoichiometry) Purity_OK->Check_Conditions Yes Purify->Check_Conditions Conditions_OK Conditions Correct? Check_Conditions->Conditions_OK Optimize_Conditions Optimize Temperature and Stoichiometry Conditions_OK->Optimize_Conditions No Screen_Ligands Screen Alternative Ligands Conditions_OK->Screen_Ligands Yes Optimize_Conditions->Screen_Ligands Success Successful Reaction Screen_Ligands->Success

Caption: A decision tree for troubleshooting catalyst poisoning issues.

References

Improving the purity of 4-(4-Chlorophenoxy)aniline post-synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Chlorophenoxy)aniline. The following sections offer detailed information to help improve the purity of this compound after synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low Purity After Initial Synthesis Incomplete reaction, leading to the presence of starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full conversion of the starting material.
Formation of side products due to reaction conditions.Optimize reaction temperature and time. Ensure the use of appropriate catalysts and reagents as specified in the synthesis protocol.
Discoloration of the Final Product (Often Brown or Orange) Aerial oxidation of the aniline functional group.Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during purification and storage. Store the purified compound in a dark, cool place.
Presence of colored impurities from the reaction.Treat a solution of the crude product with activated charcoal before recrystallization to adsorb colored impurities.[1]
Difficulty in Crystallization During Recrystallization "Oiling out" of the product instead of forming crystals. This can happen if the boiling point of the solvent is higher than the melting point of the solute.[2]Select a solvent with a lower boiling point or use a solvent mixture. Ensure the solution is not supersaturated before cooling.
The chosen solvent is not suitable (solubility is too high or too low).Perform solubility tests with a range of solvents to find one where the compound is highly soluble when hot and poorly soluble when cold.[3] Common solvent systems for recrystallization include ethanol, or mixtures like n-hexane/ethyl acetate.[4]
Co-elution of Impurities During Column Chromatography The polarity of the eluent is too high, causing impurities to travel with the product.Optimize the mobile phase composition by testing different solvent ratios with TLC to achieve good separation between the product and impurities. A gradient elution might be necessary.
The column is overloaded with the crude product.Use an appropriate amount of crude product for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude product to silica gel by weight.
Persistent Impurities Detected by HPLC/GC Impurities have very similar polarity or volatility to the product.Consider derivatization of the aniline to alter its polarity for easier separation, followed by deprotection. Alternatively, a different purification technique like preparative HPLC might be necessary for achieving very high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 4-chlorophenol and 1-chloro-4-nitrobenzene (or a related precursor), and byproducts from side reactions. Incomplete reduction of the nitro group can also result in the presence of the corresponding nitro compound, 4-(4-chlorophenoxy)nitrobenzene.[5][6]

Q2: Which purification method is most effective for this compound?

A2: Both recrystallization and column chromatography are effective methods. Recrystallization is a simpler technique for removing small amounts of impurities, especially if the crude product is already relatively pure.[3] Flash column chromatography is more suitable for separating the desired product from significant amounts of impurities with different polarities.[5][7][8]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a highly recommended technique for assessing the purity of this compound due to its high resolution and sensitivity in separating the main compound from impurities.[9][10][11] Gas Chromatography (GC) can also be used, although derivatization may sometimes be necessary for these polar compounds.[12] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can also be used for purity assessment.

Q4: My purified this compound darkens over time. How can I prevent this?

A4: The darkening is likely due to oxidation of the aniline group. To minimize this, store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (0-8°C is often recommended).[9]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines the general steps for purifying this compound by recrystallization.

  • Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable one. Ethanol or a mixture of hexane and ethyl acetate are good starting points. The ideal solvent will dissolve the compound when hot but not when cold.[3][4]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.[1]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[3]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for purifying this compound using flash column chromatography.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (mobile phase) that gives a good separation of the target compound from impurities. A mixture of hexanes and ethyl acetate is a common choice.

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent and pour it into the chromatography column. Allow the silica to settle, ensuring an even and compact packing without any air bubbles.[8][13]

  • Sample Loading: Dissolve the crude product in a minimum amount of a volatile solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed sample to the top of the packed column.[8]

  • Elution: Add the mobile phase to the column and apply gentle pressure to start the elution. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purity Assessment Data

The following table summarizes typical purity levels that can be achieved with different purification techniques.

Purification Method Typical Purity Achieved (by HPLC) Reference
Initial Crude Product 70-90%-
Single Recrystallization >98%[3]
Flash Column Chromatography >99%[5][9]

Visualizations

experimental_workflow_recrystallization start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve decolorize Add Activated Charcoal (Optional) dissolve->decolorize cool Cool to Crystallize dissolve->cool If no charcoal is used hot_filter Hot Filtration decolorize->hot_filter hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Under Vacuum wash->dry end Pure Product dry->end

Caption: Workflow for the recrystallization of this compound.

experimental_workflow_column_chromatography start Crude Product load Adsorb on Silica & Load on Column start->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Workflow for purification by column chromatography.

logical_relationship_troubleshooting impure_product Impure Product (Post-Synthesis) purity_analysis Purity Analysis (e.g., HPLC, TLC) impure_product->purity_analysis is_pure Purity Acceptable? purity_analysis->is_pure pure_product Pure Product is_pure->pure_product Yes choose_method Choose Purification Method is_pure->choose_method No recrystallization Recrystallization choose_method->recrystallization Minor Impurities column_chromatography Column Chromatography choose_method->column_chromatography Major Impurities recrystallization->purity_analysis column_chromatography->purity_analysis

Caption: Decision-making workflow for purification of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 4-(4-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(4-Chlorophenoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the synthesis of this key intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound involve the formation of a diaryl ether bond and the introduction of the aniline functional group. The two primary strategies are:

  • Ullmann Condensation followed by Nitro Group Reduction: This involves the copper-catalyzed coupling of 4-chlorophenol with a suitable nitro-substituted aryl halide (e.g., 1-chloro-4-nitrobenzene or 1-bromo-4-nitrobenzene) to form a nitro-diaryl ether intermediate. This intermediate is then reduced to the corresponding aniline.[1][2][3]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to directly couple 4-(4-chlorophenoxy)benzene with an ammonia equivalent or a protected amine, or by coupling 4-aminophenol with 1,4-dichlorobenzene.[4][5]

Q2: What are the critical parameters to control during the scale-up of the Ullmann condensation?

A2: When scaling up the Ullmann condensation for diaryl ether synthesis, several parameters are crucial for success:

  • Reactant Purity: Ensure starting materials, especially the phenol and aryl halide, are free of impurities that could poison the catalyst.

  • Catalyst System: The choice and quality of the copper catalyst (e.g., CuI, CuBr, Cu₂O) and any supporting ligands are critical.[6]

  • Base Selection: The strength and solubility of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield.[6]

  • Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are commonly used.[2]

  • Temperature Control: Ullmann reactions often require high temperatures, and maintaining a consistent and uniform temperature profile in a large reactor is essential to avoid side reactions.[2]

Q3: What challenges might I face with the nitro group reduction step?

A3: The reduction of the nitro intermediate to the aniline can present challenges, especially at scale:

  • Catalyst Activity and Handling: If using catalytic hydrogenation (e.g., with Pd/C or Raney Nickel), catalyst activity, potential for poisoning, and safe handling (especially with pyrophoric catalysts) are major considerations.

  • Exothermic Reaction: The reduction is often highly exothermic, requiring careful temperature control to prevent runaways.

  • Incomplete Reduction: Monitoring the reaction to completion is crucial to avoid a mixture of nitro, nitroso, hydroxylamine, and amino compounds.

  • Metal Contamination: If using metal-based reducing agents like iron or tin in acidic media, removal of metal residues from the final product is necessary.[1]

Troubleshooting Guides

Ullmann Diaryl Ether Synthesis: Low Yield or Incomplete Reaction
Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh, high-purity source of the copper catalyst. Consider pre-activation of the copper if using copper metal.[7]
Inappropriate Ligand If using a ligand-modified system, screen different ligands. N,N-dimethylglycine has been shown to be effective in accelerating the reaction.[6]
Incorrect Base The choice of base is critical. For non-polar solvents, K₂CO₃ can be effective, while Cs₂CO₃ is often preferred in polar aprotic solvents.[6]
Suboptimal Temperature Ensure the reaction temperature is appropriate for the substrates and solvent used. Ullmann reactions typically require high temperatures (often >150 °C).[2]
Poor Reactant Quality Use purified starting materials. Water and other nucleophilic impurities can interfere with the reaction.
Nitro Group Reduction: Impure Product
Potential Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress closely using TLC or HPLC. Extend the reaction time or increase the amount of reducing agent if necessary.
Over-reduction In some cases, over-reduction can lead to undesired byproducts. Careful control of reaction conditions (temperature, pressure for hydrogenation) is important.
Catalyst Poisoning If using catalytic hydrogenation, ensure the substrate is free of sulfur or other catalyst poisons.
Work-up Issues During work-up, ensure complete removal of the catalyst and any metal salts to avoid contamination of the final product.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Chlorophenoxy)-1-nitrobenzene via Ullmann Condensation

This protocol is adapted from a similar synthesis of a substituted diaryl ether.[1]

  • Reactant Preparation: To a suitable reaction vessel, add 4-chlorophenol (1.2 equivalents) and potassium hydroxide (1.5 equivalents). Heat the mixture at 70-80 °C with vigorous stirring until the phenol is completely dissolved.

  • Catalyst and Substrate Addition: To the resulting phenoxide solution, add copper powder (0.01 equivalents) and 1-chloro-4-nitrobenzene (1.0 equivalent).

  • Reaction Execution: Heat the reaction mixture to 110-120 °C and stir for 2.5-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add a dilute aqueous solution of sodium hydroxide and stir for 20 minutes to precipitate the crude product.

  • Purification: Filter the precipitate and wash with water until the pH is neutral. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 2: Reduction of 4-(4-Chlorophenoxy)-1-nitrobenzene to this compound

This protocol is a general method for the reduction of a nitroarene using iron powder.[1]

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser, add 4-(4-chlorophenoxy)-1-nitrobenzene (1.0 equivalent), iron powder (3.5 equivalents), and a mixture of ethanol and water (e.g., 3:1 v/v).

  • Acid Addition: Add a catalytic amount of acetic acid (e.g., 0.2 equivalents).

  • Reaction Execution: Heat the mixture to reflux and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Filter the mixture to remove the iron salts.

  • Extraction and Purification: Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aniline can be purified by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Ullmann Diaryl Ether Synthesis
ParameterCondition ACondition BCondition C
Aryl Halide 1-Chloro-4-nitrobenzene1-Bromo-4-nitrobenzene1-Iodo-4-nitrobenzene
Catalyst CuI (10 mol%)Cu₂O (10 mol%)Cu powder (stoichiometric)
Base K₂CO₃Cs₂CO₃KOH
Solvent DMFNMPNitrobenzene
Temperature 140 °C120 °C180 °C
Typical Yield 85-95%90-98%70-85%
Table 2: Comparison of Nitro Group Reduction Methods
MethodReducing AgentSolventTemperatureTypical YieldKey Considerations
Catalytic Hydrogenation H₂, Pd/C (5 mol%)EthanolRoom Temp, 50 psi>95%Catalyst handling, potential for poisoning.
Metal/Acid Reduction Fe, Acetic AcidEthanol/WaterReflux90-95%Removal of iron salts, acidic waste stream.[1]
Metal/Acid Reduction SnCl₂·2H₂OEthanolReflux>90%Stoichiometric tin waste.

Visualizations

experimental_workflow cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Nitro Group Reduction start1 4-Chlorophenol + 1-Chloro-4-nitrobenzene react1 Add Base (e.g., K₂CO₃) & Copper Catalyst (e.g., CuI) start1->react1 heat1 Heat (120-150 °C) react1->heat1 workup1 Work-up & Purification heat1->workup1 product1 4-(4-Chlorophenoxy)-1-nitrobenzene workup1->product1 start2 4-(4-Chlorophenoxy)-1-nitrobenzene product1->start2 react2 Add Reducing Agent (e.g., Fe/AcOH) start2->react2 heat2 Heat (Reflux) react2->heat2 workup2 Work-up & Purification heat2->workup2 product2 This compound workup2->product2

Caption: A typical experimental workflow for the two-step synthesis of this compound.

troubleshooting_ullmann start Low Yield in Ullmann Reaction q1 Are starting materials pure? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the catalyst active? a1_yes->q2 sol1 Purify reactants (distillation/recrystallization) a1_no->sol1 end Re-evaluate reaction parameters sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the base/solvent combination correct? a2_yes->q3 sol2 Use fresh catalyst or pre-activate a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the temperature optimal? a3_yes->q4 sol3 Consult literature for optimal base/solvent pairing a3_no->sol3 sol3->end a4_yes Yes q4->a4_yes a4_no No q4->a4_no a4_yes->end sol4 Adjust temperature based on substrates and solvent a4_no->sol4 sol4->end

Caption: A decision tree for troubleshooting low yields in the Ullmann diaryl ether synthesis.

References

Managing exothermic reactions in 4-(4-Chlorophenoxy)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing exothermic reactions during the synthesis of 4-(4-Chlorophenoxy)aniline. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered.

Troubleshooting Guide

This guide provides solutions to common problems related to exothermic reactions during the synthesis of this compound, primarily focusing on the Ullmann condensation and Buchwald-Hartwig amination routes.

IssueProbable Cause(s)Recommended Solution(s)
Rapid, Uncontrolled Temperature Increase (Runaway Reaction) 1. Rate of addition of a key reactant (e.g., amine or phenol to the catalyst/base mixture) is too fast.2. Inadequate cooling or inefficient heat transfer.3. High concentration of reactants.4. Poor quality or overly active catalyst.1. Immediately cease the addition of reactants.2. Enhance cooling by using a larger cooling bath or a colder solvent mixture (e.g., dry ice/acetone).3. Ensure vigorous stirring to improve heat dissipation.4. If the temperature continues to rise, prepare an emergency quenching bath (e.g., cold, dilute acid).5. For future reactions, reduce the rate of addition and consider a more dilute reaction mixture.
Low Product Yield 1. Side reactions due to localized overheating.2. Thermal degradation of the product or reactants.3. Incomplete reaction due to premature termination to control temperature.1. Maintain a consistent and controlled temperature throughout the reaction. Use a temperature probe to monitor the internal reaction temperature.2. Optimize the reaction time and temperature; monitor reaction progress by TLC or LC-MS to determine the optimal endpoint.3. Ensure the catalyst is not deactivated by excessive heat.
Product Discoloration (Darkening) 1. Oxidation of the aniline or phenoxide at elevated temperatures.2. Formation of polymeric byproducts due to excessive heat.1. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.[1]2. Strictly control the reaction temperature to prevent the formation of high-temperature byproducts.[1]3. Purify the crude product using column chromatography or recrystallization to remove colored impurities.
Inconsistent Reaction Initiation 1. Catalyst not fully activated.2. Presence of moisture or other impurities in reactants or solvent.1. Ensure the catalyst is properly activated according to the chosen protocol.2. Use anhydrous solvents and ensure all reactants are dry.3. A slight, controlled initial heating may be necessary to initiate the reaction, but be prepared for a subsequent exotherm.

Frequently Asked Questions (FAQs)

Q1: Which synthesis method for this compound is more prone to exothermic reactions, Ullmann condensation or Buchwald-Hartwig amination?

A1: Both Ullmann condensation and Buchwald-Hartwig amination can be exothermic. Ullmann reactions often require high temperatures (frequently over 150 °C) to proceed, which can make any exotherm difficult to control.[2][3] Modern Buchwald-Hartwig reactions can often be run at lower temperatures, but the initial oxidative addition and subsequent steps can still generate significant heat, especially on a larger scale.[4][5] The risk of a dangerous exotherm is highly dependent on the specific reaction conditions, including catalyst, ligands, base, and substrate concentrations.

Q2: What are the best practices for controlling the temperature during the synthesis of this compound?

A2: Effective temperature control is crucial. Key practices include:

  • Slow, controlled addition of reactants: Add one of the reactants dropwise to the reaction mixture, especially during the initial phase.

  • Efficient cooling: Use an appropriately sized cooling bath (ice-water, ice-salt, or a cryocooler) and ensure good thermal contact with the reaction vessel.

  • Vigorous stirring: This improves heat transfer from the reaction mixture to the cooling bath.

  • Monitoring internal temperature: A thermocouple or thermometer placed directly in the reaction mixture provides the most accurate temperature reading.

  • Use of an appropriate solvent: A solvent with a suitable boiling point can help to dissipate heat through reflux.

Q3: How can I safely quench the reaction if I suspect a runaway exotherm?

A3: If a runaway reaction is suspected, the primary goal is to cool the reaction and dilute the reactants as quickly and safely as possible. The recommended procedure is to add the reactive mixture to a pre-prepared, stirred quenching solution. For the synthesis of this compound, a large volume of cold, dilute aqueous acid (e.g., 1 M HCl) is a suitable quenching agent. This will neutralize the base and protonate the amine, effectively stopping the reaction. Never add the quenching solution directly to the hot reaction mixture , as this can cause a violent, uncontrolled boiling and splashing of the reactants.[6]

Q4: Can the choice of base influence the exothermicity of the reaction?

A4: Yes, the choice of base can significantly impact the reaction rate and, consequently, the rate of heat generation. Stronger bases may lead to a faster reaction and a more pronounced exotherm. It is important to select a base that is appropriate for the chosen catalytic system and to control the reaction temperature carefully, especially during and immediately after the addition of the base.

Q5: Are there any specific safety precautions I should take when performing this synthesis?

A5: Yes, in addition to standard laboratory safety practices, the following are crucial:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • Have a safety plan in place for managing a potential runaway reaction, including access to an appropriate fire extinguisher and a safety shower.

  • Be aware of the specific hazards of all reactants and solvents used. For example, 4-chloroaniline is toxic and should be handled with extreme caution.[8]

Experimental Protocols

Ullmann Condensation for this compound

This protocol is a representative procedure and may require optimization.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add copper(I) iodide (5-10 mol%), 4-aminophenol (1.0 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent and Reactant Addition: Add a high-boiling polar solvent such as DMF or NMP. Begin vigorous stirring and heat the mixture to a pre-determined temperature (e.g., 130-150 °C).

  • Controlled Addition: In a separate flask, dissolve 1-chloro-4-iodobenzene (1.0 eq) in a small amount of the reaction solvent. Add this solution dropwise to the heated reaction mixture over a period of 1-2 hours, carefully monitoring the internal temperature. If a significant exotherm is observed, slow down or temporarily stop the addition and apply external cooling if necessary.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at temperature and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination for this compound

This protocol is a representative procedure and may require optimization.

  • Reaction Setup: In a Schlenk flask, add a palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.2 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Reactant and Solvent Addition: Add 4-(4-chlorophenoxy)amine (if starting with the ether) or 4-aminophenol (if forming the C-N bond) (1.2 eq), the corresponding aryl halide (1.0 eq), and an anhydrous solvent (e.g., toluene or dioxane).

  • Controlled Heating: Begin vigorous stirring and slowly heat the reaction mixture to the desired temperature (typically 80-110 °C). Be mindful of a potential exotherm as the reaction initiates.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Exothermic_Reaction_Workflow Workflow for Managing Exothermic Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_safety Safety Measures prep_reactants Prepare Reactants & Solvents setup_apparatus Setup Apparatus with Cooling prep_reactants->setup_apparatus inert_atmosphere Establish Inert Atmosphere setup_apparatus->inert_atmosphere controlled_addition Controlled Addition of Reactant inert_atmosphere->controlled_addition monitor_temp Monitor Internal Temperature controlled_addition->monitor_temp emergency_plan Emergency Quench Plan controlled_addition->emergency_plan maintain_temp Maintain Reaction Temperature monitor_temp->maintain_temp monitor_temp->emergency_plan monitor_progress Monitor Reaction Progress (TLC/LC-MS) maintain_temp->monitor_progress cool_reaction Cool Reaction Mixture monitor_progress->cool_reaction quench_reaction Quench Reaction cool_reaction->quench_reaction extraction Extraction quench_reaction->extraction purification Purification extraction->purification

Caption: Experimental workflow for managing exothermic reactions.

Troubleshooting_Decision_Tree Troubleshooting Exothermic Reaction Issues cluster_issues Identify the Issue cluster_solutions_runaway Solutions for Runaway Reaction cluster_solutions_yield Solutions for Low Yield cluster_solutions_discoloration Solutions for Discoloration start Problem Observed runaway_reaction Runaway Reaction? start->runaway_reaction low_yield Low Yield? start->low_yield discoloration Product Discoloration? start->discoloration stop_addition Stop Reactant Addition runaway_reaction->stop_addition Yes control_temp Improve Temperature Control low_yield->control_temp Yes use_inert_atm Use Inert Atmosphere discoloration->use_inert_atm Yes increase_cooling Increase Cooling stop_addition->increase_cooling emergency_quench Emergency Quench increase_cooling->emergency_quench optimize_time Optimize Reaction Time control_temp->optimize_time check_catalyst Check Catalyst Activity optimize_time->check_catalyst purify_product Purify Product use_inert_atm->purify_product

Caption: Decision tree for troubleshooting common issues.

References

Technical Support Center: Isolating 4-(4-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the work-up and isolation of 4-(4-Chlorophenoxy)aniline. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during the experimental process.

Troubleshooting Guide

This guide is designed to help you navigate common challenges during the work-up and purification of this compound.

Problem Possible Cause Suggested Solution
Low or No Product Yield After Work-up Product may be partially or fully soluble in the aqueous layer, especially if the pH is not optimal.Carefully check the pH of the aqueous layer after extraction. If it is acidic, the aniline product may be protonated and more water-soluble. Neutralize the aqueous layer with a base like sodium bicarbonate and re-extract with an organic solvent.
Incomplete reaction.Before initiating the work-up, confirm the reaction has gone to completion using Thin Layer Chromatography (TLC).
Product loss during transfers.Ensure all glassware is rinsed with the extraction solvent to recover any adhered product.
Formation of a Stable Emulsion During Extraction Agitation during extraction was too vigorous.Allow the separatory funnel to stand undisturbed for a longer period. Gently swirl the funnel instead of shaking vigorously. The addition of a small amount of brine (saturated NaCl solution) can help to break up the emulsion by increasing the ionic strength of the aqueous phase.
High concentration of starting materials or byproducts.Dilute the reaction mixture with more of the organic solvent and water before extraction.
Crude Product is a Dark Oil or Discolored Solid Presence of colored impurities or oxidation byproducts.Treat the crude product with activated charcoal during the recrystallization process. The charcoal can adsorb colored impurities, which can then be removed by hot filtration.
Difficulty in Purifying the Product by Column Chromatography The aniline product may streak on the silica gel column due to its basicity.Add a small amount of a volatile base, such as triethylamine (~0.5-1%), to the eluent system. This will help to deactivate the acidic sites on the silica gel and improve the peak shape.
Product Fails to Crystallize During Recrystallization The solution is not sufficiently saturated, or the chosen solvent is not ideal.Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of the pure product. If crystallization still does not occur, you may need to slowly evaporate some of the solvent to increase the concentration or try a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for a reaction mixture containing this compound?

A1: A general work-up procedure involves quenching the reaction, removing the organic solvent, extracting the product, and then purifying it. For a reaction involving the reduction of a nitro group to form the aniline, a typical procedure would be:

  • Quench the Reaction: If the reaction involved a reducing agent like iron powder, it is often quenched by adjusting the pH.

  • Solvent Removal: If the reaction was carried out in a water-miscible solvent like ethanol, it should be removed under reduced pressure.

  • Extraction: The aqueous residue is then basified, typically with a saturated sodium bicarbonate solution, to ensure the aniline is in its free base form. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The extraction should be repeated multiple times (e.g., 3x) to ensure complete recovery.

  • Washing: The combined organic layers are washed with water and then brine to remove any remaining water-soluble impurities and to aid in phase separation.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Q2: How can I purify the crude this compound?

A2: The two most common methods for purifying solid organic compounds are recrystallization and column chromatography.

  • Recrystallization: This technique relies on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for anilines include ethanol/water or toluene/hexanes.

  • Column Chromatography: This is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel). A suitable eluent system is chosen to move the desired compound down the column at a different rate than the impurities. For this compound, an eluent system of ethyl acetate in hexanes is a good starting point.

Q3: What is a suitable eluent system for column chromatography of this compound?

A3: A common eluent system for purifying anilines is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. A gradient of increasing polarity is often used. Based on procedures for similar compounds, a starting point could be 20% ethyl acetate in hexanes, with the polarity gradually increased to 50% ethyl acetate in hexanes.[1] It is highly recommended to first determine the optimal solvent system by running TLC plates with different solvent ratios.

Q4: My purified this compound is still not pure. What are the next steps?

A4: If a single purification step is insufficient, you can try a combination of techniques. For example, you can first perform a column chromatography to remove the bulk of the impurities and then recrystallize the resulting product to achieve higher purity. It is also important to characterize your "pure" product using analytical techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to identify the remaining impurities, which can help in devising a more targeted purification strategy.

Experimental Protocols

General Work-up Procedure for this compound

This protocol is adapted from a procedure for a structurally similar compound and should be optimized for your specific reaction scale and conditions.[2]

  • Solvent Evaporation: If the reaction was conducted in a volatile organic solvent (e.g., ethanol), remove the solvent using a rotary evaporator.

  • Basification: To the remaining aqueous mixture, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral to slightly basic (pH 7-8). This ensures the aniline is in its free base form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a ~1 g scale reaction).

  • Washing: Combine the organic layers and wash them sequentially with water (1 x 50 mL) and then with brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound as a solid.

Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a mixture of ethyl acetate and hexanes. A good starting point is a gradient from 20% to 50% ethyl acetate in hexanes.[1] To prevent streaking of the basic aniline, it is advisable to add 0.5-1% triethylamine to the eluent.

  • Collect Fractions: Collect the eluting solvent in fractions and monitor the fractions by TLC to identify those containing the pure product.

  • Concentrate Fractions: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data

The following table summarizes typical quantitative data for the purification of a related compound, 3-chloro-4-(4'-chlorophenoxy)aminobenzene, which can serve as a reference for the work-up of this compound.[1]

ParameterValue
Purification Method Flash Chromatography
Stationary Phase Silica Gel
Eluent System 20-50% Ethyl Acetate/Hexanes
Reported Yield 94%
Physical Appearance Orange Solid
Melting Point 74-75 °C

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the work-up and isolation of this compound.

Workup_Workflow reaction_mixture Reaction Mixture solvent_removal Solvent Removal (if applicable) reaction_mixture->solvent_removal basification Basification (e.g., NaHCO₃) solvent_removal->basification extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) basification->extraction organic_phase Combined Organic Phases extraction->organic_phase aqueous_phase Aqueous Phase (Discard) extraction->aqueous_phase washing Washing (Water, Brine) organic_phase->washing drying Drying (e.g., Na₂SO₄) washing->drying concentration Concentration drying->concentration crude_product Crude Product concentration->crude_product purification Purification (Column Chromatography or Recrystallization) crude_product->purification pure_product Pure this compound purification->pure_product

Caption: Workflow for the isolation of this compound.

References

Issues with the solubility of 4-(4-Chlorophenoxy)aniline during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(4-Chlorophenoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on issues related to the solubility of this compound during chemical reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Troubleshooting Guides

Issue: Poor Solubility of this compound in the Chosen Reaction Solvent

Symptoms:

  • The starting material does not fully dissolve at the desired concentration.

  • The reaction mixture is a suspension or slurry instead of a homogeneous solution.

  • Inconsistent reaction rates or low yields are observed.

Root Cause Analysis and Solutions:

Poor solubility of this compound can hinder its reactivity and lead to incomplete reactions. The following workflow outlines a systematic approach to addressing this issue.

G cluster_0 Solubility Troubleshooting Workflow start Start: Solubility Issue Identified solvent_screening 1. Screen Alternative Solvents (Refer to Solubility Table) start->solvent_screening temp_increase 2. Increase Reaction Temperature solvent_screening->temp_increase If solubility is still insufficient success Success: Reaction Proceeds Homogeneously solvent_screening->success If a suitable solvent is found cosolvent 3. Use a Co-solvent System temp_increase->cosolvent If starting material degrades or solubility is still low temp_increase->success If solubility improves pH_adjustment 4. Adjust pH (for aqueous or protic media) cosolvent->pH_adjustment If applicable to the reaction cosolvent->success If a homogeneous solution is achieved pH_adjustment->success If solubility increases fail Further Optimization Needed pH_adjustment->fail If all else fails

Figure 1. A workflow for troubleshooting the poor solubility of this compound.

Issue: Product Precipitation During Reaction Work-up

Symptoms:

  • The desired product crashes out of the solution upon cooling or addition of an anti-solvent.

  • Difficulty in isolating the product due to its amorphous or oily nature.

Solutions:

  • Solvent Selection for Isolation: Choose a solvent system for crystallization where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Controlled Cooling: Allow the reaction mixture to cool slowly to promote the formation of well-defined crystals. A sudden drop in temperature can lead to the formation of fine powders or oils.

  • Anti-Solvent Addition: If using an anti-solvent to induce precipitation, add it slowly to the product solution with vigorous stirring.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

Data Presentation: Predicted Solubility of this compound at Room Temperature

Solvent CategorySolvent ExamplesPredicted SolubilityRationale
Polar Aprotic DMF, DMSO, THF, AcetoneHighThe polar nature of these solvents can effectively solvate the polar amine group and the ether linkage of the molecule.
Polar Protic Methanol, EthanolModerate to HighCapable of hydrogen bonding with the amine group, which aids in solvation.[2]
Chlorinated Dichloromethane (DCM)ModerateThe molecule has non-polar regions (aromatic rings) that can interact favorably with chlorinated solvents.
Aromatic TolueneModerate"Like dissolves like" principle; the aromatic rings of the solute interact well with the aromatic solvent.
Non-Polar Aliphatic Hexane, HeptaneLowThe overall polarity of this compound is too high for significant solubility in non-polar aliphatic solvents.
Aqueous WaterVery LowThe large hydrophobic structure (two aromatic rings) outweighs the polarity of the amine and ether groups, leading to poor water solubility.

Q2: How can I determine the precise solubility of this compound in my specific solvent system?

A2: You can determine the solubility experimentally using the following protocol.

Experimental Protocol: Determination of Solubility by the Gravimetric Method

Objective: To quantitatively determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent(s)

  • Vials with screw caps

  • Analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Pipettes

Methodology:

  • Add an excess amount of this compound to a pre-weighed vial.

  • Record the total weight of the vial and the compound.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vial to ensure that undissolved solid remains.

  • Centrifuge the vial at high speed to pellet the excess solid.

  • Carefully withdraw a known volume of the clear supernatant using a syringe and pass it through a syringe filter into a pre-weighed collection vial.

  • Record the weight of the collection vial with the supernatant.

  • Evaporate the solvent from the collection vial under a gentle stream of nitrogen or in a vacuum oven until a constant weight is achieved.

  • Weigh the collection vial containing the dried solute.

  • Calculate the solubility in g/100 mL or mg/mL.

Q3: I am performing an amide coupling reaction with this compound and observing low yield. Could solubility be the issue?

A3: Yes, poor solubility is a common cause of low yields in amide coupling reactions.[3] If this compound is not fully dissolved, its availability to react with the activated carboxylic acid is limited.

G cluster_1 Amide Coupling Troubleshooting start Low Yield in Amide Coupling check_solubility Check Solubility of This compound start->check_solubility check_reagents Verify Purity and Stoichiometry of Coupling Reagents start->check_reagents check_conditions Optimize Reaction Conditions (Temperature, Time) start->check_conditions solubility_solution Switch to a better solvent (e.g., DMF, THF) or increase temperature. check_solubility->solubility_solution reagents_solution Use fresh coupling reagents (e.g., HATU, HOBt). Ensure appropriate base is used. check_reagents->reagents_solution conditions_solution Increase reaction temperature or extend reaction time. Monitor by TLC or LC-MS. check_conditions->conditions_solution

Figure 2. Key troubleshooting points for low-yield amide coupling reactions involving this compound.

Q4: For a Suzuki coupling reaction, my this compound starting material is not fully soluble in the toluene/water system. What can I do?

A4: In bi-phasic systems like those often used for Suzuki couplings, solubility can be challenging.

Troubleshooting Steps for Suzuki Coupling:

  • Co-solvent Addition: Add a co-solvent such as THF or 1,4-dioxane, which is miscible with both toluene and water, to improve the solubility of the aniline.

  • Phase-Transfer Catalyst: Employ a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the transport of reactants between the aqueous and organic phases.

  • Alternative Solvent System: Consider a single-phase solvent system like DMF or DME with an appropriate base.

  • Temperature Increase: Gently heating the reaction mixture can improve the solubility of the starting material.

Q5: Can the pH of the reaction medium affect the solubility of this compound?

A5: Yes, as an aniline derivative, this compound is a weak base. In acidic conditions, the amine group can be protonated to form an ammonium salt.[3] These salts are generally more soluble in polar protic solvents, including water, than the free base.[3] Therefore, if your reaction conditions allow, adjusting the pH to be more acidic can enhance its solubility in protic media. However, be mindful that protonation of the amine will render it non-nucleophilic, which would be detrimental for reactions where the amine needs to act as a nucleophile (e.g., acylation).

References

Column chromatography conditions for 4-(4-Chlorophenoxy)aniline purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the purification of 4-(4-Chlorophenoxy)aniline by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

For the purification of this compound, silica gel is the most commonly used stationary phase.[1][2] Due to the basic nature of the aniline functional group, interactions with the acidic silanol groups on the silica surface can occur, potentially leading to peak tailing.[3][4] To mitigate this, triethylamine (TEA) can be added to the mobile phase to neutralize the acidic sites on the silica gel.

Q2: How do I select an appropriate mobile phase (eluent) for the column?

The selection of the mobile phase is critical for a successful separation.[5] A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[6] The ideal solvent system should provide a retention factor (Rƒ) value between 0.25 and 0.35 for this compound on a Thin Layer Chromatography (TLC) plate.[7]

Q3: My this compound is not eluting from the column. What should I do?

If your compound is not eluting, it is likely that the mobile phase is not polar enough.[8] You can gradually increase the polarity of the eluent. For example, if you are using a 9:1 hexane:ethyl acetate mixture, you can switch to an 8:2 or 7:3 mixture. It is also possible, though less likely for this compound, that it has decomposed on the silica gel.[8]

Q4: The separation of my target compound from impurities is poor. How can I improve the resolution?

Poor separation can result from several factors. Ensure that the sample was loaded onto the column in a narrow band using a minimal amount of solvent.[9] A solvent system that gives a larger difference in Rƒ values between your product and the impurities on TLC will provide better separation on the column. You can also try a different solvent system, for instance, dichloromethane/methanol.[8]

Experimental Protocol: Purification of this compound

This protocol is a general guideline for the purification of this compound using flash column chromatography.

1. Preparation of the Mobile Phase:

  • Based on preliminary TLC analysis, a mobile phase of hexanes and ethyl acetate is chosen.

  • To minimize peak tailing associated with the basic aniline group, 0.1% triethylamine (TEA) is added to the mobile phase mixture.[4]

2. Column Packing (Wet Method):

  • Select a glass column appropriate for the amount of crude material.[7]

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate with 0.1% TEA).[7]

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.[10]

  • Add a thin layer of sand on top of the silica bed to prevent disturbance.[10]

  • Drain the excess solvent until the level meets the top of the sand layer.[7]

3. Sample Loading (Dry Loading Method):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

  • Add silica gel (approximately 2-3 times the weight of the crude product) to this solution.[7]

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[7]

  • Carefully add this powder to the top of the packed column.[7]

  • Add another thin layer of sand on top of the sample layer.[7]

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle positive pressure to achieve a steady flow rate.

  • Collect fractions sequentially in test tubes.[5]

5. Fraction Analysis and Product Isolation:

  • Monitor the collected fractions by TLC to identify those containing the pure product.[7]

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator.

  • Place the resulting solid under high vacuum to remove any residual solvent.[7]

  • Determine the yield and characterize the purified product using analytical techniques such as NMR, MS, and IR.[7]

Physicochemical and Chromatographic Data
PropertyValue
Molecular FormulaC₁₂H₁₀ClNO[11]
Molecular Weight219.67 g/mol [11]
AppearanceBrown crystalline solid[11]
Melting Point96-102 °C[11]
Chromatography Conditions
Stationary PhaseSilica Gel
Mobile PhaseHexanes:Ethyl Acetate (Gradient) + 0.1% Triethylamine
Rƒ of Pure Compound~0.3 (in 8:2 Hexanes:EtOAc)

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing The basic aniline group is interacting with acidic silanol groups on the silica surface.[3]Add a small amount of a competitive base, such as 0.1-1% triethylamine (TEA), to your mobile phase.[4]
Compound Won't Elute The mobile phase is not polar enough.[8]Gradually increase the polarity of your mobile phase (e.g., increase the percentage of ethyl acetate in your hexanes:ethyl acetate mixture).[5]
Poor Separation - The Rƒ values of the components are too close. - The column was overloaded. - The sample was not loaded in a concentrated band.[9]- Find a different solvent system that provides better separation on TLC.[8] - Use a larger column or less sample. - Use the dry loading method to ensure a narrow sample band.[7]
Colored Impurities Co-elute The impurity has a similar polarity to the target compound in the chosen solvent system.Try a different solvent system. For example, if you are using hexanes/ethyl acetate, try dichloromethane/methanol.
Low Recovery The compound may be unstable on silica gel and is decomposing on the column.[8]- Perform a stability test on a small scale by spotting the compound on a TLC plate and letting it sit for an hour before eluting.[8] - If it is unstable, consider using a less acidic stationary phase like alumina or deactivating the silica gel.[8]

Visual Guides

Experimental Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC TLC Analysis MP Mobile Phase Selection TLC->MP SP Column Packing MP->SP SL Sample Loading SP->SL Elute Elution SL->Elute Collect Fraction Collection Elute->Collect Analyze TLC Analysis of Fractions Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Solvent Evaporation Combine->Evap Char Characterization Evap->Char

Caption: Workflow for the purification of this compound.

Troubleshooting Logic

G Start Problem Encountered Tailing Peak Tailing? Start->Tailing NoElute No Elution? Tailing->NoElute No AddTEA Add Triethylamine to Mobile Phase Tailing->AddTEA Yes PoorSep Poor Separation? NoElute->PoorSep No IncPolarity Increase Mobile Phase Polarity NoElute->IncPolarity Yes NewSolvent Optimize Solvent System via TLC / Change Loading Method PoorSep->NewSolvent Yes End Problem Resolved PoorSep->End No AddTEA->End IncPolarity->End NewSolvent->End

Caption: Decision tree for troubleshooting common chromatography issues.

References

Validation & Comparative

A Comparative Guide to the Synthesis and Application of 4-(4-Chlorophenoxy)aniline and Other Diaryl Ether Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diaryl ether amine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. Among these, 4-(4-chlorophenoxy)aniline serves as a key building block for various therapeutic agents. This guide provides an objective comparison of the synthetic routes to this compound and other diaryl ether amines, focusing on the two primary methods: the Ullmann condensation and the Buchwald-Hartwig amination. Furthermore, it delves into the biological significance of these compounds, particularly as kinase inhibitors, with supporting experimental data.

Synthetic Strategies: Ullmann Condensation vs. Buchwald-Hartwig Amination

The formation of the diaryl ether bond is the cornerstone of synthesizing these molecules. The choice between the classical copper-catalyzed Ullmann condensation and the modern palladium-catalyzed Buchwald-Hartwig C-O coupling reaction is a critical decision in any synthetic campaign.

The Ullmann condensation , a long-established method, typically involves the reaction of an aryl halide with a phenol in the presence of a copper catalyst at high temperatures.[1][2] While cost-effective due to the abundance of copper, traditional Ullmann conditions can be harsh, often requiring high-boiling polar solvents and stoichiometric amounts of copper, which can limit its functional group tolerance.[1] However, recent advancements have introduced milder conditions through the use of ligands and more efficient copper sources.[3]

The Buchwald-Hartwig C-O coupling , an adaptation of the renowned amination reaction, offers a more versatile and milder alternative.[4][5] This palladium-catalyzed method generally proceeds at lower temperatures and exhibits a broader substrate scope, including electron-rich and sterically hindered aryl halides.[3][4] The trade-off lies in the higher cost of the palladium catalyst and the often complex and air-sensitive phosphine ligands required for high efficiency.[3]

Below is a workflow to aid in the selection of the appropriate synthetic method.

Synthetic_Method_Selection Decision Workflow for Diaryl Ether Amine Synthesis start Start: Synthesis of Diaryl Ether Amine cost Is cost the primary constraint? start->cost harsh_conditions Are harsh conditions (high temp.) tolerated? cost->harsh_conditions Yes substrate_scope Broad substrate scope and mild conditions required? cost->substrate_scope No ullmann Ullmann Condensation harsh_conditions->ullmann Yes harsh_conditions->substrate_scope No buchwald Buchwald-Hartwig C-O Coupling substrate_scope->ullmann No substrate_scope->buchwald Yes

A decision workflow for selecting a synthetic method.
Comparative Synthesis Data

The following table summarizes representative experimental data for the synthesis of diaryl ether amines via Ullmann condensation and Buchwald-Hartwig C-O coupling.

EntryDiaryl Ether Amine ProductAryl HalidePhenol/AnilineMethodCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1This compound1-Chloro-4-nitrobenzene4-AminophenolUllmann-typeCuIK₂CO₃DMF15012~85% (inferred)[6]
22-(4-Methylphenoxy)-5-nitroaniline2-Chloro-5-nitroaniline4-MethylphenolUllmann-typeCuIK₂CO₃DMF140892%[6]
34-Phenoxyaniline4-IodoanilinePhenolBuchwald-HartwigPd(OAc)₂ / XPhosCs₂CO₃Toluene1001885%[7]
44-(4-tert-Butylphenoxy)aniline4-Bromoaniline4-tert-ButylphenolBuchwald-HartwigPd₂(dba)₃ / RuPhosNaOtBuToluene1101691%[7]
5N-Phenyl-4-phenoxyaniline4-PhenoxyanilineIodobenzeneBuchwald-HartwigPd(OAc)₂ / BINAPNaOtBuToluene1002488%[5]
Experimental Protocols

Ullmann Condensation (General Protocol for Diaryl Ether Formation)

This protocol is a general representation and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 eq), the phenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a high-boiling polar solvent such as DMF or DMSO.

  • Reaction: Heat the mixture to 120-160 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After completion, cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]

Buchwald-Hartwig C-O Coupling (General Protocol)

This protocol is a general representation and the choice of ligand and base is crucial for success.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), the phenol (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base such as sodium tert-butoxide (1.4 eq) to an oven-dried reaction tube.[7]

  • Solvent Addition: Add an anhydrous aprotic solvent like toluene or dioxane.[7]

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring.[7]

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water.

  • Extraction: Extract the aqueous phase with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.[7]

Biological Activity: Diaryl Ether Amines as Kinase Inhibitors

Diaryl ether amines, including derivatives of this compound, are of significant interest in drug discovery due to their ability to inhibit various protein kinases. Aberrant kinase activity is a hallmark of many diseases, particularly cancer.

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[8] Overexpression or mutation of EGFR is common in many cancers, making it a prime therapeutic target.[8] Many EGFR inhibitors feature an aniline core, which is critical for binding to the kinase domain.[9]

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds and Activates Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates PI3K PI3K Ras->PI3K Activates Raf Raf Ras->Raf Activates Akt Akt PI3K->Akt Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt->Proliferation Inhibitor Diaryl Ether Amine (e.g., this compound derivative) Inhibitor->EGFR Inhibits

Simplified EGFR signaling pathway and the point of intervention for diaryl ether amine inhibitors.
Targeting the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade downstream of EGFR and other growth factor receptors.[10][11] The MAPK pathway, also known as the Ras-Raf-MEK-ERK pathway, is frequently dysregulated in cancer.[11] Diaryl ether-containing compounds have been developed as inhibitors of various components of this pathway, including Raf and MEK.

MAPK_Signaling_Pathway Simplified MAPK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse Inhibitor Diaryl Ether Amine Inhibitor->Raf Inhibits Inhibitor->MEK Inhibits

Simplified MAPK signaling pathway indicating potential targets for diaryl ether amine inhibitors.
Performance Data of Diaryl Ether Amine Derivatives as Kinase Inhibitors

The following table presents the in vitro activity of several diaryl ether amine derivatives against key kinases.

CompoundTarget KinaseCell LineIC₅₀ (nM)Reference
Gefitinib (Anilinoquinazoline)EGFRA4317.9[12]
Erlotinib (Anilinoquinazoline)EGFRA4315.6[12]
Lapatinib (Anilinoquinazoline)EGFR/HER2BT47410.8 (EGFR)[13]
Sorafenib (Diaryl urea)B-RafMDA-MB-23167[9]
Selumetinib (Diaryl amine)MEK1/2HCT11614[14]

Note: While not all compounds in the table are simple diaryl ether amines, they share the core structural motifs and demonstrate the potential of this chemical class as potent kinase inhibitors. The development of this compound derivatives and other novel diaryl ether amines continues to be a promising avenue for the discovery of new targeted therapies.

Conclusion

The synthesis of this compound and other diaryl ether amines can be effectively achieved through either Ullmann condensation or Buchwald-Hartwig C-O coupling. The choice of method depends on factors such as cost, scale, and the specific functionalities of the substrates. The Ullmann reaction offers a cost-effective route, particularly with recent improvements allowing for milder conditions. The Buchwald-Hartwig reaction provides broader substrate scope and generally milder conditions at a higher cost.

From a medicinal chemistry perspective, the diaryl ether amine scaffold is a highly valuable pharmacophore, particularly for the development of kinase inhibitors targeting critical signaling pathways in cancer, such as the EGFR and MAPK pathways. The data presented in this guide underscores the importance of these compounds and provides a framework for their synthesis and evaluation in drug discovery and development programs.

References

Unveiling the Biological Potential: A Comparative Analysis of 4-(4-Chlorophenoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the evolving landscape of 4-(4-chlorophenoxy)aniline derivatives reveals a surge of interest in their therapeutic potential. Researchers are actively exploring the modification of this parent compound to enhance its biological activities, primarily in the realms of anticancer and antimicrobial applications. While direct comparative studies meticulously charting the activity of derivatives against the parent this compound are not extensively available in the reviewed literature, a wealth of data on the derivatives themselves provides valuable insights into their structure-activity relationships.

This guide offers a comprehensive overview of the biological activities of various this compound derivatives, presenting available quantitative data, detailed experimental methodologies for key assays, and a visual representation of a general synthetic pathway. This information is intended to aid researchers, scientists, and drug development professionals in navigating the current research landscape and identifying promising avenues for future investigation.

Anticancer Activity: A Look at Cytotoxicity

The quest for novel anticancer agents has led to the synthesis and evaluation of numerous this compound derivatives. The primary method for assessing their cytotoxic effects is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. A lower IC50 value, representing the concentration of a compound required to inhibit 50% of cell growth, indicates higher potency.

While a direct comparison with the parent compound is not consistently reported, the available data for various derivatives showcases a range of cytotoxic activities against different cancer cell lines. For instance, a study on 4-anilinoquinolinylchalcone derivatives, which incorporate the 4-anilino (a derivative of aniline) moiety, demonstrated potent activity against human cancer cell lines.[1][2] One such derivative, (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one, exhibited significant cytotoxicity in breast cancer cells with a low IC50 value.[1][2]

Here, we summarize the reported anticancer activities of selected this compound derivatives. It is important to note that the absence of the parent compound in these studies makes a direct comparison of potency challenging.

Derivative Structure/NameCancer Cell LineIC50 (µM)Reference
Artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA)-CC50 > 300 mg/kg (in vivo toxicity)[3]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB 468 (Breast)Potent[4]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)More potent than chloroquine[4]
(E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (4a)MDA-MB-231 (Breast)-[1][2]

Table 1: Anticancer Activity of Selected this compound Derivatives.

Antimicrobial Activity: Combating Microbial Threats

Derivatives of this compound have also been investigated for their ability to inhibit the growth of various microorganisms. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound, representing the lowest concentration that prevents visible growth of a microbe.

Studies on novel 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amine derivatives have shown promising antibacterial and antifungal activities.[5] For example, certain synthesized compounds exhibited significant zones of inhibition against bacteria such as B. subtilis, E. coli, and S. aureus, and fungi like A. flavus and A. niger.[5]

The following table summarizes the antimicrobial activity of selected derivatives. As with the anticancer data, direct comparisons with the parent this compound are limited in the available literature.

Derivative Structure/NameMicroorganismMIC (µg/mL)Reference
4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amines (3a-c)B. subtilis, E. coli, S. aureusPromising activity[5]
3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(substituted)thiazolidin-4-ones (4a-c)B. subtilis, E. coli, S. aureusPromising activity[5]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid DerivativesStaphylococcus aureus ATCC 6538125[6]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid DerivativesBacillus subtilis ATCC 6683125[6]

Table 2: Antimicrobial Activity of Selected this compound Derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the presented biological data, it is crucial to understand the methodologies employed. Below are detailed protocols for the two key experiments cited in this guide.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) in culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • MTT Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Formazan Formation: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compounds (this compound derivatives)

  • Standard antimicrobial agent (positive control)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in a 96-well plate. The final volume in each well is typically 100 µL.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Synthesis and Signaling Pathways

The synthesis of this compound derivatives often involves the modification of the aniline functional group. A common strategy is the reaction of the parent compound with various electrophiles to introduce new functionalities and explore structure-activity relationships.

Synthesis_Workflow Parent This compound Reaction Chemical Reaction (e.g., Acylation, Alkylation, Sulfonylation) Parent->Reaction Starting Material Derivatives This compound Derivatives Reaction->Derivatives Product Bioassay Biological Activity Screening (Anticancer, Antimicrobial, etc.) Derivatives->Bioassay Testing SAR Structure-Activity Relationship (SAR) Analysis Bioassay->SAR Data Analysis

General workflow for the synthesis and evaluation of this compound derivatives.

The biological activity of these derivatives is often linked to their ability to interact with specific cellular targets and signaling pathways. For instance, in cancer, these compounds may induce apoptosis (programmed cell death) by modulating key proteins in signaling cascades.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Procaspase3 Derivative This compound Derivative Derivative->Mitochondrion Induces Stress Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified overview of apoptosis signaling pathways potentially targeted by bioactive compounds.

References

Purity Assessment of Synthesized 4-(4-Chlorophenoxy)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-(4-Chlorophenoxy)aniline against a commercially available standard. The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and chemical research, directly impacting efficacy, safety, and reproducibility. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting illustrative data to guide researchers in their purity validation studies.

Introduction

This compound is a versatile intermediate used in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1] The Ullmann condensation or Buchwald-Hartwig amination are common synthetic routes, which may introduce impurities such as unreacted starting materials (e.g., 4-chlorophenol, 1-chloro-4-nitrobenzene), regioisomers, or byproducts from side reactions. Therefore, robust analytical methods are essential to ensure the purity of the synthesized compound. A commercially available standard of this compound, typically with a purity of ≥98% as determined by HPLC, serves as a benchmark for these comparisons.[1][2]

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the purity assessment of this compound are provided below.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for purity determination due to its high resolution and sensitivity for non-volatile organic compounds.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard (≥98% purity)

  • Synthesized this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of 1 mg/mL. Prepare a working standard of 0.1 mg/mL by dilution.

  • Sample Solution Preparation: Prepare the synthesized this compound sample at a concentration of approximately 0.1 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Purity is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for amine analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Methanol (GC grade)

  • This compound reference standard

  • Synthesized this compound

Procedure:

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the reference standard in methanol.

  • Sample Solution Preparation: Prepare a 1 mg/mL solution of the synthesized sample in methanol.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV, scanning from m/z 40 to 450.

  • Analysis: Inject the prepared solutions into the GC-MS system. The purity is assessed by the relative area of the main peak in the total ion chromatogram (TIC), and the mass spectrum of the analyte is compared to a reference spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for structural confirmation and can be used for quantitative purity assessment (qNMR).

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard for qNMR (e.g., maleic anhydride)

  • This compound reference standard

  • Synthesized this compound

Procedure:

  • ¹H and ¹³C NMR for Structural Confirmation:

    • Dissolve approximately 10-20 mg of the sample in ~0.7 mL of CDCl₃.

    • Acquire ¹H and ¹³C NMR spectra and compare the chemical shifts and coupling constants with the reference standard and literature data.

  • Quantitative NMR (qNMR) for Purity Determination:

    • Accurately weigh a specific amount of the synthesized sample and a certified internal standard into an NMR tube.

    • Dissolve the mixture in a known volume of a deuterated solvent.

    • Acquire a ¹H NMR spectrum with parameters suitable for quantification (e.g., long relaxation delay).

    • The purity is calculated by comparing the integral of a characteristic signal from the analyte to the integral of a signal from the internal standard.[3][4][5][6]

Data Presentation

The following tables summarize the illustrative quantitative data obtained from the purity assessment of a synthesized batch of this compound against a commercial standard.

Table 1: HPLC Purity Assessment

SampleRetention Time (min)Peak Area (%)Purity (%)
Standard5.299.8≥98.0
Synthesized5.297.597.5
Impurity 13.81.5
Impurity 26.11.0

Table 2: GC-MS Purity Assessment

SampleRetention Time (min)Peak Area (%)Purity (%)Molecular Ion (m/z)
Standard10.899.7≥98.0219.0
Synthesized10.898.298.2219.0
Impurity 18.51.1128.5
Impurity 212.30.7Not Determined

Table 3: NMR Spectral Data Comparison

NucleusStandard Chemical Shift (ppm)Synthesized Chemical Shift (ppm)
¹H7.25 (d, 2H), 6.90 (d, 2H), 6.85 (d, 2H), 6.70 (d, 2H), 3.70 (s, 2H, -NH₂)7.26 (d, 2H), 6.91 (d, 2H), 6.86 (d, 2H), 6.71 (d, 2H), 3.71 (s, 2H, -NH₂)
¹³C155.0, 150.2, 140.1, 129.5, 125.0, 121.0, 118.0, 116.5155.0, 150.2, 140.1, 129.5, 125.0, 121.0, 118.0, 116.5

Table 4: Summary of Purity Assessment

Analytical TechniquePurity of Standard (%)Purity of Synthesized Product (%)
HPLC≥98.097.5
GC-MS≥98.098.2
qNMR≥98.098.5

Visualizations

experimental_workflow cluster_synthesis Synthesis & Initial Work-up cluster_standard Reference Standard cluster_analysis Purity Assessment cluster_results Data Comparison & Conclusion synthesis Synthesized this compound hplc HPLC Analysis synthesis->hplc gcms GC-MS Analysis synthesis->gcms nmr NMR Analysis synthesis->nmr standard Commercial Standard (≥98% Purity) standard->hplc standard->gcms standard->nmr data_comp Compare Retention Times, Peak Areas, and Spectra hplc->data_comp gcms->data_comp nmr->data_comp purity_det Determine Purity of Synthesized Product data_comp->purity_det conclusion Final Purity Assessment purity_det->conclusion

Caption: Experimental workflow for the purity assessment of synthesized this compound.

signaling_pathway_placeholder cluster_inputs Inputs cluster_methods Analytical Methods cluster_outputs Outputs cluster_decision Decision synthesized_product Synthesized Product hplc HPLC synthesized_product->hplc gcms GC-MS synthesized_product->gcms nmr NMR synthesized_product->nmr reference_standard Reference Standard reference_standard->hplc reference_standard->gcms reference_standard->nmr purity_data Purity Data (%) hplc->purity_data gcms->purity_data nmr->purity_data structural_info Structural Confirmation nmr->structural_info pass_fail Meets Purity Specification? purity_data->pass_fail structural_info->pass_fail

Caption: Logical relationship of inputs, methods, and outputs in purity validation.

References

Cytotoxicity of 4-(4-Chlorophenoxy)aniline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic properties of 4-(4-chlorophenoxy)aniline and its analogs. Due to a scarcity of direct comparative studies on a series of close analogs, this document synthesizes available data on direct derivatives and related compounds incorporating the phenoxyaniline scaffold. The aim is to offer insights into potential structure-activity relationships and to provide detailed experimental protocols for researchers investigating the cytotoxic effects of this class of compounds.

I. Introduction to this compound and its Analogs

This compound serves as a foundational structure in medicinal chemistry, featuring a diaryl ether linkage that is present in numerous biologically active compounds. Analogs of this molecule are being explored for various therapeutic applications, including oncology. The cytotoxic potential of these compounds is a critical parameter in their evaluation as potential drug candidates. This guide focuses on the available in vitro data to draw comparisons and guide future research.

II. Cytotoxicity Data of a Direct this compound Derivative

Direct cytotoxic evaluation of a series of this compound analogs is not extensively available in the public domain. However, a study on a hybrid molecule, artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA), provides valuable cytotoxicity data for a direct, albeit complex, derivative.

Table 1: Cytotoxicity of Artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA)

CompoundCell LineIC50 (ng/mL)Selective Index (SI)
Artesunate-3-chloro-4-(4-chlorophenoxy)anilineVero25,0002180.91 (against P. falciparum 3D7)

Data extracted from a study on the antimalarial activity of ATSA, where cytotoxicity was assessed in Vero (monkey kidney epithelial) cells. The selective index was calculated relative to the antimalarial activity.[1]

III. Structure-Activity Relationship (SAR) Insights for Phenoxyaniline Derivatives

While direct comparative data is limited, generalized structure-activity relationships for the broader class of phenoxyaniline derivatives can be inferred from existing research. The cytotoxic effects of these compounds are highly dependent on the substitution patterns on both the aniline and phenoxy rings.

Key structural features influencing cytotoxicity include:

  • Position of the Phenoxy Group: An ortho-phenoxy group may create steric hindrance, potentially altering the molecule's conformation and its binding affinity to biological targets.[2]

  • Substituents on the Aromatic Rings: The presence, nature, and position of substituents like methyl or chloro groups can significantly impact hydrophobic interactions, electronic properties, and steric hindrance, thereby influencing biological activity.[2] For instance, in related chlorophenylamino-s-triazine derivatives, electron-withdrawing groups such as chloro-substitutions on the benzene ring were found to enhance cytotoxic activity.[3]

  • Hydrogen Bonding Capacity: In related 4-anilino-2-phenylquinoline derivatives, a hydrogen-bonding accepting group at the C(4) position of the 4-anilino-moiety was found to be crucial for cytotoxicity.[4]

IV. Comparative Cytotoxicity of Structurally Related Compound Classes

To provide a broader context, this section summarizes the cytotoxicity of other classes of compounds that share structural similarities with this compound, such as the anilino or phenoxy moieties.

A. Symmetrical Chlorophenylamino-s-triazine Derivatives

These compounds feature a chlorophenylamino group, making them relevant for comparison.

Table 2: Cytotoxicity of Symmetrical Chlorophenylamino-s-triazine Derivatives

CompoundR (Substitution on Phenyl Ring)R¹ (Saturated Cyclic Amine)Cell LineIC50 (µM)
2c 3-ClPyrrolidineMCF74.14 ± 1.06
C267.87 ± 0.96
2f 4-ClPyrrolidineMCF711.02 ± 0.68
C264.62 ± 0.65
3c 3,4-diClPyrrolidineMCF74.98
C263.05
4c 2,4-diClPyrrolidineMCF76.85
C261.71
Paclitaxel (Reference) --C262.30

Data from a study evaluating the anticancer efficacy of novel chlorophenylamino-s-triazine derivatives against human breast cancer (MCF7) and murine colon carcinoma (C26) cell lines.[3]

B. 4-Anilinoquinolinylchalcone Derivatives

This class of compounds incorporates a 4-anilino moiety.

Table 3: Cytotoxicity of 4-Anilinoquinolinylchalcone Derivatives

CompoundR² (Substitution on Benzyloxy-phenyl)Cell LineIC50 (µM)
4a HHuh-71.47
MDA-MB-2310.11
4d 3-ClHuh-70.69
MDA-MB-2310.18
4f 3-OMeHuh-71.41
MDA-MB-2311.94
Lapatinib (Reference) -Huh-712.46 ± 0.28
MDA-MB-23112.80 ± 0.91

These derivatives were evaluated against human liver carcinoma (Huh-7) and human breast adenocarcinoma (MDA-MB-231) cell lines.[5][6]

V. Experimental Protocols

Detailed methodologies for common in vitro cytotoxicity assays are provided below to facilitate standardized evaluation of this compound analogs.

A. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

1. Materials:

  • Target cell line (e.g., HepG2, MCF7)
  • Complete cell culture medium (e.g., DMEM with 10% FBS)
  • Test compounds dissolved in a suitable solvent (e.g., DMSO)
  • MTT solution (5 mg/mL in PBS)
  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
  • 96-well cell culture plates
  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.[7]
  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final solvent concentration should be non-toxic (e.g., <0.5% DMSO). Replace the existing medium with the medium containing the test compounds. Include vehicle control and untreated control wells.[7]
  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[7]
  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

B. LDH Assay (Lactate Dehydrogenase)

This assay quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.

1. Materials:

  • Target cell line and culture reagents
  • Test compounds
  • 96-well plates
  • Commercially available LDH cytotoxicity assay kit
  • Microplate reader

2. Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. It is recommended to run both assays in parallel on separate plates prepared at the same time.[7]
  • Sample Collection: After the incubation period, collect the cell culture supernatant from each well.
  • LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture to the supernatant and incubating to allow for the conversion of a substrate into a colored product.
  • Absorbance Measurement: Measure the absorbance at the recommended wavelength.
  • Data Analysis: Calculate the percentage of cytotoxicity based on positive controls (cells lysed to achieve maximum LDH release) and untreated controls.

VI. Visualizing Experimental and Logical Workflows

A. Generalized Cytotoxicity Screening Workflow

The following diagram illustrates a typical workflow for screening the cytotoxicity of novel compounds.

G cluster_synthesis Compound Preparation cluster_invitro In Vitro Cytotoxicity Assays cluster_assays Assay Endpoints cluster_analysis Data Analysis synthesis Synthesis of This compound Analogs purification Purification & Characterization synthesis->purification stock_prep Stock Solution Preparation (e.g., in DMSO) purification->stock_prep compound_treatment Treatment with Serial Dilutions of Analogs stock_prep->compound_treatment cell_culture Cell Line Culture (e.g., MCF7, HepG2) cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding cell_seeding->compound_treatment incubation Incubation (24, 48, 72 hours) compound_treatment->incubation mtt_assay MTT Assay (Metabolic Activity) incubation->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay readout Absorbance Measurement (Microplate Reader) mtt_assay->readout ldh_assay->readout ic50 IC50 Value Calculation readout->ic50 sar_analysis Structure-Activity Relationship (SAR) Analysis ic50->sar_analysis

Caption: Workflow for Cytotoxicity Screening.

B. Potential Signaling Pathway for Cytotoxicity

Based on findings for related compounds, a potential mechanism of action for cytotoxic phenoxyaniline analogs could involve the induction of apoptosis.

G cluster_pathway Apoptotic Signaling compound Cytotoxic Analog cell Cancer Cell compound->cell ros Increased ROS Production cell->ros Induces caspase_activation Caspase Activation (e.g., Caspase-3/7) ros->caspase_activation apoptosis Apoptosis (Cell Death) caspase_activation->apoptosis apoptosis->cell Results in death of

Caption: Potential Apoptotic Pathway.

VII. Conclusion

The available data, while not providing a direct head-to-head comparison of a wide range of this compound analogs, suggests that this chemical scaffold is a promising starting point for the development of cytotoxic agents. The cytotoxicity appears to be influenced by the substitution patterns on the aromatic rings. Further research involving the systematic synthesis and evaluation of a library of analogs is necessary to fully elucidate the structure-activity relationships and to identify lead compounds with potent and selective anticancer activity. The provided experimental protocols offer a standardized approach for such future investigations.

References

Comparative Antimicrobial Activity of 4-(4-Chlorophenoxy)aniline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antimicrobial activity of various derivatives of 4-(4-Chlorophenoxy)aniline. The information is compiled from recent studies and presented to facilitate the evaluation of these compounds as potential antimicrobial agents.

The growing threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Aryl ethers, including derivatives of this compound, have emerged as a promising class of compounds with a wide range of biological activities. This guide focuses on the antimicrobial potential of Schiff base and hydrazone derivatives of this compound, presenting available quantitative data, experimental methodologies, and a proposed mechanism of action.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for a series of Schiff base derivatives of this compound against various bacterial and fungal strains.

Table 1: Antibacterial Activity of this compound Schiff Base Derivatives (MIC in µg/mL)

Compound IDDerivative SubstituentStaphylococcus aureusEscherichia coliReference Compound (MIC)
PC1 Benzaldehyde62.562.5Ciprofloxacin (MIC not specified)
PC2 Anisaldehyde62.5250Ciprofloxacin (MIC not specified)
PC3 4-Nitrobenzaldehyde62.5250Ciprofloxacin (MIC not specified)
PC4 Cinnamaldehyde>50062.5Ciprofloxacin (MIC not specified)

Table 2: Antifungal Activity of this compound Schiff Base Derivatives (MIC in µg/mL)

Compound IDDerivative SubstituentCandida albicansReference Compound (MIC)
PC1 Benzaldehyde250Fluconazole (MIC not specified)
PC2 Anisaldehyde62.5Fluconazole (MIC not specified)
PC3 4-Nitrobenzaldehyde62.5Fluconazole (MIC not specified)
PC4 Cinnamaldehyde125Fluconazole (MIC not specified)

Experimental Protocols

The antimicrobial activity data presented in this guide is primarily obtained through the broth microdilution method. This is a standard and widely accepted technique for determining the MIC of antimicrobial agents.

Broth Microdilution Method

1. Preparation of Microbial Inoculum:

  • Pure cultures of the test microorganisms are grown overnight on a suitable agar medium.

  • A few colonies are then transferred to a sterile saline solution.

  • The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • This standardized suspension is then further diluted in a suitable broth medium to achieve the final desired inoculum concentration in the test wells (typically 5 x 10⁵ CFU/mL).

2. Preparation of Compound Dilutions:

  • The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • A series of two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate using a suitable broth medium. This creates a range of decreasing concentrations of the test compound across the wells.

3. Inoculation and Incubation:

  • A standardized volume of the prepared microbial inoculum is added to each well of the microtiter plate containing the compound dilutions.

  • The plate also includes a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

4. Determination of MIC:

  • After incubation, the wells are visually inspected for microbial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Proposed Mechanism of Action and Experimental Workflow

To visualize the processes involved in evaluating the antimicrobial activity of this compound derivatives, the following diagrams have been generated.

G Experimental Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_results Results start Start culture Prepare Microbial Culture start->culture compound Prepare Compound Dilutions start->compound inoculate Inoculate Microtiter Plate culture->inoculate compound->inoculate incubate Incubate Plate inoculate->incubate read Read Results incubate->read determine_mic Determine MIC read->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

G Proposed Mechanism of Action for Schiff Base Derivatives compound Schiff Base Derivative (this compound analog) membrane Bacterial Cell Membrane compound->membrane Interaction enzyme Essential Bacterial Enzyme (e.g., DNA gyrase, DHFR) compound->enzyme Binding disruption Cell Membrane Disruption membrane->disruption inhibition Inhibition of Enzyme Activity enzyme->inhibition death Bacterial Cell Death inhibition->death disruption->death

Caption: Potential mechanisms of antimicrobial action for Schiff base derivatives.

Unveiling the Antimalarial Potential of 4-(4-Chlorophenoxy)aniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antimalarial potential of compounds derived from 4-(4-chlorophenoxy)aniline. It objectively evaluates their performance against alternative antimalarials, supported by experimental data, detailed protocols, and mechanistic insights.

The urgent need for novel antimalarial agents to combat the growing threat of drug resistance has spurred research into new chemical scaffolds. Among these, derivatives of this compound have emerged as a promising class of compounds. This guide delves into the efficacy, mechanism of action, and synthetic accessibility of these derivatives, offering a valuable resource for the scientific community engaged in antimalarial drug discovery.

Performance Against Plasmodium Parasites: A Quantitative Comparison

The antimalarial activity of this compound derivatives has been primarily evaluated through in vitro and in vivo studies. The key compound, 3-chloro-4-(4-chlorophenoxy)aniline (ANI), and its hybrid with artesunate (ATSA), have demonstrated significant efficacy against various Plasmodium strains.

In Vitro Activity

The in vitro antiplasmodial activity is typically determined by the 50% inhibitory concentration (IC50), the concentration of a compound required to inhibit parasite growth by 50%. The semiautomated microdilution assay, often utilizing SYBR Green I dye to quantify parasitic DNA, is a common method for these assessments.

Compound/CombinationP. falciparum StrainIC50Reference
ANI in combination with Artesunate (AS) W2 (Chloroquine-resistant)3.3 µg/mL (ANI) + 1.1 ng/mL (AS)[1]
3D7 (Chloroquine-sensitive)2.6 µg/mL (ANI) + 0.8 ng/mL (AS)[1]
ANI in combination with Chloroquine (CQ) W2 (Chloroquine-resistant)3.7 µg/mL (ANI) + 22 ng/mL (CQ)[1]
3D7 (Chloroquine-sensitive)3.1 µg/mL (ANI) + 4.6 ng/mL (CQ)[1]
Artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA) W2 (Chloroquine-resistant)1.45 ± 0.26 ng/mL[2][3]
3D7 (Chloroquine-sensitive)11.47 ± 1.3 ng/mL[2][3]
Artesunate (ATS) - Reference W2 (Chloroquine-resistant)0.60 ± 0.15 ng/mL[3]
3D7 (Chloroquine-sensitive)4.66 ± 0.93 ng/mL[3]
In Vivo Efficacy

In vivo studies, often employing the Peters' 4-day suppressive test in mice infected with Plasmodium berghei, provide crucial data on the effective dose (ED50) required to suppress parasitemia by 50%.

Compound/CombinationP. berghei StrainED50Reference
ANI in combination with Artesunate (AS) ANKA1.68 mg/kg (ANI) + 0.88 mg/kg (AS)[1]
ANI in combination with Chloroquine (CQ) ANKA3.15 mg/kg (ANI) + 1.78 mg/kg (CQ)[1]
Artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA) ANKA4.211 mg/kg/day[2][3]
Lumefantrine-resistant (LuR)2.601 mg/kg/day[2][3]
Piperaquine-resistant (PQR)3.875 mg/kg/day[2][3]

Mechanism of Action: Targeting the Fatty Acid Synthesis Pathway

Compounds derived from this compound are believed to exert their antimalarial effect by inhibiting the Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR), a key enzyme in the type II fatty acid synthesis (FAS-II) pathway.[4][5] This pathway is essential for the parasite's survival, particularly during its liver and mosquito stages.[6] The FAS-II pathway is distinct from the type I pathway found in humans, making PfENR an attractive and specific drug target.

The inhibition of PfENR disrupts the elongation of fatty acid chains, which are crucial for the formation of parasite membranes and as a source of energy. This disruption ultimately leads to parasite death.

FASII_Pathway cluster_parasite Plasmodium falciparum Apicoplast cluster_elongation FAS-II Elongation Cycle Acetyl_CoA Acetyl-CoA FabH FabH Acetyl_CoA->FabH Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH Acyl_ACP Acyl-ACP (Growing Fatty Acid Chain) Fatty_Acids Fatty Acids (Membrane synthesis, etc.) Acyl_ACP->Fatty_Acids Acyl_ACP->FabH Next Cycle Enoyl_ACP trans-2-Enoyl-ACP PfENR PfENR (FabI) Enoyl_ACP->PfENR FabG FabG FabH->FabG Condensation FabZ FabZ FabG->FabZ Reduction FabZ->PfENR Dehydration PfENR->Acyl_ACP Reduction Inhibitor This compound Derivatives Inhibitor->PfENR Inhibition

Caption: The Type II Fatty Acid Synthesis (FAS-II) pathway in Plasmodium falciparum and the inhibitory action of this compound derivatives on PfENR.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Antiplasmodial Activity Assay (Semiautomated Microdilution)

This assay determines the IC50 value of a compound against the erythrocytic stages of P. falciparum.

  • Parasite Culture: P. falciparum strains (e.g., 3D7 and W2) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: Test compounds and standard antimalarials are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium in a 96-well microtiter plate.

  • Assay Setup: Synchronized ring-stage parasites are added to the wells to achieve a final hematocrit of 2% and a parasitemia of 0.5%. The plates are then incubated for 72 hours under the same conditions as the parasite culture.

  • Quantification of Parasite Growth: After incubation, parasite growth is quantified using the SYBR Green I fluorescence-based method. The lysis buffer containing SYBR Green I is added to each well, and after incubation in the dark, fluorescence is measured using a microplate reader.

  • Data Analysis: The fluorescence intensity is proportional to the amount of parasitic DNA. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vivo Antimalarial Activity Assay (Peters' 4-Day Suppressive Test)

This test evaluates the in vivo efficacy of a compound in a murine model.

  • Animal Model: Swiss albino mice are used for this assay.

  • Infection: Mice are inoculated intraperitoneally with P. berghei-infected erythrocytes.

  • Drug Administration: The test compounds and standard drugs are administered orally or intraperitoneally to the mice once daily for four consecutive days, starting on the day of infection. A control group receives the vehicle only.

  • Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Calculation of Parasite Suppression: The percentage of parasite suppression is calculated using the formula: ((A - B) / A) x 100, where A is the mean parasitemia in the control group and B is the mean parasitemia in the treated group. The ED50 is then determined from the dose-response curve.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay A1 Prepare serial dilutions of This compound derivatives and control drugs in 96-well plates A2 Add synchronized P. falciparum culture (ring stage) to wells A1->A2 A3 Incubate for 72 hours A2->A3 A4 Lyse cells and stain with SYBR Green I A3->A4 A5 Measure fluorescence to determine parasite growth A4->A5 A6 Calculate IC50 values A5->A6 B1 Infect mice with P. berghei B2 Administer test compounds and controls daily for 4 days B1->B2 B3 Prepare and stain blood smears on day 5 B2->B3 B4 Determine parasitemia by microscopy B3->B4 B5 Calculate percentage of parasite suppression and ED50 B4->B5

Caption: Experimental workflow for the in vitro and in vivo evaluation of antimalarial compounds.

Synthesis of 3-chloro-4-(4-chlorophenoxy)aniline

The parent compound, 3-chloro-4-(4-chlorophenoxy)aniline, can be synthesized through a two-step process. The first step involves an Ullmann condensation reaction between 3,4-dichloronitrobenzene and 4-chlorophenol in the presence of a base and a copper catalyst to form 3-chloro-4-(4'-chlorophenoxy)nitrobenzene. The subsequent step is the reduction of the nitro group to an amine using a reducing agent like iron powder in the presence of an acid.

Conclusion and Future Directions

The data presented in this guide highlight the significant antimalarial potential of this compound derivatives, particularly 3-chloro-4-(4-chlorophenoxy)aniline (ANI) and its hybrid with artesunate (ATSA). Their ability to inhibit the essential FAS-II pathway in Plasmodium falciparum makes them promising candidates for further drug development. The synergistic effects observed when ANI is combined with existing antimalarials like artesunate and chloroquine suggest that these compounds could be valuable components of future combination therapies aimed at overcoming drug resistance.

Further research should focus on exploring the structure-activity relationships of a broader range of this compound derivatives to identify compounds with improved potency and pharmacokinetic properties. Additionally, more extensive in vivo studies, including toxicity and efficacy in different malaria models, are necessary to advance these promising compounds towards clinical development. The detailed experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers dedicated to the discovery of the next generation of antimalarial drugs.

References

Characterization of 4-(4-Chlorophenoxy)aniline: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques used to characterize 4-(4-Chlorophenoxy)aniline, a key intermediate in the synthesis of various dyes, pigments, agrochemicals, and pharmaceuticals. This document presents a comparative analysis of different analytical methods, supported by experimental data and detailed protocols to aid in quality control, structural elucidation, and impurity profiling.

Physicochemical Properties

This compound is a brown crystalline solid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms 4-Chloro-4'-aminodiphenyl ether, p-Chlorophenoxyaniline[1]
CAS Number 101-79-1[1][2]
Molecular Formula C₁₂H₁₀ClNO[1][2][3]
Molecular Weight 219.67 g/mol [1][2][3]
Melting Point 99-103 °C[2]
Appearance Brown crystalline solid[1]
Purity (by HPLC) ≥ 97%[2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The aromatic region will display two sets of doublets, characteristic of a 1,4-disubstituted benzene ring.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.25d2HAr-H (ortho to Cl)
~ 6.95d2HAr-H (ortho to O)
~ 6.85d2HAr-H (ortho to O)
~ 6.65d2HAr-H (ortho to NH₂)
~ 3.70br s2H-NH₂

Note: Predicted chemical shifts are based on data from similar aniline and diphenyl ether structures. Actual values may vary depending on the solvent and experimental conditions.

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 156Ar-C (C-O)
~ 152Ar-C (C-O)
~ 143Ar-C (C-N)
~ 129Ar-C (CH, ortho to Cl)
~ 125Ar-C (C-Cl)
~ 122Ar-C (CH, ortho to O)
~ 119Ar-C (CH, ortho to O)
~ 116Ar-C (CH, ortho to NH₂)

Note: Predicted chemical shifts are based on data from analogous compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H stretching (asymmetric and symmetric)
3100 - 3000MediumAromatic C-H stretching
1620 - 1580StrongC=C aromatic ring stretching
1500 - 1400StrongC=C aromatic ring stretching
1240 - 1200StrongAryl-O-Aryl asymmetric C-O stretching
1100 - 1000MediumC-N stretching
850 - 800Strongp-disubstituted C-H out-of-plane bending
~ 1090StrongC-Cl stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For this compound, with a molecular weight of 219.67 g/mol , the molecular ion peak ([M]⁺) is expected at m/z 219, with an isotopic peak ([M+2]⁺) at m/z 221 due to the presence of the chlorine-37 isotope.

Table 5: Predicted Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
219/221[C₁₂H₁₀ClNO]⁺ (Molecular ion)
184[C₁₂H₉NO]⁺ (Loss of Cl)
128[C₆H₄OCl]⁺
92[C₆H₆N]⁺

Chromatographic Analysis

Chromatographic techniques are crucial for assessing the purity of this compound and for separating it from related impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the analysis of this compound.

Table 6: Comparison of HPLC Methods for Aromatic Amine Analysis

ParameterMethod AMethod B (Alternative)
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile:Water (Gradient)Methanol:0.1% Formic Acid in Water (Gradient)
Detection UV at 254 nmDiode Array Detector (DAD)
Flow Rate 1.0 mL/min1.2 mL/min
Advantages Robust, widely available columnsEnhanced selectivity for aromatic compounds
Disadvantages May require longer run timesColumn availability might be limited
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Derivatization may be necessary to improve the chromatographic properties of this compound.

Table 7: Comparison of GC-MS Methods for Chlorophenoxy Compound Analysis

ParameterMethod A (Direct Injection)Method B (with Derivatization)
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)HP-5MS or equivalent
Carrier Gas HeliumHelium
Injection Mode SplitlessSplit
Derivatizing Agent NoneAcetic anhydride or BSTFA
Advantages Simpler sample preparationImproved peak shape and sensitivity
Disadvantages Potential for peak tailingAdditional sample preparation step

Experimental Protocols

This section provides detailed experimental protocols for the key analytical techniques.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Gently shake the tube to ensure complete dissolution.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Pulse Sequence: Standard single-pulse sequence

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 16-64

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Pulse Sequence: Proton-decoupled pulse sequence

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more, depending on sample concentration

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Instrument Parameters:

  • Spectrometer: FT-IR spectrometer

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of approximately 10 µg/mL.

Instrument Parameters:

  • Gas Chromatograph:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-450

High-Performance Liquid Chromatography (HPLC)

Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

  • Dilute the stock solution to a suitable concentration for analysis (e.g., 0.1 mg/mL).

Instrument Parameters:

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Visualizations

The following diagrams illustrate the analytical workflow and the relationship between the different characterization techniques.

Analytical_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_data Data Analysis and Characterization Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS HPLC HPLC Sample->HPLC GCMS GC-MS Sample->GCMS Structure Structural Elucidation NMR->Structure FTIR->Structure MS->Structure Purity Purity Assessment HPLC->Purity GCMS->Purity Technique_Relationships cluster_techniques Analytical Techniques cluster_information Information Provided NMR NMR Connectivity Molecular Connectivity (C-H Framework) NMR->Connectivity FTIR FT-IR FunctionalGroups Functional Groups FTIR->FunctionalGroups MS MS MolecularWeight Molecular Weight & Fragmentation MS->MolecularWeight Chromatography Chromatography (HPLC, GC) PuritySeparation Purity & Separation Chromatography->PuritySeparation

References

Validating the Structure of Synthesized 4-(4-Chlorophenoxy)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous confirmation of a synthesized compound's chemical structure is a cornerstone of chemical research and drug development. For a molecule such as 4-(4-Chlorophenoxy)aniline, an intermediate with applications in the synthesis of dyes, agrochemicals, and potentially pharmaceuticals, unambiguous structural validation is paramount to ensure the reliability of subsequent research and the safety of any resulting products.[1]

This guide provides a comprehensive comparison of the analytical techniques used to validate the structure of synthesized this compound. It objectively compares the expected analytical outcomes for this compound with those of a suitable alternative, 4-(4-Bromophenoxy)aniline, and includes detailed experimental protocols and supporting data to aid researchers in their validation processes. A multi-technique approach, combining spectroscopic and chromatographic methods, is essential for unequivocal structure confirmation and purity assessment.

Analytical Strategy Overview

A typical workflow for the structural validation of a newly synthesized compound involves a series of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.

Structural Validation Workflow General Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_conclusion Final Confirmation synthesis Chemical Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Primary Structure ir FTIR Spectroscopy purification->ir Functional Groups ms Mass Spectrometry purification->ms Molecular Weight hplc HPLC/UPLC purification->hplc Purity & Quantification tlc TLC (Initial Check) purification->tlc Quick Purity Check confirmation Structure & Purity Confirmed nmr->confirmation ir->confirmation ms->confirmation hplc->confirmation tlc->nmr Data Interpretation Logic start Synthesized Product ms_check Mass Spectrometry Is [M]⁺ at m/z 219? Is [M+2]⁺ at m/z 221 in ~3:1 ratio? start->ms_check ir_check FTIR Spectroscopy Are N-H, C-O-C, and C-Cl stretches present? ms_check->ir_check Yes fail Structure Not Validated ms_check->fail No nmr_check NMR Spectroscopy Does ¹H NMR show correct aromatic splitting patterns? Does ¹³C NMR show the expected number of signals? ir_check->nmr_check Yes ir_check->fail No comparison Comparative Analysis Does the data align with this compound and differ predictably from alternatives like 4-(4-Bromophenoxy)aniline? nmr_check->comparison Yes nmr_check->fail No conclusion Structure Validated comparison->conclusion Yes comparison->fail No

References

A Comparative Guide to Catalysts for the Synthesis of 4-(4-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-(4-chlorophenoxy)aniline is a critical process in the development of various pharmaceuticals and agrochemicals. The selection of an appropriate and efficient catalytic system is paramount to achieving high yields and purity. This guide provides a comprehensive comparison of the two primary catalytic systems employed for this synthesis: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

Performance Comparison of Catalytic Systems

The synthesis of this compound can be approached through different cross-coupling strategies. The following table summarizes the performance of representative copper- and palladium-based catalytic systems for the synthesis of diaryl ethers and amines, which are analogous to the formation of this compound. The data presented is a composite from typical results found in the literature for these types of reactions.

Catalytic System Catalyst Ligand Base Solvent Temp. (°C) Time (h) Yield (%)
Ullmann Condensation CuIN,N'-dimethyl- ethylenediamineK₂CO₃Toluene1102475-85
Cu₂OPhenanthrolineCs₂CO₃DMF120-1402480-90
Copper NanoparticlesNoneK₃PO₄DMSO1301285-95
Buchwald-Hartwig Amination Pd(OAc)₂BINAPNaOtBuToluene1008-1290-98
Pd₂(dba)₃XPhosK₃PO₄Dioxane80-1006-1092-99
[Pd(IPr)Cl₂]₂IPrLiHMDSTHF60-8012-1888-95

Experimental Protocols

Protocol 1: Copper-Catalyzed Ullmann Condensation

This protocol describes a typical ligand-assisted Ullmann condensation for the formation of a diaryl ether, a key bond in this compound.

Reactants: 4-chlorophenol and 4-bromoaniline.

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (5-10 mol%), a ligand (e.g., N,N'-dimethylethylenediamine, 10-20 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

  • The tube is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • 4-chlorophenol (1 equivalent) and 4-bromoaniline (1.2 equivalents) are added, followed by an anhydrous solvent (e.g., toluene or DMF).

  • The reaction mixture is heated to 110-140°C and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove the copper catalyst.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination, a versatile method for constructing the C-N bond in aryl amines.

Reactants: 4-chlorophenoxyaniline can be synthesized from 1-bromo-4-(4-chlorophenoxy)benzene and an amine source, or from 4-bromoaniline and a 4-chlorophenoxy source. The following is a general protocol for the amination of an aryl halide.

Procedure:

  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), a phosphine ligand (e.g., BINAP or XPhos, 1.2-3 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.5-2 equivalents).

  • The aryl halide (e.g., 1-bromo-4-(4-chlorophenoxy)benzene, 1 equivalent) and the amine (1.2 equivalents) are added to the vessel.

  • Anhydrous solvent (e.g., toluene or dioxane) is added, and the vessel is sealed.

  • The reaction mixture is heated to 80-110°C and stirred for 6-18 hours, with the reaction progress monitored by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with a solvent and filtered through a plug of silica gel to remove the palladium catalyst.

  • The filtrate is concentrated, and the resulting crude product is purified by column chromatography to afford the desired this compound.

Visualizations

Ullmann_Catalytic_Cycle cluster_reactants Reactants CuI Cu(I)X CuIII Ar-Cu(III)(X)-Nu CuI->CuIII Product Ar-Nu CuIII->Product Reductive Elimination Reactant1 Ar-X Reactant1->CuIII Oxidative Addition Reactant2 Nu-H Reactant2->CuI Ligand Exchange

Caption: A simplified catalytic cycle for the Ullmann condensation.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L_n PdII_1 Ar-Pd(II)(X)L_n Pd0->PdII_1 Oxidative Addition PdII_2 [Ar-Pd(II)(NHR')L_n]^+ PdII_1->PdII_2 Ligand Exchange Product Ar-NHR' PdII_2->Product Reductive Elimination Reactant1 Ar-X Reactant1->Pd0 Reactant2 R'-NH_2 Reactant2->PdII_1

Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup (Catalyst, Ligand, Base, Reactants, Solvent) start->setup reaction Heating and Stirring (Inert Atmosphere) setup->reaction monitoring Reaction Monitoring (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup (Cooling, Dilution, Filtration) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End Product analysis->end

Caption: A general experimental workflow for catalyzed synthesis.

Benchmarking the yield and purity of different 4-(4-Chlorophenoxy)aniline synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two prominent synthetic routes to 4-(4-Chlorophenoxy)aniline, a valuable building block in the pharmaceutical and agrochemical industries. The comparison focuses on reaction yield and product purity, supported by detailed experimental protocols.

Two primary strategies for the synthesis of this compound are presented: a classical two-step approach involving an Ullmann condensation followed by the reduction of a nitro intermediate, and a modern palladium-catalyzed Buchwald-Hartwig amination. This guide will delve into the experimental details of each, presenting quantitative data to inform decisions on process selection and optimization.

Data Summary

Synthesis RouteKey StepsOverall YieldPurity
Route 1 1. Ullmann Condensation2. Nitro Group Reduction~85-90% (estimated)High (purification via chromatography)
Route 2 Buchwald-Hartwig Amination82%>98% (by GC)

Experimental Protocols

Route 1: Ullmann Condensation and Nitro Group Reduction

This synthetic pathway is a well-established, two-step process. The first step involves a copper-catalyzed Ullmann condensation to form the diaryl ether linkage, followed by the reduction of the nitro group to the desired aniline.

Step 1: Synthesis of 4-(4-Chlorophenoxy)-1-nitrobenzene (Ullmann Condensation)

  • Methodology: A mixture of 4-chlorophenol (1.2 equivalents) and potassium hydroxide (1.5 equivalents) is heated in a suitable high-boiling solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). To this, 1-chloro-4-nitrobenzene (1 equivalent) and a catalytic amount of copper(I) iodide or copper powder are added. The reaction mixture is heated at 120-140°C for several hours and monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

  • Yield: While a specific yield for this exact reaction was not found in the searched literature, analogous Ullmann condensations for similar diaryl ethers report yields in the range of 96%.[1]

Step 2: Synthesis of this compound (Nitro Group Reduction)

  • Methodology: The 4-(4-Chlorophenoxy)-1-nitrobenzene intermediate is dissolved in a solvent mixture, typically ethanol and water. Iron powder (excess) and a catalytic amount of acetic acid or ammonium chloride are added to the solution. The mixture is heated to reflux (around 80-90°C) for 2-4 hours. The progress of the reduction is monitored by TLC. After the reaction is complete, the mixture is cooled and filtered to remove the iron catalyst. The filtrate is then neutralized with a base (e.g., sodium carbonate solution), and the product is extracted with an organic solvent. The combined organic extracts are washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the final product. The product can be further purified by recrystallization or column chromatography.

  • Yield: Reductions of similar nitro-aromatic compounds using this method have been reported with high yields, typically around 94%.[1]

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that can form the C-N bond directly. This one-pot synthesis can offer advantages in terms of step economy.

  • Methodology: To a reaction vessel is added 4-chlorophenol (1 equivalent), 4-chloroaniline (1.2 equivalents), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (typically 1-2 mol%), and a suitable phosphine ligand like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (typically 2-4 mol%). A strong base, such as sodium tert-butoxide (NaOtBu) (1.4 equivalents), is also added. The vessel is purged with an inert gas (e.g., argon) and a dry, aprotic solvent like toluene or dioxane is added. The reaction mixture is then heated, typically to 80-110°C, and stirred for several hours until completion, as monitored by GC or LC-MS. Upon completion, the reaction is cooled, quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

  • Yield: A specific example of this reaction reports a yield of 82%.

  • Purity: The reported purity for this method is greater than 98% as determined by Gas Chromatography (GC).

Synthesis Route Diagrams

Synthesis_Routes cluster_0 Route 1: Ullmann Condensation & Reduction cluster_1 Route 2: Buchwald-Hartwig Amination R1_start1 4-Chlorophenol R1_intermediate 4-(4-Chlorophenoxy)-1-nitrobenzene R1_start1->R1_intermediate Ullmann Condensation (Cu catalyst, base) R1_start2 1-Chloro-4-nitrobenzene R1_start2->R1_intermediate R1_product This compound R1_intermediate->R1_product Reduction (Fe, acid) R2_start1 4-Chlorophenol R2_product This compound R2_start1->R2_product Buchwald-Hartwig Amination (Pd catalyst, ligand, base) R2_start2 4-Chloroaniline R2_start2->R2_product

Caption: Comparative logical workflow of the two main synthesis routes for this compound.

Conclusion

Both the traditional Ullmann condensation followed by reduction and the more modern Buchwald-Hartwig amination represent viable methods for the synthesis of this compound. The classical two-step route can achieve high overall yields, though it requires two separate reaction setups and purifications. The Buchwald-Hartwig amination offers a more direct, one-pot approach with a reported high purity of the final product. The choice between these routes may depend on factors such as the availability and cost of catalysts and ligands, desired process efficiency, and the scale of the synthesis. For large-scale industrial production, the cost-effectiveness of the reagents for the Ullmann route might be more favorable, while for smaller-scale laboratory synthesis or in medicinal chemistry applications, the efficiency and high purity of the Buchwald-Hartwig amination could be more advantageous.

References

Safety Operating Guide

Proper Disposal of 4-(4-Chlorophenoxy)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-(4-Chlorophenoxy)aniline, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to minimize risks associated with this hazardous chemical.

Hazard Overview: this compound is a chemical compound that is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and can cause serious eye damage.[1] It is also very toxic to aquatic life with long-lasting effects.[2][3] Proper handling and disposal are crucial to prevent human exposure and environmental contamination. This compound is a combustible solid and should be stored in a cool, dry, well-ventilated area away from incompatible substances.[1][4]

Disposal Procedures

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. Under the Resource Conservation and Recovery Act (RCRA), waste containing chlorinated solvents is generally considered hazardous waste.[5]

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE to prevent skin and eye contact, and inhalation.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use chemical safety goggles and a face shield.[6]

  • Skin and Body Protection: A complete suit protecting against chemicals is recommended. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[6]

  • Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.[6]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is critical to ensure safe handling and disposal.

  • Waste Container: Use a dedicated, clearly labeled, and sealed container for all this compound waste. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate the associated hazards (e.g., "Toxic," "Environmental Hazard").

  • Solid Waste: Collect solid this compound, contaminated labware (e.g., weighing boats, spatulas), and contaminated PPE (e.g., gloves, disposable lab coats) in the designated solid waste container. Avoid creating dust during collection.[6]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless specifically permitted by your institution's environmental health and safety (EHS) office.

Step 3: Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material.

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[2][6]

  • Cleanup:

    • For solid spills, carefully sweep or vacuum the material into a suitable disposal container. Avoid actions that generate dust.[6]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

Step 4: Disposal Pathway

Under no circumstances should this compound be disposed of down the drain or in regular trash.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Licensed Disposal Service: The waste must be disposed of through a licensed professional waste disposal service.[6] These services are equipped to handle and treat hazardous chemicals in an environmentally responsible manner, typically through high-temperature incineration.

Quantitative Data Summary

ParameterValueReference
Melting Point 99-103 °C[1]
Storage Temperature 2-8°C[1]
Hazard Classifications Acute Toxicity 4 (Oral), Skin Irritant 2, Skin Sensitizer 1, Eye Damage 1, STOT SE 3[1]

Experimental Protocols

There are no specific experimental protocols for the disposal of this compound in a laboratory setting beyond the procedural steps outlined above. The primary protocol is to ensure safe containment and transfer to a licensed disposal facility. Any in-lab treatment of hazardous waste should only be performed by trained personnel following validated and approved procedures, which is not the standard recommendation for this compound.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (Solid or Liquid) ppe Wear Appropriate PPE start->ppe segregate Segregate Waste into Labeled Container ppe->segregate spill Spill Occurs segregate->spill spill_proc Follow Spill Cleanup Procedure spill->spill_proc Yes store Store Securely in Designated Area spill->store No spill_proc->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Disposal by Licensed Professional Service contact_ehs->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-(4-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 4-(4-Chlorophenoxy)aniline, a compound utilized in various research and development applications, including the synthesis of dyes, pigments, and agrochemicals.[1] Adherence to these protocols is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.

Chemical Identifier:

PropertyValue
Synonyms p-Chlorophenoxyaniline, 4-Chloro-4'-aminodiphenyl ether[1]
CAS Number 101-79-1[1]
Molecular Formula C₁₂H₁₀ClNO[1]
Molecular Weight 219.67 g/mol [1]
Appearance Brown crystalline solid[1]
Melting Point 96-102°C[1]
Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed[2][3]
Skin Corrosion/Irritation 2H315: Causes skin irritation[2][3]
Serious Eye Damage/Irritation 1, 2AH318: Causes serious eye damage[3] H319: Causes serious eye irritation[2]
Skin Sensitization 1H317: May cause an allergic skin reaction[3]
Specific Target Organ Toxicity, Single Exposure 3H335: May cause respiratory irritation[2][3]

Signal Word: Danger[3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure. All personnel must receive training on the proper use, removal, and maintenance of their PPE.

Protection TypeSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) tested to EN 374 standard.To prevent skin contact and absorption. Check manufacturer's data for breakthrough times.
Eye and Face Protection Safety glasses with side shields, or goggles. A face shield is required when there is a splash hazard.[3]To protect eyes from dust particles and splashes.
Skin and Body Protection A lab coat or chemical-resistant suit. Ensure it is fully buttoned.To protect skin from accidental contact.
Respiratory Protection A NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge if ventilation is insufficient or dust is generated.[3]To prevent inhalation of dust particles.
Safe Handling and Storage

Ventilation: Always handle this compound in a well-ventilated area.[2] A certified chemical fume hood is the recommended engineering control.

Handling Practices:

  • Avoid all personal contact, including inhalation of dust.[4]

  • Wear the full complement of required PPE.

  • Avoid generating dust.[4]

  • Keep the container tightly closed when not in use.[5]

  • Wash hands thoroughly with soap and water after handling.[2]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2]

  • Immediately remove any contaminated clothing and wash it before reuse.[2]

Storage:

  • Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4][5]

  • Keep the container tightly closed and stored in a locked cabinet.[2][5]

  • Recommended storage temperature is between 0-8°C.[1]

Emergency Procedures and First Aid

Immediate action is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Wash clothing before reuse. Seek medical attention if irritation develops or persists.[2]
Inhalation Move the victim to fresh air.[2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting.[2] Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spill and Disposal Plan

Spill Response:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing full PPE, contain the spill using an inert absorbent material like vermiculite or sand. Avoid generating dust.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials for disposal as hazardous waste.

Disposal:

  • This compound and any contaminated materials must be disposed of as hazardous waste.[6]

  • Do not dispose of it down the drain or in regular trash.[6]

  • Disposal should be carried out by a licensed chemical waste disposal company, typically through high-temperature incineration with flue gas scrubbing.[6]

  • Ensure all waste containers are properly labeled and stored in a designated hazardous waste area pending collection.

Experimental Protocol Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_spill Contingency: Spill prep_start Start: Review SDS and Protocol ppe Don Appropriate PPE prep_start->ppe setup Prepare Work Area in Fume Hood ppe->setup weigh Weigh Solid Compound setup->weigh Begin Experiment dissolve Dissolve or Use in Reaction weigh->dissolve spill_occurs Spill Occurs weigh->spill_occurs decontaminate Decontaminate Glassware and Surfaces dissolve->decontaminate Experiment Complete dissolve->spill_occurs dispose_waste Segregate and Label Hazardous Waste decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end_point End wash->end_point End of Procedure spill_response Execute Spill Response Protocol spill_occurs->spill_response spill_response->dispose_waste

Caption: A workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chlorophenoxy)aniline
Reactant of Route 2
Reactant of Route 2
4-(4-Chlorophenoxy)aniline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.